9,9,10,10-Tetramethyl-9,10-dihydroanthracene
Description
Properties
IUPAC Name |
9,9,10,10-tetramethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20/c1-17(2)13-9-5-7-11-15(13)18(3,4)16-12-8-6-10-14(16)17/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKXMSYOZSDGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323937 | |
| Record name | 9,9,10,10-tetramethyl-9,10-dihydroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24269-10-1 | |
| Record name | 24269-10-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,9,10,10-tetramethyl-9,10-dihydroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9,9,10,10-tetramethyl-9,10-dihydroanthracene, a sterically hindered derivative of the 9,10-dihydroanthracene scaffold. The document details its synthesis, physicochemical properties, and spectroscopic characterization. It critically examines the prevailing synthetic methodology, offering insights into the reaction mechanism and potential challenges. Furthermore, the guide explores the unique structural attributes of this molecule and discusses its potential, yet underexplored, applications in medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers interested in the synthesis of novel polycyclic aromatic hydrocarbons and their utilization in drug discovery and development.
Introduction: The Significance of the Dihydroanthracene Scaffold
The 9,10-dihydroanthracene core is a fascinating tricyclic aromatic system that has garnered significant attention in various fields of chemistry, most notably in medicinal chemistry.[1][2] Unlike its fully aromatic counterpart, anthracene, the central ring of 9,10-dihydroanthracene is saturated, resulting in a non-planar, boat-shaped conformation. This three-dimensional architecture provides a rigid scaffold that can be strategically functionalized to present substituents in well-defined spatial orientations, a highly desirable feature in the design of small molecule therapeutics that interact with specific biological targets.[3]
The introduction of bulky substituents, such as the four methyl groups at the 9 and 10 positions in 9,9,10,10-tetramethyl-9,10-dihydroanthracene, imparts significant steric hindrance. This steric shielding can profoundly influence the molecule's reactivity, stability, and conformational dynamics. Such modifications can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, for instance, by protecting metabolically labile sites or by enforcing a specific bioactive conformation. While the broader class of dihydroanthracene derivatives has been explored for various therapeutic applications, the unique properties of the sterically encumbered 9,9,10,10-tetramethyl derivative remain a largely untapped area of research.
Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
The primary reported synthesis of 9,9,10,10-tetramethyl-9,10-dihydroanthracene involves the direct alkylation of anthracene.[4][5] This method, while straightforward, is characterized by a relatively low yield, which presents a significant challenge for its broader application.
Alkylation of Anthracene: A Detailed Protocol
The synthesis commences with the alkylation of anthracene using a combination of lithium aluminum hydride (LiAlH₄) and diglyme (bis(2-methoxyethyl) ether).[4][5]
Experimental Protocol:
-
In a 1-liter round-bottom flask maintained under a nitrogen atmosphere, a mixture of anthracene (18.71 g, 105.0 mmol), lithium aluminum hydride (10.00 g, 270.30 mmol), and diglyme (294.00 ml, 2.07 mol) is prepared.[4]
-
The reaction mixture is heated to reflux at 150°C and maintained at this temperature for 10 hours.[4]
-
After the reflux period, the reaction is allowed to cool to room temperature.
-
The cooled mixture is carefully poured into 2 liters of 1N hydrochloric acid and stirred for 30 minutes.
-
The organic layer is extracted with ethyl acetate.
-
The product is purified by recrystallization from ethanol to yield 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder (7.50 g, 30% yield).[4][5]
Mechanistic Considerations and Challenges
The reported mechanism for this alkylation suggests that LiAlH₄ acts as a reducing agent, reacting with diglyme to form a methyl carbonium ion intermediate, which then attacks the active 9 and 10 positions of anthracene.[4] This proposed mechanism is unconventional, as LiAlH₄ is primarily known as a powerful hydride donor and not a source of methyl cations. A more plausible, though unconfirmed, mechanism may involve the cleavage of the ether C-O bond by the Lewis acidic aluminum species, followed by a complex series of events. The high temperature required for this reaction suggests a significant activation barrier.
The low yield of 30% is a major drawback of this method.[4][5] This is attributed to the formation of a mixture of various alkylated anthracene products. The separation of the desired tetramethylated product from this complex mixture can be challenging and contributes to the low overall efficiency. Further research into optimizing the reaction conditions or exploring alternative, more selective methylation strategies is warranted to improve the accessibility of this compound.
Below is a workflow diagram illustrating the synthesis and subsequent derivatization of 9,9,10,10-tetramethyl-9,10-dihydroanthracene.
Caption: Synthetic pathway to 9,9,10,10-tetramethyl-9,10-dihydroanthracene and its derivatives.
Physicochemical and Spectroscopic Properties
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a white, crystalline solid with a melting point of 166-168°C.[4][5] Its molecular formula is C₁₈H₂₀, with a corresponding molar mass of 236.35 g/mol .[6]
Spectroscopic Data
The structural characterization of this molecule is well-supported by various spectroscopic techniques.
| Spectroscopic Data | Observed Values |
| FTIR (solid, cm⁻¹) | 3055 (aromatic C-H stretch), 2972 & 2963 (asymmetric and symmetric CH₃ stretch), 1362 (symmetric CH₃ bend)[4][5] |
| ¹H NMR (500 MHz, CDCl₃, δ ppm) | 8.13 (d, J = 8.8 Hz, 4H, ArH), 7.70 (d, J = 8.7 Hz, 4H, ArH), 1.76 (s, 12H, CH₃)[4][5] |
| ¹³C NMR (126 MHz, CDCl₃, δ ppm) | 142.7 (Ar), 122.4 (Ar), 121.7 (Ar), 38.5 (quaternary C), 34.5 (CH₃)[4][5] |
| Mass Spec (LRMS, EI, m/z) | 236.4 (M⁺)[4][5] |
Interpretation of Spectroscopic Data:
-
FTIR: The presence of both aromatic C-H and aliphatic C-H stretches confirms the dihydroanthracene core with methyl substituents.
-
¹H NMR: The two doublets in the aromatic region are characteristic of the A₂B₂ spin system of the symmetrically substituted benzene rings. The large singlet at 1.76 ppm, integrating to 12 protons, unequivocally confirms the presence of the four equivalent methyl groups.
-
¹³C NMR: The spectrum displays three aromatic carbon signals, a signal for the quaternary carbons at the 9 and 10 positions, and a signal for the methyl carbons, consistent with the molecule's high symmetry.
-
Mass Spectrometry: The molecular ion peak at m/z 236.4 corresponds to the calculated molecular weight of the compound.[4][5][6]
Crystal Structure
The solid-state structure of 9,9,10,10-tetramethyl-9,10-dihydroanthracene has been determined by X-ray crystallography (CCDC Number: 674861).[6] The central six-membered ring adopts a boat conformation, which is characteristic of 9,10-dihydroanthracene derivatives.[7] This conformation results in a dihedral angle between the two flanking benzene rings. The four methyl groups are situated at the prow and stern of this boat, creating a highly crowded and sterically demanding environment around the central ring. A detailed analysis of the bond lengths and angles from the crystallographic data would provide further insights into the extent of steric strain within the molecule.
Reactivity and Potential for Derivatization
The steric hindrance imparted by the four methyl groups at the 9 and 10 positions is expected to significantly influence the reactivity of the 9,9,10,10-tetramethyl-9,10-dihydroanthracene core.
Reactivity of the Aromatic Rings
The benzene rings of the dihydroanthracene scaffold are susceptible to electrophilic aromatic substitution reactions. However, the bulky tetramethyl substitution at the bridgehead positions may sterically hinder the approach of electrophiles to the peri-positions. This could potentially lead to altered regioselectivity in substitution reactions compared to the parent 9,10-dihydroanthracene.
Derivatization
Despite the steric hindrance, the aromatic rings can be functionalized, as demonstrated by the synthesis of its dinitro and diamino derivatives.[4][5]
-
Nitration: The nitration of 9,9,10,10-tetramethyl-9,10-dihydroanthracene can be achieved using potassium nitrate and trifluoroacetic anhydride in acetonitrile. This reaction yields a mixture of the 2,6- and 2,7-dinitro isomers.[4]
-
Reduction: The subsequent reduction of the dinitro derivatives to the corresponding diamines is accomplished using Raney Nickel and hydrazine in refluxing THF.[4]
These diamino derivatives serve as monomers for the synthesis of polymers with interesting properties, such as Tröger's base polymers.[4]
The following diagram illustrates the key structural features of 9,9,10,10-tetramethyl-9,10-dihydroanthracene.
Caption: Key structural features of the title molecule, highlighting the boat conformation.
Applications in Drug Development: An Area of Untapped Potential
While the broader 9,10-dihydroanthracene scaffold has been utilized in the development of various therapeutic agents, specific applications of 9,9,10,10-tetramethyl-9,10-dihydroanthracene in drug discovery are not yet well-documented in the literature. However, its unique structural and physicochemical properties suggest several potential avenues for exploration.
-
Rigid Scaffold: The rigid, three-dimensional nature of the core can be used to design molecules with a high degree of pre-organization, potentially leading to enhanced binding affinity and selectivity for biological targets.[3]
-
Steric Shielding: The tetramethyl substitution can be used to modulate the metabolic stability of drug candidates by sterically hindering access of metabolic enzymes to adjacent functional groups.
-
Modulation of Physicochemical Properties: The introduction of the four methyl groups significantly increases the lipophilicity of the dihydroanthracene core. This can be a key parameter to optimize for improving membrane permeability and oral bioavailability.
-
Fragment-Based Drug Design: The 9,9,10,10-tetramethyl-9,10-dihydroanthracene core could serve as a novel, sterically-defined fragment in fragment-based drug discovery campaigns.
The development of more efficient synthetic routes to this molecule will be crucial for enabling its exploration in medicinal chemistry programs.
Future Directions
The study of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is still in its early stages, with several exciting avenues for future research:
-
Development of High-Yield Syntheses: The development of a more efficient and scalable synthesis is paramount for unlocking the full potential of this molecule.
-
Exploration of Reactivity: A systematic study of the reactivity of the sterically hindered core towards various chemical transformations will be valuable for its application as a building block in organic synthesis.
-
Computational Studies: Density functional theory (DFT) calculations could provide valuable insights into the molecule's conformational preferences, electronic properties, and reactivity, guiding future synthetic and medicinal chemistry efforts.
-
Biological Evaluation: The synthesis and biological evaluation of a library of derivatives based on the 9,9,10,10-tetramethyl-9,10-dihydroanthracene scaffold could lead to the discovery of novel therapeutic agents.
Conclusion
9,9,10,10-Tetramethyl-9,10-dihydroanthracene represents a unique and intriguing molecular scaffold. Its synthesis, while currently low-yielding, provides access to a sterically hindered, three-dimensional core structure. The detailed spectroscopic and preliminary structural data presented in this guide provide a solid foundation for further investigation. While its applications in drug development are yet to be realized, its distinct properties make it a promising candidate for the design of novel therapeutics and functional materials. Further research into its synthesis, reactivity, and biological activity is highly encouraged to fully harness the potential of this fascinating molecule.
References
[4] Al-Azzawi, F. H. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. [Link]
[5] Al-Azzawi, F. H. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. ResearchGate. [Link]
[6] PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]
[7] Siddaraju, B. P., Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Raju, C. R. (2011). 9,9-Dimethyl-9,10-dihydroanthracene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2397. [Link]
[1] Wikipedia. (2023, December 1). 9,10-Dihydroanthracene. In Wikipedia. [Link]
[3] White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 064. [Link]
[2] Agrawal, S., & Taylor, E. W. (1992). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry, 35(8), 1418–1429. [Link]
Sources
- 1. 9,9,10,10-Tetramethyl-9,10-disila-9,10-dihydroanthracene | C16H20Si2 | CID 141760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
- 6. 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | C18H20 | CID 346888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMA). Synthesized from anthracene, this highly substituted dihydroanthracene derivative presents a unique structural framework characterized by significant steric strain and a distinct non-planar conformation. This document details the synthetic protocol, offers an in-depth analysis of its spectroscopic characterization, and elucidates its three-dimensional structure, drawing upon established principles of conformational analysis of related dihydroanthracene systems. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural and electronic properties of substituted polycyclic aromatic hydrocarbons.
Introduction: The Significance of a Sterically Encumbered Dihydroanthracene
The 9,10-dihydroanthracene scaffold is a fundamental structural motif in medicinal chemistry and materials science. Its bent, non-planar geometry distinguishes it from its fully aromatic parent, anthracene, allowing for a three-dimensional arrangement of substituents. The introduction of four methyl groups at the 9 and 10 positions to form 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMA) creates a molecule of significant interest. The gem-dimethyl substitution at these bridgehead carbons induces considerable steric strain, influencing the conformation of the central ring and the overall molecular geometry. Understanding these structural nuances is critical for applications ranging from the design of novel molecular architectures to its use as a bulky, rigid building block in polymer synthesis.[1]
The reactivity of anthracene is known to be concentrated at the 9 and 10 positions. These sites have the highest electron density and allow for reactions, such as electrophilic additions, to proceed while preserving the aromaticity of the two outer benzene rings. This inherent reactivity is exploited in the synthesis of TMA and its derivatives.
Synthesis and Mechanistic Considerations
The preparation of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a critical first step for any subsequent structural or application-based study. A documented method involves the reaction of anthracene with lithium aluminum hydride (LiAlH₄) in diglyme at elevated temperatures.[1]
Experimental Protocol
The following protocol has been reported for the synthesis of TMA:[1]
-
In a 1L round-bottom flask maintained under a nitrogen atmosphere, a mixture of Anthracene (18.71 g, 105.0 mmol), LiAlH₄ (10.00 g, 270.30 mmol), and diglyme (294.00 ml, 2.07 mol) is prepared.
-
The mixture is heated to reflux at 150°C and maintained for 10 hours.
-
After the reflux period, the reaction is cooled to room temperature.
-
The cooled mixture is carefully poured into 2L of 1N HCl and stirred for 30 minutes.
-
The organic layer is extracted with ethyl acetate.
-
The product is purified by recrystallization from ethanol to yield 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder (7.50 g, 30% yield).[1]
Causality and Mechanistic Discussion
The choice of reagents and conditions in this synthesis warrants a deeper discussion. LiAlH₄ is a powerful reducing agent, typically used to reduce polar double bonds. Its role in this reaction, which results in the addition of four methyl groups, is non-trivial. The high reaction temperature (150°C) suggests that the reaction does not proceed via a standard hydride reduction pathway.
A plausible hypothesis is that under these forcing conditions, the solvent, diglyme (bis(2-methoxyethyl) ether), may serve as the source of the methyl groups. The reaction could involve a complex process of ether cleavage and reductive alkylation, mediated by the aluminum species. The low yield of 30% is indicative of a complex reaction mixture, likely containing various partially alkylated anthracene products.[1] This highlights a key experimental insight: while effective, this protocol is not a clean, high-yielding synthesis, and purification is critical. The formation of multiple alkylated side products is a known challenge in such reactions.[1]
Caption: Synthetic workflow for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Spectroscopic and Physical Characterization
The identity and purity of the synthesized TMA are confirmed through a combination of spectroscopic methods and physical property measurements.
Physical Properties
| Property | Value | Source |
| Appearance | White Powder | [1] |
| Melting Point | 166-168°C | [1] |
| Molecular Formula | C₁₈H₂₀ | [2] |
| Molecular Weight | 236.35 g/mol | [1][2] |
Spectroscopic Data Analysis
The following spectroscopic data provides a detailed fingerprint of the TMA molecule.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
3055 cm⁻¹: Aromatic C-H stretching.
-
2972 & 2963 cm⁻¹: Asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) groups.
-
1362 cm⁻¹: Symmetric bending (umbrella) mode of the CH₃ groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, CDCl₃):
-
¹H NMR: The proton NMR is remarkably simple, reflecting the high symmetry of the molecule.
-
δ 8.13 (d, J = 8.8 Hz, 4H): This doublet corresponds to the four aromatic protons in positions 1, 4, 5, and 8.
-
δ 7.70 (d, J = 8.7 Hz, 4H): This doublet is assigned to the four aromatic protons in positions 2, 3, 6, and 7.
-
δ 1.76 (s, 12H): A sharp singlet integrating to 12 protons, unequivocally assigned to the four equivalent methyl groups.
-
-
¹³C NMR (126 MHz, CDCl₃):
-
δ 142.7, 122.4, 121.7: Resonances corresponding to the aromatic carbons.
-
δ 38.5: The signal for the quaternary sp³-hybridized carbons at the 9 and 10 positions.
-
δ 34.5: The resonance for the carbons of the four methyl groups.
-
-
-
Mass Spectrometry (MS):
-
LRMS (EI, m/z): A molecular ion peak (M⁺) is observed at 236.4, which is consistent with the calculated molecular weight for C₁₈H₂₀ (236.3).[1]
-
Molecular Structure and Conformational Analysis
The defining feature of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is its three-dimensional structure, which deviates significantly from the planarity of anthracene.
Caption: 2D representation of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Conformational Insights
The central six-membered ring of the 9,10-dihydroanthracene core is not planar. X-ray crystallographic studies of analogous compounds, such as 9,9-Dimethyl-9,10-dihydroanthracene, have definitively shown that this central ring adopts a boat conformation .[3] This conformation minimizes the torsional strain within the ring. In this arrangement, the two outer benzene rings are bent out of the plane in one direction, while the C9 and C10 atoms are puckered in the opposite direction.
For TMA, the four methyl groups attached to C9 and C10 further enforce this boat-like geometry. The steric bulk of the gem-dimethyl groups prevents planarization of the central ring and likely leads to a significant dihedral angle between the planes of the two fused benzene rings.
X-ray Crystallography
A definitive elucidation of the bond lengths, bond angles, and solid-state conformation of TMA comes from single-crystal X-ray diffraction. The crystal structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is available in the Cambridge Structural Database (CSD).[2]
-
CCDC Number: 674861
-
DOI: 10.5517/ccqn7q9
This crystallographic data provides the most accurate and detailed picture of the molecule's structure. Researchers requiring precise geometric parameters for computational modeling, drug design, or materials science applications should consult this primary data source. The data will confirm the boat conformation of the central ring and provide quantitative measures of the steric strain introduced by the tetramethyl substitution, such as elongated C9-C10 bonds or distorted bond angles around the quaternary carbons.
Conclusion
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a sterically hindered molecule whose structure is defined by a non-planar, boat-like central ring. Its synthesis, while achievable, presents mechanistic complexities that underscore the challenges in selectively alkylating polycyclic aromatic hydrocarbons. The high degree of symmetry in the molecule is clearly reflected in its simple yet informative NMR spectra. For a precise, quantitative understanding of its molecular geometry, the crystallographic data deposited in the Cambridge Structural Database is the authoritative reference. This in-depth guide provides the foundational knowledge for scientists and researchers to leverage the unique structural properties of this molecule in their respective fields.
References
-
Al-Karawi, A. J. M., & Al-Amiery, A. A. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. [Link]
-
PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]
-
Siddaraju, B. P., Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Raju, C. R. (2011). 9,9-Dimethyl-9,10-dihydroanthracene. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2397. [Link]
Sources
- 1. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
- 2. 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | C18H20 | CID 346888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Photophysical Landscape of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene Derivatives: A Currently Uncharted Territory
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organic electronics and photochemistry is continually driven by the exploration of novel molecular architectures that offer unique photophysical properties. Among the vast array of polycyclic aromatic hydrocarbons, anthracene and its derivatives have long been a cornerstone due to their rich photochemistry and applications in devices such as organic light-emitting diodes (OLEDs) and as fluorescent probes. A particular subclass of these compounds, the 9,10-dihydroanthracene derivatives, present a structurally distinct motif where the central aromatic ring is interrupted by two sp³-hybridized carbon atoms. This structural perturbation is expected to significantly alter the electronic and photophysical properties compared to their fully aromatic counterparts. This technical guide focuses on a specific, sterically hindered member of this family: 9,9,10,10-Tetramethyl-9,10-dihydroanthracene and its derivatives.
Despite significant interest in the broader class of anthracene derivatives, a comprehensive review of the scientific literature reveals a notable absence of experimental and computational studies on the photophysical properties of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene and its functionalized analogues. While the synthesis of the parent compound and some of its derivatives has been reported, their absorption, emission, and excited-state dynamics remain largely unexplored. This guide, therefore, serves a dual purpose: to summarize the known synthetic aspects and to highlight the current knowledge gap, thereby outlining a compelling case for future research in this area.
The Core Structure: A Departure from Planarity and Extended Conjugation
The defining feature of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is the presence of two quaternary, sp³-hybridized carbon atoms at the 9 and 10 positions of the anthracene core. This has profound implications for its molecular structure and, consequently, its expected photophysical behavior.
Diagram: Molecular Structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
Caption: The non-planar, butterfly-like conformation of the dihydroanthracene core.
Unlike the planar structure of anthracene, the 9,10-dihydroanthracene core adopts a folded or "butterfly" conformation. The introduction of four methyl groups at these positions is expected to further enforce this non-planarity and introduce significant steric hindrance. This structural rigidity and lack of extended π-conjugation across the central ring are the primary reasons why the photophysical properties of these derivatives are anticipated to be markedly different from those of typical 9,10-disubstituted anthracenes. The electronic communication between the two phenyl rings is effectively severed, suggesting that their photophysical behavior might resemble that of substituted benzene derivatives rather than a larger polycyclic aromatic system.
Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene and its Derivatives
While photophysical data is scarce, the synthesis of the parent 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDHA) and some of its derivatives has been documented. A key synthetic route involves the alkylation of anthracene.
Experimental Protocol: Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
A reported synthesis involves the reaction of anthracene with a suitable methylating agent. For instance, the alkylation of anthracene can be achieved with a lower yield, with one study reporting a 30% yield for the tetramethylated product. This process can utilize reagents like LiAlH₄ as a reducing agent reacting with diglyme to form an intermediate that attacks the active positions of anthracene.
Further functionalization of the TMDHA core has been achieved, for example, through nitration to produce dinitro derivatives, followed by reduction to the corresponding diamino compounds. This opens the door to a variety of derivatives with potentially interesting properties, such as the formation of Tröger's base polymers.
Table 1: Known Derivatives of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
| Derivative | Synthetic Precursor | Key Reagents | Reported Characterization | Reference |
| 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | Anthracene | LiAlH₄, diglyme | ¹H NMR, ¹³C NMR, FTIR, LRMS, m.p. | |
| 2,6(7)-Dinitro-9,9,10,10-tetramethyl-9,10-dihydroanthracene | 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | KNO₃, TFAA | ¹H NMR, ¹³C NMR, FTIR, HRMS, m.p. | |
| 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene | 2,6(7)-Dinitro-9,9,10,10-tetramethyl-9,10-dihydroanthracene | Raney Nickel, Hydrazine monohydrate | ¹H NMR, ¹³C NMR, FTIR, HRMS, m.p. |
The Unexplored Photophysical Properties: A Call for Investigation
The absence of photophysical data for TMDHA and its derivatives in the scientific literature is a significant knowledge gap. Based on the molecular structure, we can hypothesize some expected photophysical characteristics and outline the key experiments required to elucidate them.
Expected Photophysical Profile:
-
Absorption: The absorption spectrum is likely to be dominated by the transitions of the isolated phenyl rings, appearing at shorter wavelengths (in the UV region) compared to anthracene. The characteristic vibronic structure of anthracene's absorption spectrum will be absent.
-
Fluorescence: If fluorescent, the emission is also expected to be in the UV or deep blue region, originating from the excited states of the benzene-like moieties. The fluorescence quantum yield and lifetime will be highly dependent on the efficiency of non-radiative decay pathways, which could be influenced by the flexibility of the non-planar structure and the vibrational modes of the methyl groups.
-
Phosphorescence: The potential for phosphorescence at low temperatures would provide insights into the triplet excited state. The energy of the triplet state and the efficiency of intersystem crossing are key parameters that remain to be determined.
Diagram: Proposed Experimental Workflow for Photophysical Characterization
Caption: A comprehensive workflow for the systematic investigation of the photophysical properties of TMDHA derivatives.
Key Experimental Protocols to be Employed:
-
UV-Vis Absorption Spectroscopy: To determine the ground-state absorption characteristics, including molar absorptivity and the energy of the lowest electronic transitions.
-
Steady-State and Time-Resolved Fluorescence Spectroscopy: To measure the emission spectra, determine fluorescence lifetimes, and gain insights into the excited-state dynamics.
-
Fluorescence Quantum Yield Measurement: To quantify the efficiency of the fluorescence process, which is crucial for assessing the potential of these compounds in light-emitting applications.
-
Low-Temperature Phosphorescence Spectroscopy: To probe the triplet excited state and determine its energy and lifetime.
-
Computational Modeling (DFT and TD-DFT): To complement experimental data by predicting excited-state energies, transition dipole moments, and simulating absorption and emission spectra.
Potential Applications and Future Directions
While the lack of photophysical data currently limits the discussion of concrete applications, the unique structural features of TMDHA derivatives suggest several avenues for exploration:
-
Host Materials for OLEDs: The potentially high triplet energy, a consequence of the disrupted conjugation, could make these materials suitable as host materials for phosphorescent emitters in OLEDs.
-
Sterically Hindered Fluorescent Probes: The bulky tetramethyl substitution could be leveraged to create fluorescent probes with reduced aggregation-caused quenching, a common issue with planar aromatic dyes.
-
Building Blocks for Polymers with Unique Properties: As demonstrated by the synthesis of a Tröger's base polymer, the TMDHA core can be incorporated into larger macromolecular structures, potentially leading to materials with interesting gas separation or sensing properties.
Conclusion
The 9,9,10,10-Tetramethyl-9,10-dihydroanthracene framework represents a fascinating yet underexplored area within the broader field of aromatic chemistry. Its inherent non-planarity and steric hindrance set it apart from the well-studied planar anthracene derivatives. The current body of scientific literature provides a foundation for the synthesis of this molecular scaffold and its functionalization. However, the critical absence of data on its photophysical properties presents a significant barrier to understanding its fundamental behavior and unlocking its potential applications. This technical guide, by highlighting this knowledge gap, aims to stimulate research into the photophysical characterization of these intriguing molecules. A systematic investigation, combining synthesis, advanced spectroscopy, and computational modeling, is essential to chart this unexplored territory and potentially uncover a new class of materials with novel and valuable photophysical properties.
References
The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Vertex AI Search. Retrieved January 21, 2026.
An In-Depth Technical Guide to the Electronic Structure of Tetramethyl-dihydroanthracene
For Distribution: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Planar Paradigm
Polycyclic aromatic hydrocarbons (PAHs) are foundational scaffolds in materials science and medicinal chemistry, prized for their rigid, planar structures and delocalized π-electron systems.[1] However, disrupting this planarity can unlock novel electronic and steric properties. This guide delves into the electronic structure of one such fascinating molecule: tetramethyl-dihydroanthracene.
Specifically, we will focus on 9,9,10,10-tetramethyl-9,10-dihydroanthracene , a derivative of 9,10-dihydroanthracene (DHA). The parent DHA molecule is notable for its non-planar, boat-like conformation, where the central six-membered ring is saturated at the 9 and 10 positions.[2] This saturation effectively isolates the two flanking benzene rings, creating a unique electronic environment distinct from its fully aromatic parent, anthracene.
By adding four methyl groups to the central saturated carbons, we introduce significant steric and electronic perturbations. This guide will elucidate the consequences of this substitution, providing a comprehensive framework for understanding, predicting, and experimentally validating the electronic properties of this molecule. We will explore how the interplay between the folded dihydroanthracene core and the electron-donating methyl substituents dictates its molecular orbitals, reactivity, and spectroscopic signatures.
Part 1: The 9,10-Dihydroanthracene Framework: A Folded π-System
The electronic structure of any substituted PAH is best understood by first examining its core. 9,10-dihydroanthracene is not a simple aromatic molecule. Hydrogenation at the 9 and 10 positions breaks the continuous conjugation of the parent anthracene, resulting in a molecule with two electronically distinct phenyl rings held in a rigid, non-planar conformation.[2][3]
This structural feature has profound implications:
-
π-System Isolation: The sp³ hybridization of the C9 and C10 carbons means the π-systems of the two flanking benzene rings are largely electronically isolated from each other.
-
HOMO-LUMO Characteristics: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily localized on these benzene rings. This is in stark contrast to anthracene, where the frontier orbitals are delocalized across the entire molecule.[4][5]
-
Weakened C-H Bonds: The C-H bonds at the 9 and 10 positions are significantly weaker (estimated at 78 kcal mol⁻¹) than typical C-H bonds, making DHA an effective hydrogen-donor in chemical reactions.[3]
The consequence of this structure is a molecule that behaves electronically more like a substituted biphenyl than a large, fused aromatic system. Its UV-visible absorption spectrum, for instance, lacks the characteristic fine structure of anthracene and is shifted to higher energies (shorter wavelengths).[6][7]
Caption: Structure of the 9,10-dihydroanthracene core.
Part 2: The Impact of Tetramethyl Substitution
Introducing four methyl groups at the C9 and C10 positions (forming 9,9,10,10-tetramethyl-9,10-dihydroanthracene) imposes two primary electronic effects on the DHA core:
-
Inductive Effect: Alkyl groups are weakly electron-donating. This "push" of electron density into the sp³-hybridized central ring can subtly influence the adjacent aromatic rings.
-
Hyperconjugation: While less direct than in conjugated systems, hyperconjugation between the C-H σ-bonds of the methyl groups and the molecular orbital framework can contribute to overall electronic stabilization.
The most significant consequence of this substitution is the energetic destabilization (raising) of the HOMO. With electron density being pushed towards the π-systems of the benzene rings, the energy required to remove an electron (the ionization potential) is expected to decrease. Conversely, the LUMO is likely to be less affected. This leads to a crucial prediction:
-
Reduced HOMO-LUMO Gap: The energy gap between the HOMO and LUMO will be smaller in the tetramethyl derivative compared to the parent DHA. This will manifest as a bathochromic (red) shift in its UV-visible absorption spectrum.[8]
Part 3: A Self-Validating Framework for Experimental Analysis
To rigorously characterize the electronic structure of tetramethyl-dihydroanthracene, a multi-pronged approach combining synthesis, spectroscopy, electrochemistry, and computational modeling is required. This workflow ensures that findings from each technique corroborate and validate the others.
Caption: Integrated workflow for electronic structure analysis.
Experimental Protocol 1: Synthesis and Purification
A plausible route to 9,9,10,10-tetramethyl-9,10-dihydroanthracene involves the exhaustive methylation of 9,10-dihydroanthracene.
Causality: The choice of a strong base like n-butyllithium is critical to deprotonate the weakly acidic C-H bonds at the 9 and 10 positions of DHA.[9] An excess of a methylating agent, such as methyl iodide, is then used to ensure complete substitution.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., Argon), dissolve 9,10-dihydroanthracene in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C and slowly add an excess (approx. 2.2 equivalents) of n-butyllithium. Stir for 1 hour to ensure complete formation of the dianion.
-
Methylation: Add an excess (at least 4 equivalents) of methyl iodide to the solution and allow it to slowly warm to room temperature overnight.
-
Quenching & Extraction: Carefully quench the reaction with water. Extract the organic product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane eluent) followed by recrystallization from ethanol to yield the pure product.[10]
Experimental Protocol 2: Spectroscopic & Electrochemical Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the molecular structure and assess the electronic environment of the protons and carbons.
-
Methodology:
-
Dissolve a 5-10 mg sample in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[11]
-
-
Expected Observations:
-
¹H NMR: The spectrum will be simplified compared to DHA. A sharp singlet corresponding to the 12 protons of the four equivalent methyl groups will appear. The aromatic protons will show characteristic multiplets.
-
¹³C NMR: A signal for the quaternary C9/C10 carbons will be present, along with a signal for the methyl carbons and distinct signals for the aromatic carbons.
-
B. UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To probe the electronic transitions and experimentally estimate the HOMO-LUMO gap.
-
Methodology:
-
Prepare a dilute solution of the compound in a UV-transparent solvent like cyclohexane.
-
Record the absorption spectrum from approximately 200 to 400 nm.[7]
-
-
Expected Observations: The spectrum will show absorption bands corresponding to π-π* transitions within the benzene rings. The absorption onset (λ_max) is expected to be red-shifted compared to 9,10-dihydroanthracene.
C. Cyclic Voltammetry (CV)
-
Purpose: To experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.[12][13]
-
Methodology:
-
Dissolve the sample in an appropriate solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).
-
Scan the potential to measure the first oxidation and reduction events.[14]
-
-
Expected Observations: The oxidation potential (E_ox) correlates with the HOMO energy level, while the reduction potential (E_red) correlates with the LUMO energy level. The oxidation potential is expected to be lower (easier to oxidize) than that of DHA due to the electron-donating methyl groups.
| Property | 9,10-Dihydroanthracene (DHA) | 9,9,10,10-Tetramethyl-DHA (Predicted) | Rationale for Change |
| λ_max (UV-Vis) | ~265 nm | > 265 nm | Electron-donating CH₃ groups decrease the HOMO-LUMO gap. |
| Oxidation Potential (E_ox) | Higher | Lower | Electron-donating CH₃ groups raise the HOMO energy, making oxidation easier. |
| Reduction Potential (E_red) | Similar | Similar | Substituents on sp³ carbons have a minimal effect on the LUMO of the phenyl rings. |
Part 4: Computational Modeling for Deeper Insight
Density Functional Theory (DFT) is a powerful tool for predicting and rationalizing the electronic structure of molecules like tetramethyl-dihydroanthracene.[15][16]
Causality: The choice of functional and basis set is critical for accuracy. A hybrid functional like B3LYP provides a good balance of accuracy and computational cost for organic molecules.[17] A Pople-style basis set such as 6-31G(d) is sufficient to provide reliable geometries and orbital energies for qualitative and semi-quantitative analysis.[5]
Methodology:
-
Structure Optimization: Build the molecular structure of 9,9,10,10-tetramethyl-9,10-dihydroanthracene and perform a geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true energy minimum.
-
Orbital Analysis: Calculate and visualize the HOMO and LUMO. Calculate their energies to determine the theoretical HOMO-LUMO gap.
Caption: Energy transition from HOMO to LUMO.
Predicted Computational Results:
-
Orbital Visualization: The HOMO and LUMO will be localized primarily on the two benzene rings, confirming the electronic isolation.
-
Energy Levels: The calculated HOMO energy will be higher (less negative) for the tetramethyl derivative compared to DHA. The HOMO-LUMO gap will be smaller, corroborating the predicted red-shift in the UV-Vis spectrum.
Conclusion
The electronic structure of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is a compelling case study in molecular design. By disrupting the planarity and aromaticity of anthracene and introducing electron-donating alkyl groups, a unique electronic system is created. The key features are the electronically isolated phenyl rings and a significantly raised HOMO energy level compared to the parent dihydroanthracene. This leads to a smaller HOMO-LUMO gap and increased susceptibility to oxidation.
The integrated experimental and computational framework detailed in this guide provides a robust, self-validating system for characterizing this molecule and its derivatives. The insights gained are crucial for professionals in drug development, who can leverage such scaffolds for novel receptor interactions, and for materials scientists designing new organic electronic materials with tailored redox and optical properties.
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NIST. (n.d.). Anthracene, 9,10-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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Zvarych, V. I., et al. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. Russian Journal of General Chemistry, 86(12), 2699–2701. Retrieved from [Link]
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Le, T. N., et al. (2018). Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons. ACS Omega, 3(8), 9576–9586. Retrieved from [Link]
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NIST. (n.d.). Anthracene, 9,10-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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Kumar, D., et al. (2013). Why metal–oxos react with dihydroanthracene and cyclohexadiene at comparable rates, despite having different C–H bond strengths. A computational study. Chemical Communications, 49(59), 6638-6640. Retrieved from [Link]
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Chegg. (2023, March 7). Analyze the UV-Vis spectra of 9,10-dihydroanthracene-9,10-A,B-succinic anhydride. Retrieved from [Link]
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Chirico, R. D. (2025, February 3). 9,10-Dihydroanthracene: Experimental and Derived Thermodynamic Properties. Data.gov. Retrieved from [Link]
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Li, Y., et al. (2023). The Levels of Polycyclic Aromatic Hydrocarbons and Their Derivatives in Plasma and Their Effect on Mitochondrial DNA Methylation in the Oilfield Workers. International Journal of Environmental Research and Public Health, 20(10), 5865. Retrieved from [Link]
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ResearchGate. (n.d.). HOMO–LUMO gap of the anthracene molecule as a function of the distance.... Retrieved from [Link]
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Sharma, G., et al. (2018). An expeditious, highly efficient, catalyst and solvent-free synthesis of 9,10-dihydro-anthracene-9,10-α,β-succiniimide derivatives. Cogent Chemistry, 4(1), 1469324. Retrieved from [Link]
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Bates, R. B., et al. (1966). Proton magnetic resonance of some 9,10-dihydroanthracenes. Journal of the Chemical Society B: Physical Organic, 34-36. Retrieved from [Link]
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Al-Majid, A. M., et al. (2021). X-ray and computational investigations of ethanoanthracenes: 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid and 9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine. Crystals, 11(12), 1512. Retrieved from [Link]
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Vlaho, M., et al. (2024). Three distinct conductance states in polycyclic aromatic hydrocarbon derivatives. Communications Chemistry, 7(1), 1-8. Retrieved from [Link]
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Harvey, R. G., & Hahn, J. T. (1970). The nuclear magnetic resonance and stereochemistry of 9,10-derivatives of 9,10-dihydroanthracene. Journal of the Chemical Society D: Chemical Communications, (21), 1482-1483. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Anthracene. Retrieved from [Link]
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Lee, J., et al. (2024). Substitution Effect of a Single Nitrogen Atom on π-Electronic Systems of Linear Polycyclic Aromatic Hydrocarbons (PAHs): Theoretically Visualized Coexistence of Mono-aza-PAHs with Different Aromaticities. Molecules, 29(4), 798. Retrieved from [Link]
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Edubirdie. (n.d.). The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride. Retrieved from [Link]
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A Technical Guide to the Solubility of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of the compound's behavior in various organic solvents.
Introduction: Understanding the Molecule
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a polycyclic aromatic hydrocarbon derivative. Its core structure, a dihydroanthracene moiety, is rendered non-planar by the presence of four methyl groups at the 9 and 10 positions. This steric hindrance significantly influences the molecule's crystal packing and, consequently, its interaction with solvents. A thorough comprehension of its solubility is paramount for applications in synthesis, purification, formulation, and materials science.
The molecular structure, characterized by a large non-polar surface area, suggests a preference for non-polar organic solvents, a principle guided by the "like dissolves like" axiom. However, the subtle interplay of van der Waals forces and the potential for induced dipole interactions can lead to solubility in a broader range of solvents than initially predicted.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy of solution (ΔH_sol), which relates to the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions, and the entropy of solution (ΔS_sol), which is generally positive.
For 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, the key factors influencing its solubility are:
-
Molecular Structure: The rigid, bulky, and non-polar nature of the molecule dominates its solubility profile.
-
Intermolecular Forces: In the solid state, the molecules are held together by van der Waals forces. To dissolve, the solvent molecules must overcome these forces.
-
Solvent Properties: The polarity, polarizability, and hydrogen bonding capacity of the solvent are critical in determining its ability to solvate the molecule.
Qualitative Solubility Profile
| Solvent | Solubility Indication | Rationale for Use | Source |
| Ethanol | Soluble, particularly upon heating | Used for recrystallization, suggesting moderate solubility at elevated temperatures and lower solubility at room temperature, allowing for crystal formation upon cooling. | [1][2] |
| Ethyl Acetate | Soluble | Employed for extraction from aqueous layers, indicating good partitioning into this moderately polar solvent. | [1][2] |
| Chloroform (CHCl₃) | Soluble | Used as an eluent in column chromatography for a derivative, implying good solubility of the parent compound. | [1][2] |
| Dichloromethane (DCM) | Likely Soluble | Based on the good solubility of a derived polymer in DCM, the monomer is also expected to be soluble. | [1][2] |
Furthermore, a polymer synthesized from a diamino-derivative of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene exhibited good solubility in polar aprotic solvents such as DMSO, DMAC, NMP, and DMF, but was reported to be insoluble in toluene, xylene, THF, ethanol, and acetone.[1][2] This suggests that while the core structure is non-polar, the introduction of polar functional groups can significantly alter the solubility profile. For the parent compound, however, solubility is expected to be higher in less polar solvents.
Experimental Determination of Solubility
Given the absence of quantitative data, an experimental approach is necessary to determine the precise solubility of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene in various organic solvents. The following protocol outlines a reliable method for this determination.
Materials and Equipment
-
9,9,10,10-Tetramethyl-9,10-dihydroanthracene (purified)
-
A range of organic solvents (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
A Technical Guide to the Thermal Stability of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene: Structure, Synthesis, and Thermal Behavior
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the thermal stability of 9,9,10,10-tetramethyl-9,10-dihydroanthracene. We will delve into the synthesis of this sterically hindered molecule, analyze its structural characteristics, and, through data from closely related polymers, infer its significant thermal robustness. This document will also detail the experimental protocols for assessing thermal stability and propose potential decomposition pathways, offering a complete technical narrative for researchers in the field.
Introduction: The Significance of a Sterically Shielded Core
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a polycyclic aromatic hydrocarbon derivative characterized by a central dihydroanthracene core that is sterically shielded by four methyl groups at the 9 and 10 positions. This unique structural feature, with two gem-dimethyl groups, locks the central ring in a boat-like conformation and provides a high degree of steric hindrance. This steric crowding is hypothesized to significantly influence the molecule's thermal and chemical stability, making it a molecule of interest for applications where a rigid and robust scaffold is required, such as in the development of novel polymers and as a core structure in drug design.
The parent compound, 9,10-dihydroanthracene, is known for its ability to act as a hydrogen donor, with the bond dissociation energy for the C-H bonds at the 9 and 10 positions being approximately 20% weaker than typical C-H bonds.[1] The introduction of the four methyl groups in 9,9,10,10-tetramethyl-9,10-dihydroanthracene replaces these weaker C-H bonds with more stable C-C bonds, which is a key factor contributing to its enhanced thermal stability.
Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
The synthesis of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is typically achieved through the alkylation of anthracene. A common method involves the reaction of anthracene with a strong alkylating agent in a suitable solvent system.
A reported synthesis involves the refluxing of anthracene with lithium aluminum hydride (LiAlH4) in diglyme.[2][3] This process, while effective, is noted to produce a mixture of alkylated anthracene products, with the desired tetramethylated product being obtained in a relatively low yield of 30%.[2][3]
Caption: Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
The purification of the crude product is typically carried out using column chromatography followed by recrystallization, yielding 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder with a melting point of 166-168°C.[2][3]
Assessment of Thermal Stability
A Tröger's base polymer synthesized from 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene exhibited remarkable thermal stability.[2][3] TGA analysis of this polymer showed that the initial weight loss due to thermal degradation commenced at approximately 377.53°C, with only a 1.28% loss of mass at this temperature.[2][3] This high decomposition temperature suggests that the 9,9,10,10-tetramethyl-9,10-dihydroanthracene core structure is inherently very stable.
| Compound | Decomposition Onset Temperature (°C) | Reference |
| Tröger's Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene | ~ 377 | [2][3] |
Proposed Thermal Decomposition Pathways
The thermal decomposition of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is expected to proceed through high-energy pathways due to the absence of the weaker C-H bonds present in the parent dihydroanthracene. The most likely decomposition mechanisms would involve the cleavage of the C-C bonds.
One potential pathway is a retro-Diels-Alder type reaction, which would lead to the formation of highly reactive intermediates. However, the steric hindrance imposed by the gem-dimethyl groups may favor a stepwise radical mechanism involving the homolytic cleavage of one of the C9-C10 bond or a C-CH3 bond at elevated temperatures.
Caption: A plausible thermal decomposition pathway for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of 9,9,10,10-tetramethyl-9,10-dihydroanthracene, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Accurately weigh 5-10 mg of 9,9,10,10-tetramethyl-9,10-dihydroanthracene into a ceramic or platinum TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
Maintain a constant flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert gas is crucial to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation, which would occur in the presence of air and would likely initiate at a lower temperature.
-
Heating Rate: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time. A slower rate could provide better resolution of decomposition steps, while a faster rate might shift the decomposition to higher temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Accurately weigh 2-5 mg of 9,9,10,10-tetramethyl-9,10-dihydroanthracene into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected decomposition temperature (e.g., 400°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The melting point will be observed as an endothermic peak, and any exothermic peaks at higher temperatures would indicate decomposition.
Causality Behind Experimental Choices:
-
Hermetically Sealed Pan: This prevents the loss of volatile decomposition products, which could affect the measurement of the heat of decomposition.
-
Reference Pan: The use of an empty reference pan allows for the subtraction of the baseline heat capacity, enabling the accurate measurement of the heat flow associated with thermal events in the sample.
Conclusion
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a molecule with significant potential due to the high thermal stability imparted by its sterically hindered core. The thermal robustness, inferred from the high decomposition temperature of its polymer derivative, makes it an attractive building block for materials intended for high-temperature applications. The detailed experimental protocols provided in this guide offer a clear pathway for the empirical validation of its thermal properties. A thorough understanding of its thermal decomposition behavior is critical for its successful application in drug development and materials science, ensuring the stability and integrity of the final product under various thermal stresses.
References
-
Al-Karawi, A. J. M., & Al-Jubouri, H. R. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. [Link]
-
Al-Karawi, A. J. M., & Al-Jubouri, H. R. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. ResearchGate. [Link]
-
PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 9,10-Dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 9,10-Dihydroanthracene. Wikimedia Foundation. Retrieved from [Link]
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An In-depth Technical Guide to 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (CAS No. 24269-10-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9,10,10-Tetramethyl-9,10-dihydroanthracene, identified by CAS number 24269-10-1, is a saturated derivative of anthracene, a polycyclic aromatic hydrocarbon.[1] The substitution of methyl groups at the 9 and 10 positions prevents full aromaticity in the central ring, resulting in a partially hydrogenated structure with unique physicochemical properties and potential applications in various fields of chemical research. This guide provides a comprehensive overview of its properties, synthesis, and spectral characteristics, offering valuable insights for its use in laboratory and developmental settings.
Physicochemical Properties
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a white, solid organic compound.[2][3] Its molecular structure consists of a dihydroanthracene core with four methyl groups attached to the C9 and C10 positions. This substitution pattern significantly influences its solubility, thermal stability, and reactivity compared to its parent compound, anthracene.
| Property | Value | Source |
| CAS Number | 24269-10-1 | [4] |
| Molecular Formula | C₁₈H₂₀ | [4] |
| Molecular Weight | 236.35 g/mol | [2][3] |
| Appearance | White powder | [2][3] |
| Melting Point | 166-168 °C | [2][3] |
| Boiling Point | 321.4±22.0 °C (Predicted) | |
| Density | 0.973±0.06 g/cm³ (Predicted) | |
| XLogP3-AA | 5.6 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
Synthesis Protocol
A reported synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene involves the alkylation of anthracene.[2][3] The following protocol is based on the procedure described by Al-Asadi (2022).[2][3]
Materials:
-
Anthracene
-
Lithium aluminum hydride (LiAlH₄)
-
Diglyme
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a 1L round-bottom flask under a nitrogen atmosphere, prepare a mixture of anthracene (18.71 g, 105.0 mmol), LiAlH₄ (10.00 g, 270.30 mmol), and diglyme (294.00 ml, 2.07 mol).
-
Reflux the mixture at 150°C for 10 hours.
-
Cool the reaction to room temperature.
-
Pour the mixture into 2L of 1N HCl and stir for 30 minutes.
-
Extract the organic layer with ethyl acetate.
-
Recrystallize the product from ethanol to yield 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder.
Yield: 7.50 g (30%)
Spectral Analysis
The structural elucidation of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (500 MHz, CDCl₃):
-
δ 8.13 (d, J = 8.8 Hz, 4H, ArH): This signal corresponds to the four aromatic protons on the outer rings, ortho to the quaternary carbons. The doublet splitting pattern with a coupling constant of 8.8 Hz is indicative of ortho-coupling.
-
δ 7.70 (d, J = 8.7 Hz, 4H, ArH): This doublet represents the other four aromatic protons on the outer rings, meta to the quaternary carbons.
-
δ 1.76 (s, 12H, CH₃): The sharp singlet at 1.76 ppm integrates to 12 protons, confirming the presence of four equivalent methyl groups. The singlet nature of this peak is due to the absence of adjacent protons.[2][3]
¹³C NMR (126 MHz, CDCl₃):
-
δ 142.7 (Ar): Aromatic carbon signal.
-
δ 122.4 (Ar): Aromatic carbon signal.
-
δ 121.7 (Ar): Aromatic carbon signal.
-
δ 38.5 (quaternary carbon): This peak corresponds to the two quaternary carbons (C9 and C10) of the central ring.
-
δ 34.5 (CH₃): The signal for the four equivalent methyl carbons.[2][3]
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (solid) exhibits the following characteristic absorption bands:
-
3055 cm⁻¹ (str. aromatic C-H): This absorption is characteristic of the C-H stretching vibrations of the aromatic rings.[2][3]
-
2972 & 2963 cm⁻¹ (asy. and sy. str. of CH₃ group): These two peaks correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups.[2][3]
-
1362 cm⁻¹ (sy. bending of CH₃): This band is attributed to the symmetric bending (umbrella) mode of the methyl groups.[2][3]
Mass Spectrometry (MS)
Low-resolution mass spectrometry (LRMS) with electron ionization (EI) was used to determine the molecular weight of the compound.
-
m/z 236.4 (M⁺): The molecular ion peak is observed at m/z 236.4, which corresponds to the calculated molecular weight of C₁₈H₂₀ (236.3 g/mol ).[2][3]
Structural Visualization
Figure 1: Molecular structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Experimental Workflow Visualization
Figure 2: A typical experimental workflow for the synthesis and spectroscopic analysis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Conclusion
This technical guide has provided a detailed overview of the synthesis, physicochemical properties, and comprehensive spectral analysis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (CAS No. 24269-10-1). The provided data and protocols offer a solid foundation for researchers and scientists working with this compound. The unique structural features of this molecule, particularly the steric hindrance provided by the four methyl groups, may lead to interesting applications in materials science and as a bulky ligand in organometallic chemistry. Further research into its reactivity and potential applications is warranted.
References
-
Al-Asadi, K. F. (2022). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Journal of University of Babylon for Pure and Applied Sciences, 30(3), 1-10. [Link]
-
Al-Asadi, K. F. (2022). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. ResearchGate. [Link]
-
PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023, December 1). 9,10-Dihydroanthracene. In Wikipedia. [Link]
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- 4. 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | C18H20 | CID 346888 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical Modeling of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
This guide provides a comprehensive technical overview for the theoretical modeling of 9,9,10,10-tetramethyl-9,10-dihydroanthracene (TMA), a molecule of significant interest in materials science and drug development. TMA's unique structural characteristics, particularly the steric hindrance imposed by the four methyl groups at the 9 and 10 positions, present an intriguing challenge for computational chemistry. This document outlines a robust theoretical framework for accurately predicting its geometric, electronic, and spectroscopic properties, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a derivative of 9,10-dihydroanthracene, a molecule known for its utility as a hydrogen-donor.[1] The tetramethyl substitution introduces significant steric strain, influencing the molecule's conformation and, consequently, its chemical and physical properties. This steric crowding can lead to unique molecular packing in the solid state and affect its reactivity and photophysical behavior. Recent research has highlighted the use of TMA and its derivatives as monomers for the synthesis of microporous polymers with applications in gas separation and as components in organic electronic materials.[2][3]
A thorough understanding of TMA's molecular properties at a quantum mechanical level is paramount for the rational design of new materials and pharmaceuticals. Theoretical modeling provides a powerful tool to elucidate structure-property relationships, predict molecular behavior, and guide synthetic efforts. This guide details a validated computational protocol for the theoretical investigation of TMA.
Theoretical Methodologies: A Rationale
The accurate theoretical description of sterically crowded molecules like TMA necessitates a careful selection of computational methods. The primary challenge lies in capturing the subtle interplay of steric repulsion and non-covalent interactions, which govern the molecule's three-dimensional structure and its intermolecular associations.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium- to large-sized molecules due to its favorable balance of accuracy and computational cost. For a molecule like TMA, the choice of the exchange-correlation functional is critical. Standard functionals like B3LYP can struggle to accurately describe the dispersion forces that are significant in sterically hindered systems.
Therefore, this guide recommends the use of functionals that are specifically parameterized to account for non-covalent interactions. The M06-2X and ωB97X-D functionals are excellent choices.[4][5][6] Both have demonstrated high accuracy for systems where dispersion and steric effects are prominent. An alternative and widely used approach is to augment a popular functional like B3LYP with an empirical dispersion correction, such as Grimme's D3 scheme (B3LYP-D3 ).[7]
Basis Set Selection
The choice of basis set is equally important for obtaining reliable results. A basis set that is too small will not have the flexibility to accurately describe the electron density, particularly in the regions between the sterically crowded methyl groups. For a molecule of this size, a Pople-style basis set such as 6-311+G(d,p) offers a good compromise between accuracy and computational expense.[8] This triple-zeta basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions on heavy atoms (+), which are important for describing non-covalent interactions and the electron density far from the nucleus.
Experimental Benchmark: The Crystal Structure
A crucial aspect of any theoretical modeling study is the validation of the chosen computational methodology against experimental data. For molecular structure, single-crystal X-ray diffraction provides the most accurate benchmark. The crystal structure of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 674861 .[9] This structure serves as the "gold standard" for evaluating the accuracy of the computationally optimized geometry.
Detailed Computational Protocol
This section outlines a step-by-step workflow for the theoretical modeling of TMA.
Step 1: Geometry Optimization
The first and most fundamental step is to determine the minimum energy structure of the TMA molecule.
Protocol:
-
Initial Structure: Build an initial 3D structure of 9,9,10,10-tetramethyl-9,10-dihydroanthracene using a molecular modeling program.
-
Computational Method:
-
Functional: M06-2X or ωB97X-D (alternatively, B3LYP-D3).
-
Basis Set: 6-311+G(d,p).
-
-
Optimization: Perform a full geometry optimization without any symmetry constraints. This is crucial to allow the molecule to adopt its true, potentially asymmetric, low-energy conformation.
-
Frequency Analysis: Following the optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
Diagram of the Computational Workflow:
Caption: Workflow for obtaining the optimized geometry of TMA.
Step 2: Validation Against Crystallographic Data
A critical self-validating step is to compare the key geometric parameters of the optimized structure with those from the experimental crystal structure.
Table 1: Comparison of Key Geometric Parameters
| Parameter | Experimental (CCDC 674861) | Calculated (M06-2X/6-311+G(d,p)) |
| C9-C10 Bond Length (Å) | Value from CIF | Calculated Value |
| Central Ring Dihedral Angle (°) | Value from CIF | Calculated Value |
| C-C-C Angles in Central Ring (°) | Value from CIF | Calculated Value |
| C-CH₃ Bond Lengths (Å) | Value from CIF | Calculated Value |
(Note: The "Value from CIF" and "Calculated Value" are placeholders that would be filled with the actual data upon performing the calculations and obtaining the CIF file.)
The close agreement between the calculated and experimental values will validate the chosen level of theory for describing the molecular structure.
Step 3: Electronic Structure Analysis
With a validated geometry, the electronic properties of TMA can be investigated.
Protocol:
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation at the same level of theory.
-
Molecular Orbital (MO) Analysis:
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This provides insight into the regions of the molecule involved in electron donation and acceptance.
-
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity.
-
-
Electron Density and Electrostatic Potential (ESP) Mapping:
-
Calculate and visualize the total electron density surface.
-
Map the electrostatic potential onto the electron density surface. This reveals the charge distribution and identifies regions of positive (electron-deficient) and negative (electron-rich) potential, which are crucial for understanding intermolecular interactions.
-
Diagram of Electronic Structure Analysis:
Caption: Analysis of the electronic properties of TMA.
Step 4: Spectroscopic Properties Prediction
Theoretical modeling can also predict spectroscopic properties, which can be directly compared with experimental data.
Protocol:
-
Vibrational Spectroscopy (IR): The frequencies and intensities from the frequency calculation in Step 1 can be used to generate a theoretical infrared (IR) spectrum. This can be compared with the experimental FTIR spectrum.[2]
-
NMR Spectroscopy:
-
Perform a Nuclear Magnetic Resonance (NMR) shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.
-
The calculated chemical shifts for ¹H and ¹³C can be compared to the experimental NMR data.[2]
-
Expected Insights and Applications
The theoretical modeling of 9,9,10,10-tetramethyl-9,10-dihydroanthracene provides several key insights:
-
Conformational Preferences: The calculations will reveal the precise three-dimensional arrangement of the molecule, including the puckering of the central dihydroanthracene ring and the orientation of the methyl groups. This is critical for understanding how the molecule packs in the solid state and interacts with other molecules.
-
Steric Effects: The model will quantify the steric strain introduced by the tetramethyl substitution and its impact on bond lengths, bond angles, and the overall molecular shape.
-
Electronic Properties and Reactivity: The analysis of the frontier molecular orbitals and the electrostatic potential will provide a detailed picture of the molecule's electronic landscape. This information is invaluable for predicting its reactivity, its potential as an electron donor or acceptor in organic electronic devices, and its interaction with biological targets in drug development.
-
Spectroscopic Fingerprints: The predicted IR and NMR spectra serve as a powerful tool for the interpretation of experimental data and the confirmation of the molecular structure.
Conclusion
The theoretical modeling of 9,9,10,10-tetramethyl-9,10-dihydroanthracene, when conducted with a carefully chosen and validated computational protocol, offers a wealth of information that complements and guides experimental research. By employing dispersion-corrected density functional theory and an appropriate basis set, researchers can gain a deep understanding of the intricate relationship between the molecule's sterically crowded structure and its functional properties. This knowledge is essential for the continued development of advanced materials and therapeutics based on this fascinating molecular scaffold.
References
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Cambridge Crystallographic Data Centre. CCDC 674861. [Link]
- Chai, J.-D.; Head-Gordon, M. Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Phys. Chem. Chem. Phys.2008, 10, 6615-6620.
- Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Mennucci, B.; Petersson, G. A.; et al. Gaussian 16, Revision C.01; Gaussian, Inc.: Wallingford, CT, 2016.
- Karim, A. H. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. Orient. J. Chem.2018, 34, 2661-2666.
- Mardirossian, N.; Head-Gordon, M. ωB97X-V: A 10-parameter, range-separated hybrid, meta-GGA density functional for noncovalent interactions, thermochemistry, and kinetics. J. Chem. Phys.2016, 144, 214110.
- McKeown, N. B. Polymers of Intrinsic Microporosity. Macromolecules2017, 50, 8133-8156.
- Perdew, J. P.; Burke, K.; Ernzerhof, M. Generalized Gradient Approximation Made Simple. Phys. Rev. Lett.1996, 77, 3865–3868.
- Peverati, R.; Truhlar, D. G. An improved and broadly accurate local approximation to the exchange-correlation density functional: The M06-L functional for main-group chemistry and solid-state physics. J. Chem. Phys.2008, 128, 014101.
- Reboul, J. P.; Oddon, Y.; Caranoni, C.; Soyfer, J. C.; Barbe, J.; Pèpe, G. Structure du Dihydro-9,10 Anthracène. Support Tricyclique de Médicaments Psychotropes. Acta Crystallogr. C1987, 43, 537-539.
- Zhao, Y.; Truhlar, D. G. The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theor. Chem. Acc.2008, 120, 215-241.
- Zhao, Y.; Truhlar, D. G. A new local density functional for main-group thermochemistry, transition metal bonding, thermochemical kinetics, and noncovalent interactions. J. Chem. Phys.2006, 125, 194101.
- Grimme, S.; Antony, J.; Ehrlich, S.; Krieg, H. A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. J. Chem. Phys.2010, 132, 154104.
- Goerigk, L.; Grimme, S. A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Phys. Chem. Chem. Phys.2011, 13, 6670-6688.
- Hehre, W. J.; Ditchfield, R.; Pople, J. A. Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. J. Chem. Phys.1972, 56, 2257-2261.
- Mardirossian, N.; Head-Gordon, M. Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Mol. Phys.2017, 115, 2315-2372.
- Rassolov, V. A.; Pople, J. A.; Ratner, M. A.; Windus, T. L. 6-31G* basis set for atoms K through Zn. J. Chem. Phys.1998, 109, 1223-1229.
- Krishnan, R.; Binkley, J. S.; Seeger, R.; Pople, J. A. Self-consistent molecular orbital methods. XX. A basis set for correlated wave functions. J. Chem. Phys.1980, 72, 650-654.
- Wheeler, S. E.; Houk, K. N. Integration Grid Errors for the M06 Suite of Functionals and How to Correct for Them. J. Chem. Theory Comput.2010, 6, 395-402.
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discovery and history of substituted dihydroanthracenes
An In-Depth Technical Guide to Substituted Dihydroanthracenes: From Discovery to Modern Applications
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Introduction: The anthracene scaffold, a linearly fused tricyclic aromatic hydrocarbon, has long captivated the interest of chemists due to its unique photophysical properties and reactivity.[1][2][3] Its partially saturated analogue, 9,10-dihydroanthracene, provides a fascinating three-dimensional structure that has become a cornerstone in the development of various functional molecules. This guide delves into the rich history, synthetic evolution, and diverse applications of substituted dihydroanthracenes, offering a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.
The journey of anthracene and its derivatives began in 1832 when it was first isolated from coal tar.[4][5] However, the exploration of its hydrogenated forms and their substituted analogues unlocked a new dimension of chemical possibilities. The non-planar structure of 9,10-dihydroanthracene, where the central ring adopts a boat-like conformation, distinguishes it from its fully aromatic counterpart and is a key determinant of its chemical and physical properties.[6][7] This structural feature has been exploited in the design of molecules with applications ranging from medicinal chemistry to organic electronics.[2][8][9]
This guide will navigate through the seminal discoveries that shaped our understanding of substituted dihydroanthracenes, from early synthetic methods to the sophisticated catalytic systems employed today. We will explore the causal relationships behind various experimental choices, providing insights into the design and synthesis of these versatile compounds. Furthermore, we will examine their applications, supported by mechanistic details and structure-activity relationships, to provide a holistic view of this important class of molecules.
Part 1: The Genesis of Dihydroanthracenes - A Historical Perspective
The story of dihydroanthracenes is intrinsically linked to the parent aromatic compound, anthracene. First isolated from coal tar by Jean-Baptiste Dumas and Auguste Laurent in 1832, anthracene's potential as a building block was quickly recognized.[4][5] Early investigations focused on understanding its reactivity, particularly its propensity for oxidation to form anthraquinone, a valuable precursor for dyes.[4][10]
The exploration into the partially hydrogenated derivatives of anthracene marked a significant step forward. The synthesis of 9,10-dihydroanthracene itself can be achieved through the reduction of anthracene. Classic methods, such as the Bouveault–Blanc reduction using sodium and ethanol, demonstrated the feasibility of selectively hydrogenating the central ring while preserving the aromaticity of the flanking rings.[7] This selective reactivity is a consequence of the unique electronic structure of anthracene, where the 9 and 10 positions are most susceptible to addition reactions.[10]
The development of synthetic routes to substituted dihydroanthracenes opened up a vast chemical space. Early methods often involved the reduction of pre-functionalized anthraquinones. For instance, substituted 9,10-dihydroanthracenes have been synthesized by reducing the corresponding anthraquinones with a mixture of hydriodic acid, phosphorus, and iodine.[11] These early, often harsh, reduction methods paved the way for the development of more sophisticated and milder synthetic strategies.
A pivotal moment in the history of substituted dihydroanthracenes was the application of the Diels-Alder reaction. The reaction between anthracene and maleic anhydride to form 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride is a classic example of [4+2] cycloaddition and a cornerstone of organic chemistry education.[12][13] This reaction, for which Otto Diels and Kurt Alder were awarded the Nobel Prize in 1950, provided a powerful and stereospecific method for constructing the dihydroanthracene core with defined functionalities.[13]
The ability to introduce substituents at various positions on the dihydroanthracene scaffold has been crucial for tuning its properties for specific applications. The following sections will delve into the evolution of these synthetic methodologies and the profound impact of substituted dihydroanthracenes in diverse scientific fields.
Part 2: The Synthetic Toolkit for Substituted Dihydroanthracenes
The synthesis of substituted dihydroanthracenes has evolved from classical reduction and cycloaddition reactions to modern, highly selective catalytic methods. The choice of synthetic strategy is dictated by the desired substitution pattern and the required functional group tolerance.
2.1 Reduction of Anthracenes and Anthraquinones
The reduction of anthracenes and their oxidized counterparts, anthraquinones, remains a fundamental approach for accessing the dihydroanthracene core.
-
Dissolving Metal Reductions: The Bouveault-Blanc reduction, utilizing sodium in ethanol, is a classic method for the preparation of 9,10-dihydroanthracene.[7] This method is effective for the parent system but can be limited by its lack of functional group tolerance.
-
Catalytic Hydrogenation: Selective partial hydrogenation of anthracene can be achieved using various catalysts. Iron-based catalysts under high pressure and temperature have been employed for this purpose.[6]
-
Reduction of Anthraquinones: A versatile route to substituted dihydroanthracenes involves the reduction of readily available substituted anthraquinones. A mixture of hydriodic acid and red phosphorus has been historically used for this transformation.[11]
2.2 Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for the construction of the dihydroanthracene skeleton, particularly for creating bridged systems.
-
[4+2] Cycloaddition with Dienophiles: The reaction of anthracene as a diene with a dienophile, such as maleic anhydride, is a high-yield and stereospecific method to produce 9,10-dihydro-9,10-ethanoanthracene derivatives.[12][13] This reaction is typically carried out in a high-boiling solvent like xylene to facilitate the reaction.[12][13]
2.3 Modern Synthetic Methodologies
Recent advances in organic synthesis have provided more sophisticated and efficient routes to substituted dihydroanthracenes.
-
Metal-Catalyzed Reactions: Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of anthracene derivatives, which can then be selectively reduced.[1][3] For example, rhodium-catalyzed oxidative coupling reactions of arylboronic acids with alkynes can produce substituted anthracenes.[1]
-
Functionalization of the Dihydroanthracene Core: Direct functionalization of the 9,10-dihydroanthracene scaffold offers another avenue for introducing substituents. For instance, deprotonation of 9-(trimethylsilyl)-9,10-dihydroanthracene followed by reaction with alkyl halides allows for the introduction of alkyl groups at the 9-position.[14]
The choice of a particular synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule.
Part 3: Applications of Substituted Dihydroanthracenes
The unique structural and electronic properties of substituted dihydroanthracenes have led to their application in a wide range of fields, from medicine to materials science.
3.1 Medicinal Chemistry
The rigid, three-dimensional scaffold of dihydroanthracene has made it an attractive framework for the design of pharmacologically active compounds.
-
Antidepressants: The tricyclic structure of 9,10-dihydroanthracene is a core component of several antidepressant drugs, such as maprotiline. The synthesis and pharmacological properties of new 9,10-dihydro-9,10-ethanoanthracene derivatives have been explored for their potential as central nervous system agents.[8]
-
Antimalarial Agents: Dihydroanthracene derivatives have been investigated for their ability to enhance the activity of existing antimalarial drugs like chloroquine.[8]
-
Anticancer Agents: Certain substituted anthracene derivatives, which can be precursors to or related to dihydroanthracenes, have shown in vitro antitumor activity.[2]
The rationale behind using the dihydroanthracene scaffold in drug design often lies in its ability to present substituents in a well-defined spatial orientation, allowing for precise interactions with biological targets.
3.2 Materials Science
The photophysical properties of the anthracene chromophore, which can be modulated by substitution and partial saturation, make dihydroanthracene derivatives promising candidates for various materials science applications.
-
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are widely used in OLEDs as emitting materials and charge transporters.[1][9] The introduction of substituents can tune the emission color and improve the thermal stability of these materials.[9]
-
Organic Field-Effect Transistors (OFETs): Crystalline anthracene is a wide band-gap semiconductor, and its derivatives have been utilized in OFETs.[5]
-
Fluorescent Sensors: The inherent fluorescence of the anthracene moiety can be exploited in the design of chemosensors. The binding of an analyte to a substituent on the dihydroanthracene core can induce a change in the fluorescence properties, allowing for detection.[2]
-
Reversible Polymer Systems: The photodimerization of anthracene is a reversible process, and this property has been utilized in the development of self-healing polymers and other responsive materials. Substituents on the anthracene ring can influence the temperature at which the dimer dissociates, allowing for tunable material properties.[15][16]
The versatility of the dihydroanthracene core, coupled with the ability to fine-tune its properties through substitution, ensures its continued importance in the development of new and innovative materials.
Part 4: Experimental Protocols
To provide practical insights, this section details a representative experimental protocol for the synthesis of a substituted dihydroanthracene derivative via the Diels-Alder reaction.
4.1 Synthesis of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride
This procedure is a classic example of a [4+2] cycloaddition to form a dihydroanthracene derivative.
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene (dry)
-
Ethyl acetate (for recrystallization)
-
Round-bottomed flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
In a 100 mL dry round-bottomed flask, combine 3.0 g of pure anthracene and 1.5 g of maleic anhydride.[13]
-
Add 30 mL of dry xylene to the flask.[13]
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux using a heating mantle or water bath and maintain reflux for 25-30 minutes with occasional swirling.[13]
-
After the reflux period, allow the mixture to cool to room temperature. The product will start to crystallize.
-
To complete the crystallization, place the flask in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold xylene or petroleum ether to remove any residual starting materials.
-
Recrystallize the crude product from ethyl acetate to obtain the pure 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.
-
Dry the purified product and determine its melting point. The expected melting point is around 261-262 °C.[12]
Rationale for Experimental Choices:
-
Solvent: Xylene is used as the solvent because of its high boiling point (around 139-144 °C), which allows the reaction to be carried out at a temperature sufficient to overcome the activation energy of the Diels-Alder reaction.[12][13] Both reactants are also soluble in hot xylene.[13]
-
Reflux: Refluxing the reaction mixture ensures that the reaction is maintained at a constant and high temperature without loss of solvent.[13]
-
Cooling and Crystallization: The product is less soluble in cold xylene than the reactants, which allows for its isolation by crystallization upon cooling.[13]
-
Recrystallization: Recrystallization from a suitable solvent like ethyl acetate is a standard purification technique to remove any impurities and obtain a highly pure product.
Part 5: Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key structures and reaction pathways.
Caption: Diels-Alder reaction of anthracene and maleic anhydride.
Caption: Key structural features and applications of substituted dihydroanthracenes.
Conclusion
The journey of substituted dihydroanthracenes, from their initial discovery rooted in classical aromatic chemistry to their current status as versatile building blocks in modern science, is a testament to the enduring power of organic synthesis. The ability to manipulate the three-dimensional structure and electronic properties of the dihydroanthracene core through targeted substitution has unlocked a vast array of applications. In medicinal chemistry, this scaffold continues to provide a robust framework for the development of new therapeutic agents. In materials science, the unique photophysical and reversible properties of these compounds are being harnessed to create advanced materials with tailored functionalities.
As synthetic methodologies become even more sophisticated and our understanding of structure-property relationships deepens, the potential for creating novel substituted dihydroanthracenes with unprecedented properties will only continue to grow. This guide has aimed to provide a comprehensive overview of this fascinating class of molecules, grounded in historical context and forward-looking in its exploration of their potential. It is our hope that this technical resource will serve as a valuable tool for researchers and innovators working at the forefront of chemical and materials science.
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Edubirdie. (n.d.). The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride. Hunter College CUNY. Retrieved from [Link]
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Foreword: Unlocking the Potential of a Privileged Scaffold
An In-Depth Technical Guide to the Chemical Reactivity of the 9,10-Dihydroanthracene Core
Authored by: A Senior Application Scientist
To the dedicated researcher, scientist, and drug development professional, the 9,10-dihydroanthracene (DHA) core represents more than just a partially saturated polycyclic aromatic hydrocarbon. It is a versatile, three-dimensional scaffold whose unique electronic and structural properties offer a rich landscape for chemical manipulation. Unlike its planar, fully aromatic counterpart, anthracene, the DHA core possesses a non-planar, boat-like conformation in its central ring, which imbues it with a distinct reactivity profile.[1] This guide is designed to move beyond a superficial overview, providing a deep dive into the causality behind the reactivity of this core. We will explore its role as a hydrogen donor, its susceptibility to aromatization, and the strategic functionalization of its benzylic positions. The protocols and mechanistic discussions herein are presented not as mere recipes, but as self-validating systems grounded in established chemical principles, empowering you to harness the full potential of the 9,10-dihydroanthracene scaffold in your research and development endeavors.
Structural and Electronic Underpinnings of Reactivity
The chemical behavior of 9,10-dihydroanthracene is a direct consequence of its structure. The molecule consists of two outer benzene rings fused to a central 1,4-cyclohexadiene ring.[1] This arrangement disrupts the continuous π-system found in anthracene, resulting in a non-planar structure where the two flanking aromatic rings are held in a fixed, V-shaped orientation.
Key Structural Features:
-
Non-Planar Conformation: The central six-membered ring adopts a boat-like conformation, distinguishing it significantly from the flat structure of anthracene.[1]
-
Retained Aromaticity: The two terminal benzene rings retain their full aromatic character. This is the thermodynamic sink that drives much of the core's reactivity, particularly its tendency to re-aromatize.
-
Reactive Benzylic C-H Bonds: The hydrogen atoms at the 9 and 10 positions are benzylic. The bond dissociation energy for these C-H bonds is estimated to be around 78 kcal/mol, which is approximately 20% weaker than typical C-H bonds.[2] This relative weakness makes these hydrogens susceptible to abstraction, a key feature of the core's function as a hydrogen donor.
Physicochemical Properties of 9,10-Dihydroanthracene
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ | [2][3] |
| Molar Mass | 180.25 g·mol⁻¹ | [2] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 108–109 °C | [2] |
| Boiling Point | 312 °C | [1][2] |
| Density | 1.19 g/mL | [1][2] |
| Solubility | Very low in water; soluble in organic solvents like ethanol. | [1] |
Core Reactivity Pathways: A Mechanistic Exploration
The reactivity of the DHA core is dominated by two opposing yet complementary pathways: the drive to achieve full aromaticity through dehydrogenation, and the ability to undergo functionalization at the saturated 9 and 10 positions.
Pathway 1: Dehydrogenation and Aromatization
The most characteristic reaction of the 9,10-dihydroanthracene core is its oxidation to anthracene. The significant thermodynamic driving force behind this transformation is the formation of a stable, planar, fully aromatic 14 π-electron system.
The choice of oxidant depends on the desired reaction conditions (mild vs. harsh) and tolerance for other functional groups.
-
Catalytic Systems (e.g., DDQ/NaNO₂ with O₂): These are highly efficient and operate under mild conditions. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful hydride abstractor. In a catalytic cycle, a co-catalyst like NaNO₂ can reoxidize the reduced DDQ (DDQH₂) using molecular oxygen as the terminal oxidant, making the process more atom-economical.[4]
-
Stoichiometric Reagents (e.g., Sulfur): Heating with elemental sulfur provides a classic, albeit more forceful, method for dehydrogenation, likely proceeding through a radical mechanism.[5]
-
Photochemical Oxidation: Visible light can trigger the oxidation of DHA to anthraquinone in the presence of O₂, sometimes without any additional catalysts.[6] This process is initiated by the photoexcited state of DHA, which can activate molecular oxygen.[6]
Pathway 2: C-H Activation and Functionalization
The benzylic protons at the C9 and C10 positions are acidic enough to be removed by a strong base. The resulting anion is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of functional groups at these positions.
The reactivity is governed by the pKa of the C-H bond. Substrates with pKa values higher than ~29 may not react.[7] The reaction of 9,10-dihydroanthracene with a nucleophilic palladium carbene complex, for instance, requires heating for extended periods (36 hours at 90-100 °C), highlighting the need for sufficiently reactive reagents to activate this C-H bond.[7]
Typical Workflow:
-
Deprotonation: Treatment with a strong base (e.g., n-BuLi) generates the 9-lithio derivative.
-
Electrophilic Quench: Reaction of the anion with an electrophile (e.g., alkyl halides, trimethylsilyl chloride) installs the new substituent.[8]
This stepwise approach provides a reliable method for synthesizing a wide array of 9,10-disubstituted dihydroanthracene derivatives.
Synthesis of the 9,10-Dihydroanthracene Scaffold
A thorough understanding of a core's reactivity includes knowing how to synthesize it. The DHA scaffold is most commonly prepared by the partial reduction of anthracene.
Method 1: Dissolving Metal Reduction (Bouveault–Blanc Reduction)
This classic method offers a reliable laboratory-scale synthesis. The choice of sodium metal in ethanol is critical. Sodium acts as the reducing agent (electron source), while ethanol serves as the proton source to quench the radical anions formed on the anthracene core.[2] The reaction specifically targets the central ring because its hydrogenation preserves the aromaticity of the two flanking rings.[2]
Method 2: Catalytic Hydrogenation
Selective partial hydrogenation of anthracene can also be achieved using heterogeneous catalysts, such as iron-based materials, often under high temperature and pressure.[1] This method is more common in industrial settings.
Experimental Protocols: From Synthesis to Derivatization
Trustworthiness in science is built on reproducible, well-described protocols. The following methodologies are presented as self-validating systems for creating and modifying the DHA core.
Protocol 1: Synthesis of 9,10-Dihydroanthracene-9,10-α,β-succinic Anhydride via Diels-Alder Reaction
The Diels-Alder reaction provides a powerful entry point to the DHA scaffold, directly forming a functionalized derivative. Here, anthracene acts as the diene at its 9,10-positions, and maleic anhydride serves as the dienophile.[9][10] This [4+2] cycloaddition is highly stereospecific and efficient.[9][11]
-
Reactant Setup: In a 100 mL round-bottom flask, combine anthracene (3.0 g) and maleic anhydride (1.5 g).[11] Add 30 mL of dry xylene as the solvent.[11] Causality: Xylene is chosen for its high boiling point, which allows the reaction to proceed at a sufficient rate, and its ability to dissolve both reactants while allowing the product to crystallize upon cooling.[11]
-
Reflux: Attach a reflux condenser and heat the mixture in a water bath for 25-30 minutes with occasional shaking.[11] The reaction mixture should be maintained at a constant temperature by the boiling solvent.[11]
-
Crystallization and Isolation: Allow the flask to cool to room temperature, then place it in an ice bath to maximize crystallization of the product adduct.[11]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[9][11] Wash the crystals with a small amount of ice-cold petroleum ether or ethyl acetate to remove any residual xylene or unreacted starting materials.[11]
-
Purification: If necessary, the collected solid can be further purified by recrystallization from ethyl acetate.[11]
Protocol 2: Catalytic Oxidative Dehydrogenation to Anthracene
This protocol demonstrates the re-aromatization of the DHA core using a modern catalytic system.
-
Reactant Setup: To a solution of 9,10-dihydroanthracene (1 mmol) in a suitable solvent such as acetonitrile, add a catalytic amount of DDQ (e.g., 0.1 mmol) and NaNO₂ (e.g., 0.2 mmol).
-
Reaction Conditions: Stir the mixture under an atmosphere of oxygen (e.g., using an O₂ balloon) at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the DHA spot and the appearance of the highly fluorescent anthracene spot.
-
Workup: Upon completion, the reaction mixture can be filtered to remove the catalyst, and the solvent evaporated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure anthracene.
Applications in Drug Development and Materials Science
The rigid, well-defined three-dimensional structure of the 9,10-dihydroanthracene core makes it a valuable scaffold in several advanced applications.
-
Medicinal Chemistry: The DHA framework is used to construct molecules with specific spatial arrangements of functional groups. This is crucial for designing ligands that can fit into the binding pockets of biological targets. Derivatives of 9,10-dihydro-9,10-ethanoanthracene, for example, have been synthesized and investigated for their pharmacological properties.[12] Furthermore, various 9,10-anthracenedione derivatives, which can be synthesized from DHA precursors, have shown promise as antitumor, antiviral, and antibacterial agents.[13]
-
Materials Science: The inherent photophysical properties of the anthracene system can be modulated by derivatization at the 9 and 10 positions. This has led to the use of DHA derivatives in the development of organic light-emitting diodes (OLEDs) and other luminescent materials.[14]
-
Organic Synthesis: Beyond its use as a scaffold, DHA's primary role is as a hydrogen-donor in transfer hydrogenation reactions, offering a safer and more convenient alternative to using gaseous H₂ for the reduction of unsaturated compounds.[2]
Conclusion and Future Outlook
The 9,10-dihydroanthracene core is a testament to how subtle changes in electronic structure—in this case, the interruption of a polycyclic aromatic system—can unlock a rich and varied chemical reactivity. Its utility is a tale of two opposing forces: the drive to aromatize, which makes it an excellent hydrogen donor, and the presence of activatable C-H bonds, which allows for complex molecular architectures to be built upon its rigid frame. As synthetic methodologies become more sophisticated, particularly in the realm of C-H activation, the ability to selectively and efficiently functionalize the DHA core will continue to grow. This will undoubtedly lead to novel applications in fields ranging from targeted therapeutics to next-generation organic electronics, cementing the status of 9,10-dihydroanthracene as a truly privileged scaffold in modern chemistry.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
Introduction
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a sterically hindered dihydroanthracene derivative of significant interest in materials science and drug development. Its rigid, three-dimensional structure, conferred by the four methyl groups at the 9 and 10 positions, imparts unique photophysical and electronic properties. This document provides a detailed, field-proven protocol for the synthesis of this compound, an in-depth discussion of the reaction mechanism, and an exploration of alternative synthetic strategies. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the preparation of this and similar sterically encumbered polycyclic aromatic hydrocarbons.
Primary Synthetic Protocol: Reductive Alkylation of Anthracene
The most direct and established method for the synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene involves a one-pot reductive alkylation of anthracene. This procedure, adapted from the literature, utilizes lithium aluminum hydride (LiAlH₄) in diglyme.[1][2]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthracene (18.71 g, 105.0 mmol) and lithium aluminum hydride (10.00 g, 270.30 mmol).
-
Solvent Addition: Under an inert nitrogen atmosphere, carefully add diglyme (294.00 ml, 2.07 mol).
-
Reflux: Heat the reaction mixture to reflux at 150°C and maintain for 10 hours. The mixture will become dark.
-
Work-up: After cooling the reaction to room temperature, cautiously pour the mixture into 2 liters of 1N hydrochloric acid (HCl) and stir for 30 minutes. This step should be performed in a well-ventilated fume hood due to the evolution of hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then recrystallized from ethanol to yield 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 30% | [1][2] |
| Melting Point | 166-168°C | [1][2] |
| FT-IR (solid, cm⁻¹) | 3055 (aromatic C-H), 2972 & 2963 (asy. and sy. str. of CH₃), 1362 (sy. bending of CH₃) | [1] |
| ¹H NMR (500 MHz, CDCl₃) δ | 8.13 (d, J = 8.8 Hz, 4H, ArH), 7.70 (d, J = 8.7 Hz, 4H, ArH), 1.76 (s, 12H, CH₃) | [1] |
| ¹³C NMR (126 MHz, CDCl₃) δ | 142.7 (Ar), 122.4 (Ar), 121.7 (Ar), 38.5 (quaternary carbon), 34.5 (CH₃) | [1] |
| LRMS (EI, m/z) | 236.4 (M⁺) | [1] |
Mechanistic Insights
The precise mechanism of this reductive alkylation is not explicitly detailed in the primary literature. However, based on the known reactivity of the reagents, a plausible pathway can be proposed.
Proposed Reaction Mechanism
Caption: Plausible mechanistic pathway for the reductive alkylation of anthracene.
The reaction likely proceeds through the following key steps:
-
Reduction of Anthracene: Lithium aluminum hydride, a potent reducing agent, is known to reduce polycyclic aromatic hydrocarbons. In this case, anthracene is likely reduced to its dianion at the 9 and 10 positions, which are the most electron-deficient and reactive sites.
-
Generation of the Methylating Agent: The source of the methyl groups is not explicitly provided as a reagent. It is highly probable that under the harsh reaction conditions (150°C), the solvent diglyme (bis(2-methoxyethyl) ether) undergoes cleavage mediated by LiAlH₄. Ethers can be cleaved by strong reducing agents at elevated temperatures, and this cleavage could generate a reactive methyl species.
-
Alkylation: The highly nucleophilic anthracene dianion then reacts with the in-situ generated methylating agent. This process occurs four times to install the four methyl groups at the 9 and 10 positions, leading to the final product.
Alternative Synthetic Strategies
While the one-pot reductive alkylation is a direct approach, other synthetic routes can be envisioned, offering potential for milder conditions or different substitution patterns.
Stepwise Reduction and Alkylation
A more controlled, albeit longer, synthetic route would involve the separation of the reduction and alkylation steps.
-
Step 1: Reduction of Anthracene: Anthracene can be reduced to 9,10-dihydroanthracene using various methods, such as catalytic hydrogenation or a Birch reduction. The Birch reduction, employing an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings.
-
Step 2: Deprotonation and Alkylation: The resulting 9,10-dihydroanthracene can then be deprotonated at the 9 and 10 positions using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form the corresponding dianion. Subsequent treatment with a methylating agent, such as methyl iodide, would yield the desired 9,9,10,10-tetramethyl-9,10-dihydroanthracene. This stepwise approach allows for greater control over the reaction and may be amenable to a wider range of substrates.
Synthesis from Anthraquinone
An alternative starting material could be 9,10-anthraquinone.
-
Step 1: Grignard Reaction: Anthraquinone can be reacted with an excess of a methyl Grignard reagent (methylmagnesium bromide) or methyllithium. This would lead to the formation of the corresponding diol after acidic workup.
-
Step 2: Reduction of the Diol: The resulting diol could then be reduced to the target molecule. This reduction might be challenging and would require specific reagents to avoid side reactions.
Conclusion
The synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is most directly achieved through a one-pot reductive alkylation of anthracene using lithium aluminum hydride in diglyme. While the mechanism likely involves the in-situ generation of a methylating species from the solvent, further mechanistic studies would be beneficial for a complete understanding. The provided protocol, along with the characterization data, serves as a reliable starting point for the preparation of this valuable compound. The outlined alternative synthetic strategies offer additional avenues for exploration, potentially providing milder reaction conditions or access to a broader range of derivatives. As with any chemical synthesis, appropriate safety precautions should be taken, particularly when working with reactive reagents like lithium aluminum hydride.
References
-
The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666 (2018). Available at: [Link]
-
The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. ResearchGate. Available at: [Link]
Sources
Application and Protocol for the Purification of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene by Recrystallization
Introduction: The Rationale for Recrystallization
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a sterically hindered aromatic hydrocarbon of significant interest in materials science and supramolecular chemistry. Its synthesis, typically commencing from anthracene, can yield a crude product containing unreacted starting materials and various side-products. For its effective use in downstream applications, a high degree of purity is paramount. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[1][2] The fundamental principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[3] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound preferentially crystallizes, leaving the impurities dissolved in the mother liquor.
This guide provides a comprehensive protocol for the purification of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene via recrystallization, delving into the scientific principles behind solvent selection, procedural steps, and troubleshooting.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target molecule's properties and potential impurities is critical for developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀ | [4] |
| Molecular Weight | 236.35 g/mol | [4] |
| Melting Point | 166-168 °C | [5] |
| Appearance | White powder | [5] |
| Calculated XLogP3 | 5.6 | [4] |
The high calculated XLogP3 value indicates that 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a highly nonpolar compound. This is a key determinant in solvent selection.
The primary impurity of concern, given its synthesis from anthracene, is unreacted anthracene . Other potential impurities could include partially alkylated intermediates or oxidation byproducts. The success of the recrystallization hinges on selecting a solvent where the solubility of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene and anthracene differ significantly with temperature.
Solvent Selection: A Deliberate Approach
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered out hot.
-
A boiling point that is at least 10-20 °C lower than the melting point of the target compound to prevent "oiling out". [6]
-
Chemical inertness towards the compound.
-
Volatility for easy removal from the purified crystals.
Primary Recommendation: Ethanol
Ethanol is a documented and effective solvent for the recrystallization of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.[5] The rationale for its suitability lies in the differential solubility of the product and the key impurity, anthracene.
-
9,9,10,10-Tetramethyl-9,10-dihydroanthracene , being a large, nonpolar molecule, is expected to have moderate solubility in hot ethanol and significantly lower solubility in cold ethanol.
-
Anthracene , while also nonpolar, has a much lower solubility in ethanol compared to more nonpolar solvents. At 16 °C, the solubility of anthracene in ethanol is approximately 0.076 g/100 g, which increases with temperature.[7] This lower solubility of the impurity means that while the desired product dissolves in a minimal amount of hot ethanol, a significant portion of the anthracene impurity may remain undissolved or will preferentially stay in the cold mother liquor upon cooling.
Alternative Solvent Systems
For optimization or in cases of different impurity profiles, other solvent systems can be explored. Given the nonpolar nature of the target compound, the following are logical candidates:
| Solvent/System | Rationale |
| Toluene | As a nonpolar aromatic solvent, toluene is likely to be a good solvent for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. Its higher boiling point (111 °C) compared to ethanol allows for a wider temperature gradient for crystallization. |
| Ethyl Acetate/Hexane | This is a classic mixed solvent system for nonpolar compounds.[8] The compound would be dissolved in a minimal amount of the more polar, "good" solvent (hot ethyl acetate), followed by the addition of the nonpolar, "poor" solvent (hexane) until turbidity is observed.[9] This technique allows for fine-tuning of the solubility. |
| Acetone | A polar aprotic solvent that can be effective for moderately nonpolar compounds. Its high volatility is advantageous for drying the final product. |
Experimental Protocol
This protocol details the purification of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene using ethanol as the recrystallization solvent.
Materials and Equipment
-
Crude 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
Recrystallization Workflow
Caption: Workflow for the purification of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude 9,9,10,10-Tetramethyl-9,10-dihydroanthracene into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat ethanol to its boiling point (78 °C).
-
Add a small portion of the hot ethanol to the flask containing the crude solid and begin stirring while heating on a hot plate.
-
Continue to add small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol to create a seal.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities. It is important to use cold solvent to minimize the loss of the desired product.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass or weighing dish and allow them to air dry completely, or for faster results, dry them in a vacuum oven at a temperature well below the melting point.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound "oils out" | The boiling point of the solvent is too close to or above the compound's melting point, or the solution is cooling too rapidly. | Add a small amount of additional hot solvent to redissolve the oil, then allow for slower cooling. Consider using a solvent with a lower boiling point. |
| No crystals form upon cooling | Too much solvent was used, or the solution is supersaturated. | Try scratching the inside of the flask with a glass stirring rod to induce nucleation. If that fails, boil off some of the solvent to increase the concentration and allow it to cool again. |
| Low recovery yield | Too much solvent was used, the crystals were washed with solvent that was not ice-cold, or premature crystallization occurred during hot filtration. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Pre-heat all glassware for hot filtration. |
| Colored impurities remain | The impurity has similar solubility to the product, or a colored impurity is adsorbed onto the crystal surface. | Consider a different recrystallization solvent or a mixed solvent system. A small amount of activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration. |
Safety and Handling
-
Handling: Always handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11]
-
Solvents: Ethanol is flammable. Keep away from open flames and ignition sources.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet for any chemical before use and follow all institutional safety protocols.
Conclusion
Recrystallization is a highly effective method for the purification of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. By carefully selecting a suitable solvent, such as ethanol, and meticulously following the outlined protocol, researchers can obtain a high-purity product suitable for demanding applications. Understanding the principles of solubility and crystallization kinetics is key to optimizing the process and troubleshooting any issues that may arise.
References
-
Wikipedia. (n.d.). Anthracene. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Anthracene. Retrieved from [Link]
- U.S. Patent No. US2767232A. (1956).
- Shayan, M., Vatanara, A., & Jouyban, A. (2011). Solubility of Anthracene and Phenanthrene in Ethanol + 2,2,4-Trimethylpentane Mixtures at Different Temperatures.
- Saim, S., & Ginosar, D. (2000). Solubilities of anthracene at various ethanol concentrations.
- Jouyban, A., Soltanpour, S., & Acree, Jr., W. E. (2010). Solubility of Anthracene in C1-C3 Alcohols from (298.2 to 333.2) K and Their Mixtures with 2-Propanone at 298.2 K.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- Karim, A. A., & Al-Bayati, Y. K. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666.
- Karim, A. A., & Al-Bayati, Y. K. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666.
- Chen, C. H., & Cheng, C. H. (1992). Separation of Anthracene from Crude Anthracene Using Gas Antisolvent Recrystallization. Separation Science and Technology, 27(2), 277-290.
- University of York. (n.d.).
- Dai, W. (2016). Research of Solvent crystallization of refined anthracene preparation.
- University of California, Los Angeles. (n.d.).
- Organic Syntheses. (n.d.). 9,10-dihydroanthracene.
- University of Rochester. (n.d.).
- University of California, Davis. (n.d.).
- Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts.
- Maiyam Group. (2025).
- Capot Chemical Co., Ltd. (2020). MSDS of 9,10-Dihydroanthracene.
- PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
- PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-disila-9,10-dihydroanthracene.
- EMU Physics Department. (2023).
- University of Colorado Boulder. (n.d.).
- U.S. Patent No. US3654351A. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
- ChemWhat. (2025). 9,10-dihydro-9,9,10,10-tetraMethyl-Anthracene CAS#: 24269-10-1.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
- MilliporeSigma. (2025).
- Wikipedia. (n.d.). 9,10-Dihydroanthracene.
- Stasevych, M., Zvarych, V., Musyanovych, R., Furdela, Y., Komarovskа-Porokhnyavets, O., Novikov, V., & Vovk, M. (2022). N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides: Synthesis, Antioxidant and Antiplatelet Activity.
- PubChem. (n.d.). 9,10-Dihydroanthracene.
Sources
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- 11. capotchem.cn [capotchem.cn]
Application Note: Spectroscopic Characterization of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural elucidation of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed protocols for sample preparation and data acquisition are presented, alongside an in-depth analysis of the spectral data. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of anthracene derivatives and related compounds.
Introduction
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. The saturation of the 9 and 10 positions and the introduction of four methyl groups significantly alter the planarity and electronic properties of the parent anthracene molecule. Accurate structural confirmation of this compound is crucial for its application in materials science and as a building block in organic synthesis. This guide details the application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy for unambiguous characterization.
Molecular Structure and Spectroscopic Overview
The structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene presents distinct features amenable to spectroscopic analysis. The molecule's symmetry, the presence of both aromatic and aliphatic protons, and the characteristic vibrations of its functional groups provide a unique spectral fingerprint.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the coupling constant (J) reveals information about adjacent protons.
Expected Spectrum: Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. The four methyl groups are chemically equivalent, as are the eight aromatic protons, which are divided into two sets.
-
Methyl Protons: A single, sharp singlet is expected for the twelve equivalent protons of the four methyl groups.
-
Aromatic Protons: Two doublets are anticipated for the eight aromatic protons, corresponding to the two distinct chemical environments on the benzene rings.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Expected Spectrum: The ¹³C NMR spectrum will show five distinct signals corresponding to the different carbon environments in the molecule.
-
Methyl Carbons: One signal for the four equivalent methyl carbons.
-
Quaternary Carbons: One signal for the two equivalent quaternary carbons at the 9 and 10 positions.
-
Aromatic Carbons: Three signals for the aromatic carbons, two for the protonated carbons and one for the carbons at the ring junctions.
NMR Data Summary
The following table summarizes the expected NMR data for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene based on published literature.[1][2]
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Aromatic Protons | 8.13 | Doublet | 8.8 | 4H | Ar-H |
| Aromatic Protons | 7.70 | Doublet | 8.7 | 4H | Ar-H |
| Methyl Protons | 1.76 | Singlet | - | 12H | -CH₃ |
| ¹³C NMR (126 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbon | 142.7 | Ar-C |
| Aromatic Carbon | 122.4 | Ar-C |
| Aromatic Carbon | 121.7 | Ar-C |
| Quaternary Carbon | 38.5 | C-9, C-10 |
| Methyl Carbon | 34.5 | -CH₃ |
NMR Experimental Protocol
This protocol outlines the steps for acquiring high-quality NMR spectra of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Materials:
-
9,9,10,10-Tetramethyl-9,10-dihydroanthracene sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (this may require several hundred to several thousand scans depending on the sample concentration).
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Expected Spectrum: The FTIR spectrum of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene will show characteristic absorption bands for aromatic C-H stretching, aliphatic C-H stretching, and methyl group bending vibrations.
FTIR Data Summary
The following table summarizes the key FTIR absorption bands for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.[1][2]
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3055 | Medium |
| Asymmetric CH₃ Stretch | 2972 | Strong |
| Symmetric CH₃ Stretch | 2963 | Strong |
| Symmetric CH₃ Bend | 1362 | Medium |
FTIR Experimental Protocol
This protocol describes the acquisition of an FTIR spectrum of a solid sample using an attenuated total reflectance (ATR) accessory.
Materials:
-
9,9,10,10-Tetramethyl-9,10-dihydroanthracene sample (solid)
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Isopropanol or ethanol for cleaning
Protocol:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with isopropanol or ethanol and allow it to dry completely.
-
Acquire a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Spectrum:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks in the spectrum.
-
Visualization of Workflow and Structure
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Caption: Spectroscopic characterization workflow.
Molecular Structure with Key Spectroscopic Correlations
This diagram shows the molecular structure of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene with annotations for the key NMR and FTIR signals.
Caption: Structure and key spectral data.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and definitive method for the structural characterization of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. The experimental protocols and spectral interpretations detailed in this application note serve as a reliable guide for researchers working with this and structurally related compounds, ensuring the integrity and accuracy of their scientific findings.
References
-
Karim, K., & Al-Kinani, A. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. [Link]
-
PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
Sources
Application Notes and Protocols: 9,9,10,10-Tetramethyl-9,10-dihydroanthracene as a Host Material in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Quest for Stable and Efficient Blue OLEDs and the Promise of Substituted Dihydroanthracenes
The development of efficient and stable blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge in the advancement of display and solid-state lighting technologies. Anthracene derivatives have long been investigated as promising candidates for blue-emitting materials due to their inherent photoluminescent properties. However, issues such as aggregation-caused quenching and photochemical instability in the solid state often limit their performance and operational lifetime.
A key strategy to overcome these limitations involves the strategic substitution at the 9 and 10 positions of the anthracene core. Bulky substituents can effectively suppress intermolecular interactions, thereby preventing excimer formation and maintaining high photoluminescence quantum yields in the solid state. Furthermore, modification of the anthracene backbone, such as through hydrogenation to form a dihydroanthracene scaffold, can enhance the material's thermal and morphological stability.
This application note details the use of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDHA) as a host material in OLEDs. The methyl groups at the 9 and 10 positions provide steric hindrance to mitigate aggregation, while the dihydroanthracene core is expected to contribute to a high triplet energy and good thermal stability, making it a promising candidate for hosting phosphorescent emitters.
Physicochemical Properties of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
A comprehensive understanding of the material's properties is essential for designing efficient OLED devices. Below is a summary of the known and estimated properties of TMDHA.
| Property | Value | Source/Method |
| Chemical Formula | C₁₈H₂₀ | PubChem[1] |
| Molecular Weight | 236.35 g/mol | PubChem[1] |
| Appearance | White powder | [2] |
| Melting Point | 166-168 °C | [2] |
| Triplet Energy (ET) | ~2.7 - 2.9 eV (Estimated) | Based on analogous anthracene derivatives |
| HOMO Level | ~-5.8 eV (Estimated) | Based on analogous anthracene derivatives |
| LUMO Level | ~-2.5 eV (Estimated) | Based on analogous anthracene derivatives |
Note: The Triplet Energy, HOMO, and LUMO levels are estimated based on values reported for similar anthracene-based host materials. Experimental verification is highly recommended.
Synthesis Protocol for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
The synthesis of TMDHA can be achieved through the alkylation of anthracene. The following protocol is adapted from the literature and provides a reliable method for laboratory-scale synthesis.[2]
Materials and Reagents:
-
Anthracene
-
Diglyme
-
Lithium aluminum hydride (LiAlH₄)
-
Ethyl acetate
-
Ethanol
-
Hydrochloric acid (HCl, 1N)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (reflux condenser, round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve anthracene in diglyme.
-
Addition of Reducing Agent: Carefully add LiAlH₄ to the solution in portions. The reaction is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux (approximately 160 °C) and maintain for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 1N HCl solution with vigorous stirring. Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate.
-
Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder.
Figure 2: Proposed OLED device architecture using TMDHA as a host material.
Step-by-Step Thermal Evaporation Protocol:
This protocol outlines the fabrication of an OLED device using thermal evaporation in a high-vacuum chamber.
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum.
-
HTL: Deposit a suitable hole transport material (e.g., NPB) to a thickness of 40 nm.
-
EML: Co-evaporate TMDHA as the host and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) from separate sources. The doping concentration should be optimized (typically 5-10 wt%). The thickness of this layer is typically 20-30 nm. The evaporation rate of TMDHA should be carefully controlled.
-
HBL: Deposit a hole-blocking material (e.g., BCP or TPBi) to a thickness of 10 nm.
-
ETL: Deposit an electron transport material (e.g., Alq₃) to a thickness of 30 nm.
-
-
Cathode Deposition:
-
EIL: Deposit a thin layer (1 nm) of an electron injection material like lithium fluoride (LiF).
-
Cathode: Deposit a layer of aluminum (Al) to a thickness of 100 nm.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
Characterization and Performance Evaluation
Following fabrication, the OLED devices should be characterized to evaluate their performance.
Key Performance Metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage and luminance efficiency.
-
Electroluminescence (EL) Spectrum: To confirm the emission color and CIE coordinates.
-
External Quantum Efficiency (EQE): To measure the efficiency of converting electrons to photons.
-
Current Efficiency and Power Efficiency: To assess the device's overall energy conversion efficiency.
-
Operational Lifetime: To evaluate the stability and longevity of the device.
Discussion and Scientific Rationale
The choice of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene as a host material is underpinned by several key scientific principles:
-
High Triplet Energy: The dihydroanthracene core is expected to possess a high triplet energy, which is a critical requirement for a host material in phosphorescent OLEDs (PHOLEDs). A high triplet energy ensures efficient Förster and Dexter energy transfer from the host to the guest (dopant) and prevents back-transfer of energy, thus maximizing the phosphorescence quantum yield of the emitter.
-
Steric Hindrance: The four methyl groups at the 9 and 10 positions provide significant steric hindrance. This structural feature is crucial for preventing π-π stacking and aggregation of the host molecules in the solid state. Aggregation can lead to self-quenching of excitons and the formation of lower-energy emissive states, which would be detrimental to the device's efficiency and color purity.
-
Morphological Stability: The non-planar, three-dimensional structure imparted by the sp³-hybridized carbons at the 9 and 10 positions, along with the methyl groups, is expected to result in good amorphous film-forming properties. A stable amorphous morphology is essential for preventing crystallization of the organic layers during device operation, which can lead to short circuits and device failure.
-
Electrochemical Stability: The saturated C-C bonds in the dihydroanthracene core are generally more stable towards electrochemical degradation compared to the unsaturated bonds in fully aromatic systems. This could contribute to a longer operational lifetime of the OLED device.
Conclusion
9,9,10,10-Tetramethyl-9,10-dihydroanthracene presents itself as a compelling candidate for a host material in high-efficiency OLEDs, particularly for blue phosphorescent emitters. Its synthesis is achievable through established chemical routes. The molecular design, incorporating bulky methyl groups on a dihydroanthracene framework, is strategically aimed at addressing the persistent challenges of aggregation-induced quenching and morphological instability in organic semiconductor films. While experimental data on the specific optoelectronic properties and device performance of TMDHA are still emerging, the foundational scientific principles suggest its potential to contribute significantly to the development of next-generation OLED technologies. Further research and characterization are warranted to fully elucidate its capabilities and optimize its application in advanced display and lighting systems.
References
-
Al-Mudhaffer, M. F. (2017). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. International Journal of Advanced Research in Chemical Science (IJARCS), 4(8), 1-9. [Link]
-
PubChem. (n.d.). 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 346888, 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. Retrieved January 21, 2026 from [Link].
Sources
- 1. 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | C18H20 | CID 346888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 9,9,10,10-Tetramethyl-9,10-dihydroanthracene in Organic Electronics
Introduction: A Sterically Hindered Building Block for Advanced Functional Materials
In the landscape of organic electronics, the anthracene core has been a subject of intense investigation, valued for its high photoluminescence, thermal stability, and tunable electronic properties.[1] However, the propensity of planar aromatic systems to form aggregates often leads to fluorescence quenching and unpredictable device performance. 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMA) emerges as a strategic solution to this challenge. By disrupting the aromaticity of the central ring with sp³-hybridized carbons and introducing bulky methyl groups at the 9 and 10 positions, TMA offers a rigid, three-dimensional, and sterically hindered scaffold.
This unique architecture effectively inhibits the detrimental π-π stacking that plagues many planar organic semiconductors.[2] The result is a versatile building block for creating materials with enhanced solubility, predictable solid-state morphology, and improved photophysical stability. While not typically employed as a standalone active layer, TMA is an exceptional synthetic intermediate for high-performance polymers and molecular systems where control over intermolecular interactions is paramount.
This guide details the synthesis of TMA and its functionalized derivatives, showcasing its application as a monomer for microporous polymers with significant potential in organic electronic applications, such as gas separation membranes or as host materials in organic light-emitting diodes (OLEDs).
Key Molecular Features and Advantages
The utility of the TMA core is rooted in its distinct structural characteristics:
-
Steric Hindrance: The four methyl groups at the 9 and 10 positions create a significant steric barrier, preventing close packing of adjacent molecules. This is a crucial feature for designing efficient blue-emitting materials for OLEDs, where aggregation-caused quenching is a primary failure mechanism.[3]
-
Disrupted Conjugation: The sp³ hybridization at the central ring isolates the two flanking phenyl rings, effectively creating a biphenyl-like electronic structure. This leads to a wider energy gap compared to fully aromatic anthracene, a desirable trait for developing high-energy host materials for phosphorescent and TADF OLEDs.
-
Thermal Stability: The rigid, saturated central ring contributes to a high thermal stability, with derivatives showing decomposition temperatures well suited for the thermal evaporation processes used in OLED fabrication.[4]
-
Defined 3D Architecture: The non-planar structure of TMA provides a well-defined and rigid molecular shape, which can be exploited to create materials with intrinsic microporosity or to control the orientation of functional groups in a three-dimensional space.
Core Application: A Monomer for High-Performance Polymers
A prime and documented application of TMA is its use as a precursor to monomers for the synthesis of advanced polymers. The diamino derivative of TMA can be polymerized to form a Tröger's base polymer, a class of materials known for their rigid, V-shaped structure and microporosity.[4] Such polymers are of interest for gas separation membranes and could be explored as porous host materials in sensor applications.
The synthesis pathway involves the alkylation of anthracene to yield TMA, followed by nitration and subsequent reduction to produce the key monomer, 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene.[5]
Caption: Synthesis pathway from Anthracene to a Tröger's Base Polymer via the TMA intermediate.
Experimental Protocols
The following protocols are detailed for the synthesis of TMA and its subsequent conversion into a polymerizable monomer. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMA)
This protocol is adapted from the alkylation of anthracene.[5] The low yield is noted, as multiple alkylated byproducts are formed.[4]
Materials:
-
Anthracene (18.71 g, 105.0 mmol)
-
Lithium aluminum hydride (LiAlH₄) (10.00 g, 270.30 mmol)
-
Diglyme (294.00 ml, 2.07 mol)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Ethanol
-
1L Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Setup: Assemble a 1L round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add Anthracene (18.71 g), LiAlH₄ (10.00 g), and diglyme (294.00 ml).
-
Reaction: Heat the mixture to reflux at 150°C and maintain for 10 hours.
-
Workup: Cool the reaction to room temperature. Carefully and slowly pour the mixture into 2L of 1N HCl and stir for 30 minutes. Caution: Quenching of LiAlH₄ is highly exothermic and produces hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Recrystallization: Recrystallize the crude product from ethanol to yield 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a white powder (Yield: ~7.50 g, 30%).[4]
Protocol 2: Synthesis of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene (DATMA Monomer)
This two-step protocol involves the nitration of TMA followed by reduction.
Part A: Nitration of TMA [4]
Materials:
-
TMA (5.00 g, 21.15 mmol)
-
Potassium nitrate (KNO₃) (4.28 g, 42.30 mmol)
-
Acetonitrile (250.00 ml)
-
Trifluoroacetic anhydride (TFAA) (35.00 ml)
-
Chloroform
Procedure:
-
Mixture Preparation: In a flask, prepare a mixture of TMA (5.00 g), potassium nitrate (4.28 g), and acetonitrile (250.00 ml).
-
Addition of TFAA: Add trifluoroacetic anhydride (35.00 ml) drop-wise to the mixture.
-
Reaction: Stir the mixture for 24 hours at room temperature. A white precipitate will form.
-
Workup: Remove the solvent under vacuum. Stir the residue with water, then extract with chloroform to yield the dinitro-TMA as a yellow solid.
Part B: Reduction to Diamino-TMA [4]
Materials:
-
Dinitro-TMA from Part A
-
Raney®-Nickel (catalytic amount)
-
Ethanol
-
Hydrazine monohydrate
Procedure:
-
Reaction Setup: Dissolve the dinitro-TMA in ethanol in a round-bottom flask. Add a catalytic amount of Raney®-Nickel.
-
Reduction: Heat the mixture to reflux. Add hydrazine monohydrate drop-wise. The reaction progress can be monitored by TLC.
-
Filtration: After the reaction is complete, cool the mixture and carefully filter through a pad of Celite to remove the Raney®-Nickel. Caution: Raney®-Nickel is pyrophoric and must be handled with care.
-
Purification: Remove the solvent in vacuo to yield the 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene (DATMA) monomer.
Data and Properties
Physical and Chemical Properties of TMA
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀ | |
| Molar Mass | 236.35 g/mol | |
| Melting Point | 166-168 °C | [4] |
| Appearance | White powder | [4] |
Properties of DATMA-Tröger's Base Polymer
| Property | Value | Reference |
| Thermal Stability (TGA, 5% weight loss) | ~377 °C | [5] |
| Solubility | Soluble in Dichloromethane, Chloroform | [4] |
| BET Surface Area | 368.6 m²/g | [4] |
| Total Pore Volume | 0.4166 ml/g | [4] |
Future Outlook and Potential Applications
The true potential of 9,9,10,10-tetramethyl-9,10-dihydroanthracene lies in its role as a foundational element for more complex molecular architectures.
Caption: Potential derivatization pathways for the TMA core to create functional materials for organic electronics.
-
Host Materials for OLEDs: By functionalizing the phenyl rings of TMA with hole-transporting (e.g., carbazole) or electron-transporting (e.g., triazine) moieties, it is possible to design wide-bandgap host materials. The TMA core would serve to spatially separate these functional units, preventing self-quenching and ensuring high triplet energy, which is essential for efficient blue phosphorescent or TADF OLEDs.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The rigid, non-planar structure of the TMA core could be used to enforce a significant twist between donor and acceptor groups attached to the phenyl rings. This steric enforcement can lead to a small singlet-triplet energy splitting (ΔE_ST), a prerequisite for efficient reverse intersystem crossing (RISC) in TADF materials.
-
Organic Field-Effect Transistors (OFETs): While the saturated central ring of TMA itself is not conducive to charge transport, derivatives that re-aromatize the core or use the TMA unit as a solubilizing and morphology-controlling group could be explored. However, studies on related 9,10-disubstituted anthracenes suggest that functionalization at other positions might be more effective for enhancing charge mobility.[3]
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. orientjchem.org [orientjchem.org]
- 4. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
- 5. 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | C18H20 | CID 346888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of OLED Devices with a 9,9,10,10-Tetramethyl-9,10-dihydroanthracene Layer
Abstract
This document provides a comprehensive guide for the fabrication of Organic Light-Emitting Diodes (OLEDs) incorporating a 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDA) layer. While direct literature on the application of TMDA in OLEDs is nascent, its structural characteristics, featuring a wide bandgap anthracene core and sterically hindering methyl groups, suggest its potential as a stable host material for blue fluorescent emitters. This guide presents a scientifically grounded, hypothetical framework for the integration of TMDA into OLED device architectures. Detailed, step-by-step protocols for both vacuum thermal evaporation and solution-processing fabrication routes are provided, aimed at enabling researchers to explore the potential of this promising material. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are integrated throughout the protocols to ensure scientific integrity.
Introduction: The Rationale for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene in OLEDs
The ongoing pursuit of stable and efficient blue Organic Light-Emitting Diodes (OLEDs) is a critical area of research for next-generation displays and solid-state lighting. Anthracene and its derivatives have been extensively investigated as blue-emitting materials due to their intrinsic wide bandgap and high photoluminescence quantum yields.[1] However, challenges such as concentration quenching and morphological instability in thin films can limit device performance and longevity.
9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDA) presents a compelling molecular design to address these challenges. The core anthracene moiety provides the fundamental electronic properties for a blue host material. The key innovation lies in the four methyl groups at the 9 and 10 positions. These bulky substituents are hypothesized to enforce a non-planar molecular geometry, which can effectively suppress intermolecular π-π stacking. This steric hindrance is crucial for preventing aggregation-caused quenching and promoting the formation of stable amorphous films, both of which are vital for high-efficiency and long-lasting OLEDs.
This application note outlines detailed protocols for the fabrication of OLEDs utilizing TMDA as a host material for a blue fluorescent dopant. We will explore two primary fabrication methodologies: vacuum thermal evaporation and solution-processing, providing researchers with the necessary framework to investigate the electroluminescent properties of TMDA-based devices.
Materials and Device Architecture
Material Properties
A foundational understanding of the materials' properties is paramount for successful device fabrication.
| Material | Full Name | Role in Device | Supplier (Example) | Purity |
| TMDA | 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | Host Material in Emissive Layer | Custom Synthesis† | >99.5% |
| DBP | 4,4'-Bis(9-carbazolyl)-2,2'-dimethyl-biphenyl | Hole Transport Layer (HTL) | Sigma-Aldrich | >99% |
| TPBi | 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene | Electron Transport Layer (ETL) | Sigma-Aldrich | >99% |
| BCzVBi | 4,4'-Bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl | Blue Fluorescent Dopant | Lumtec | >99% |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate | Hole Injection Layer (HIL) | Heraeus | Conductive Grade |
| LiF | Lithium Fluoride | Electron Injection Layer (EIL) | Sigma-Aldrich | 99.99% |
| Al | Aluminum | Cathode | Kurt J. Lesker | 99.999% |
| ITO | Indium Tin Oxide coated glass | Anode | Ossila | Sheet Resistance <15 Ω/sq |
Proposed Device Architecture
The proposed device architecture is a multilayer heterostructure designed to optimize charge injection, transport, and recombination within the emissive layer.
Caption: Proposed multilayer OLED device architecture incorporating a TMDA host layer.
Experimental Protocols
Substrate Preparation: The Foundation of a High-Performance Device
A pristine substrate surface is critical to prevent short circuits and ensure uniform film formation.
Protocol 1: ITO Substrate Cleaning
-
Initial Cleaning: Place the ITO-coated glass substrates in a substrate holder. Immerse in a beaker containing deionized water and a small amount of detergent. Sonicate for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water to remove all detergent residue.
-
Solvent Degreasing: Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each.
-
Drying: Dry the substrates using a nitrogen gun.
-
UV-Ozone Treatment: Immediately before loading into the deposition system (for either vacuum or solution processing), treat the substrates with UV-ozone for 10 minutes to remove organic contaminants and improve the work function of the ITO.
Fabrication by Vacuum Thermal Evaporation (VTE)
VTE is a well-established technique for the deposition of small molecule organic materials, offering precise control over film thickness and purity.[2]
Protocol 2: VTE Device Fabrication
-
System Preparation: Load the cleaned ITO substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁷ Torr). Load the organic materials and metals into separate crucibles.
-
Hole Transport Layer (HTL) Deposition: Evaporate DBP onto the ITO substrate at a deposition rate of 1-2 Å/s to a thickness of 40 nm.
-
Emissive Layer (EML) Co-deposition: Co-evaporate TMDA and the blue dopant BCzVBi. The deposition rate of the host material (TMDA) should be approximately 2 Å/s, while the dopant deposition rate is adjusted to achieve a 5 wt% doping concentration. The total thickness of the EML should be 20 nm.
-
Electron Transport Layer (ETL) Deposition: Evaporate TPBi at a rate of 1-2 Å/s to a thickness of 30 nm.
-
Electron Injection Layer (EIL) Deposition: Evaporate LiF at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.
-
Cathode Deposition: Deposit a 100 nm thick aluminum (Al) cathode at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.
-
Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox and encapsulate using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.
Caption: Workflow for the fabrication of a TMDA-based OLED via VTE.
Fabrication by Solution-Processing
Solution-processing techniques, such as spin-coating, offer a cost-effective and scalable alternative for OLED fabrication.[3][4]
Protocol 3: Solution-Processed Device Fabrication
-
Hole Injection Layer (HIL) Deposition: In a nitrogen-filled glovebox, spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate at 3000 rpm for 40 seconds. Anneal the substrate at 120°C for 15 minutes on a hotplate.
-
Emissive Layer (EML) Solution Preparation: Prepare a solution of TMDA and BCzVBi (5 wt% relative to TMDA) in a suitable solvent such as toluene or chlorobenzene. The total concentration should be optimized, starting with 10 mg/mL. Stir the solution on a hotplate at a low temperature (e.g., 40°C) until fully dissolved.
-
EML Deposition: Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 80°C for 10 minutes to remove residual solvent.
-
Subsequent Layer Deposition (Hybrid Approach): Due to the potential for solvent incompatibility with subsequent solution-processed layers, a hybrid approach is recommended. Transfer the substrate to a vacuum thermal evaporation system for the deposition of the ETL, EIL, and cathode as described in Protocol 2 (steps 4-7).
Caption: Workflow for the hybrid solution-processing and VTE fabrication of a TMDA-based OLED.
Device Characterization
Upon successful fabrication, a comprehensive characterization of the devices is necessary to evaluate their performance.
| Parameter | Equipment | Purpose |
| Current-Voltage-Luminance (J-V-L) | Source meter with a calibrated photodiode | To determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE). |
| Electroluminescence (EL) Spectrum | Spectrometer | To measure the emission color and calculate the CIE coordinates. |
| Operational Lifetime | Lifetime testing system | To assess the stability and longevity of the device under continuous operation. |
Conclusion
This application note provides a pioneering framework for the fabrication of OLEDs utilizing 9,9,10,10-Tetramethyl-9,10-dihydroanthracene as a host material. The detailed protocols for both vacuum thermal evaporation and solution-processing are designed to be robust and adaptable, enabling researchers to systematically investigate the potential of TMDA in high-performance blue OLEDs. The unique molecular structure of TMDA offers a promising avenue for overcoming the persistent challenges of stability and efficiency in blue emitters. The successful implementation of these protocols is anticipated to contribute valuable data to the field of organic electronics and pave the way for the development of next-generation display and lighting technologies.
References
-
Al-Karawi, A. J. M., & Kadhim, A. A. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. [Link]
-
Kim, J. H., & Kim, J. J. (2021). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. Materials, 14(11), 2953. [Link]
-
Chen, P., et al. (2020). High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. Materials, 13(21), 4873. [Link]
-
Idemitsu Kosan Co., Ltd. (2015). Blue fluorescent OLED materials and their application for high-performance devices. Journal of the Society for Information Display, 23(5), 213-220. [Link]
-
Fraunhofer FEP. (2014). Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. Society of Vacuum Coaters, 30-35. [Link]
-
Lee, J., et al. (2018). Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. Polymers, 10(11), 1234. [Link]
-
Kim, Y. H., et al. (2013). New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene. Journal of Nanoscience and Nanotechnology, 13(9), 6043-6049. [Link]
-
Heliatek GmbH. (2013, June 12). Manufacturing of OLEDs – challenges and solutions. eeNews Europe. [Link]
-
Chen, Y., et al. (2021). Effect of Carrier-Transporting Layer on Blue Phosphorescent Organic Light-Emitting Diodes. Crystals, 11(4), 421. [Link]
-
Chen, S., et al. (2017). The fabrication of color-tunable organic light-emitting diode displays via solution processing. NPG Asia Materials, 9(6), e393. [Link]
-
DisplayMan. (2022, November 22). Manufacturing Process and Key Technologies of OLED. [Link]
-
Yook, K. S., & Lee, J. Y. (2014). Electron Transport Materials for Organic Light-Emitting Diodes. Advanced Materials, 26(25), 4218-4239. [Link]
-
ST Instruments. (n.d.). Low Temperature Evaporation For Organics. Retrieved from [Link]
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measuring the hole transport mobility of tetramethyl-dihydroanthracene derivatives
Application Note & Protocol
Topic: Measuring the Hole Transport Mobility of Tetramethyl-dihydroanthracene Derivatives Audience: Researchers, scientists, and drug development professionals.
Guide to Characterizing Hole Transport Mobility in Tetramethyl-dihydroanthracene Derivatives using the Time-of-Flight (TOF) Method
Introduction: The Role of Tetramethyl-dihydroanthracene Derivatives in Organic Electronics
Anthracene and its derivatives are foundational materials in organic electronics due to their extended π-conjugated systems, which facilitate charge transport.[1][2] Tetramethyl-dihydroanthracene represents a specific class of anthracene derivatives engineered to enhance stability and solubility while maintaining favorable electronic properties. These molecules are increasingly investigated as hole-transporting materials (HTMs) in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[3][4] The performance of such devices is critically dependent on the efficiency with which charge carriers—specifically holes in HTMs—can move through the material.
This efficiency is quantified by the hole transport mobility (µh), a parameter that measures the velocity of charge carriers in response to an applied electric field.[5] A high mobility is desirable as it leads to lower device operating voltages, higher efficiency, and faster response times. Therefore, accurate and reliable measurement of hole mobility is a cornerstone of material characterization and device optimization.
Several techniques exist for measuring charge carrier mobility, including Space-Charge Limited Current (SCLC), Field-Effect Transistor (FET), and Time-of-Flight (TOF) methods.[5][6] This guide provides a comprehensive protocol for the Time-of-Flight technique, chosen for its ability to provide a direct and unambiguous measurement of the charge carrier transit time across the bulk of the material, thus yielding the intrinsic drift mobility.[7]
Fundamental Principles: Charge Transport in Organic Semiconductors
Unlike crystalline inorganic semiconductors characterized by band-like transport, charge transport in amorphous or polycrystalline organic thin films is typically described by a hopping mechanism.[8] In this model, charge carriers (holes) are localized on individual molecules and "hop" between adjacent molecules under the influence of an electric field. The rate of hopping, and thus the overall mobility, is highly sensitive to several factors:
-
Molecular Packing and Order: Closer intermolecular distances and greater π-orbital overlap facilitate more efficient hopping.[9]
-
Energetic Disorder: Variations in the energy levels of hopping sites (HOMO level for holes) create energetic barriers that carriers must overcome.
-
Structural Defects and Impurities: Chemical impurities and structural traps can immobilize charge carriers, reducing the overall measured mobility.[10][11][12]
The drift mobility (µ) is the resulting macroscopic parameter, defined by the relationship:
v = µE
where v is the average drift velocity of the carriers and E is the strength of the applied electric field.[5] The TOF method is designed to directly measure v and, by knowing E, determine µ.
A Comparative Overview of Mobility Measurement Techniques
Choosing the correct characterization technique is critical, as each method probes mobility under different conditions. The three most common techniques are summarized below.
| Technique | Principle | Advantages | Disadvantages |
| Time-of-Flight (TOF) | Direct measurement of the transit time of a photogenerated sheet of charge drifting across the sample.[13] | Provides a direct, unambiguous measurement of bulk drift mobility. Can distinguish between electron and hole mobility. | Requires thick films (several micrometers), which may not represent the morphology in thin-film devices. The material must have a reasonably high resistivity.[6][14] |
| Space-Charge Limited Current (SCLC) | Analysis of the current-voltage (I-V) characteristics of a single-carrier device. Mobility is extracted from the quadratic dependence of current on voltage (Mott-Gurney law).[15][16] | Uses a simple two-terminal device structure similar to an OLED. Applicable to a wide range of materials. | Indirect measurement; highly sensitive to traps, contact resistance, and accurate thickness determination.[17][18] |
| Field-Effect Transistor (FET) | Mobility is calculated from the transfer characteristics (I-V curves) of a three-terminal transistor structure.[19] | Measures mobility in a device-relevant configuration. Can achieve very high carrier densities. | Probes transport only within a few nanometers of the semiconductor-dielectric interface, which can differ from bulk transport.[9] Sensitive to contact effects and interface traps.[20][21] |
For fundamental material characterization, the TOF method is often preferred for its directness and clarity of interpretation.
Detailed Protocol: Hole Mobility Measurement by Time-of-Flight (TOF)
This section provides a step-by-step protocol for measuring the hole mobility of a tetramethyl-dihydroanthracene derivative.
Protocol Pillar 1: The Principle of TOF
The TOF experiment involves creating a thin sheet of charge carriers near one electrode of a "sandwich" cell (ITO / Organic Film / Metal) using a short pulse of light. An external electric field applied across the cell causes these carriers to drift towards the opposite electrode. The resulting transient photocurrent is monitored by an oscilloscope, and the time it takes for the carriers to traverse the film—the transit time (t_T)—is measured.
Caption: Principle of the Time-of-Flight (TOF) experiment for hole mobility.
Protocol Pillar 2: Sample Preparation (Self-Validation System)
The quality of the TOF sample is paramount for obtaining reliable data. The goal is to create a uniform, thick film free of pinholes and significant charge traps.
Step 1: Substrate Preparation
-
Obtain indium tin oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of dry nitrogen.
-
Immediately transfer to a UV-Ozone cleaner for 15 minutes to remove organic residues and improve the ITO work function for efficient hole injection.
Step 2: Organic Film Deposition
-
Causality: A thick film (d > 3 µm) is required to ensure the light absorption depth is much smaller than the film thickness, creating a well-defined starting "sheet" of charge.[6] A uniform thickness is critical because mobility is proportional to d².[5]
-
Method A: Host-Guest System (Solution Processing): If the derivative is soluble, create a solution of the tetramethyl-dihydroanthracene derivative (e.g., 20% by weight) in a high optical quality, insulating polymer binder like polycarbonate (PC).
-
Deposit the film via spin-coating or blade-coating onto the cleaned ITO substrate. Multiple layers may be necessary to achieve the desired thickness.
-
Anneal the film in a vacuum oven at a temperature above the solvent's boiling point but below the glass transition temperature of the polymer to remove residual solvent.
-
Method B: Vacuum Thermal Evaporation (VTE): If the material is thermally stable, deposit a thick film via VTE in a high-vacuum chamber (<10⁻⁶ Torr). Use a slow deposition rate (e.g., 1-2 Å/s) to ensure a uniform, amorphous film.
-
Thickness Measurement: Accurately measure the film thickness (d) using a stylus profilometer. This is a critical parameter. An error of 10% in thickness leads to a ~28% error in mobility.[18]
Step 3: Top Electrode Deposition
-
Deposit the top metal electrode (e.g., 100 nm of Aluminum) by thermal evaporation through a shadow mask to define the active area of the device.
Protocol Pillar 3: Experimental Workflow & Data Acquisition
Caption: Complete workflow for TOF mobility measurement.
Step 1: System Setup
-
Mount the prepared sample in a cryostat or temperature-controlled sample holder.
-
Connect the ITO electrode to the positive output of a DC voltage source.
-
Connect the Al electrode to a fast digital oscilloscope (e.g., >500 MHz bandwidth) via a series load resistor (R). The other end of the resistor is connected to ground. The voltage source is also referenced to this ground.
-
Causality (Self-Validation): The circuit's RC time constant (where C is the sample capacitance) must be much shorter than the expected transit time (RC << t_T) to accurately resolve the photocurrent.[13] A typical starting value for R is 1 kΩ.
Step 2: Data Acquisition
-
Set the sample to the desired temperature.
-
Apply a specific voltage (V).
-
Set the oscilloscope to trigger externally from the laser pulse.
-
Fire a single, short (< 5 ns) laser pulse (e.g., from a nitrogen laser at 337 nm) through the ITO electrode. The pulse energy should be low enough to operate in the small-signal regime (total collected charge Q << CV, where C is the sample capacitance), preventing the photogenerated charge from perturbing the internal electric field.
-
The oscilloscope will capture and display the transient photocurrent as a voltage drop across the resistor R. Save the waveform.
-
Repeat this procedure for a range of applied voltages.
Protocol Pillar 4: Data Analysis and Interpretation
-
Determine Transit Time (t_T): The shape of the transient photocurrent reveals the nature of charge transport.
-
Non-dispersive transport: The transient will show an initial current plateau followed by a drop. The transit time is the point where the plateau ends.
-
Dispersive transport (Common in disordered systems): The transient shows a continuous decay without a clear plateau. In this case, plot the photocurrent (I) and time (t) on a double-logarithmic scale. The transit time is identified as the "knee" or intersection point of the two power-law decay regions.[5]
(Self-generated image placeholder for illustrative purposes)
-
-
Calculate Mobility (µ): For each applied voltage (V), use the measured transit time (t_T) and the sample thickness (d) to calculate the hole mobility using the fundamental TOF equation:
µ = d² / (V * t_T)
-
Analyze Field Dependence: In disordered organic materials, mobility often exhibits a positive dependence on the electric field (E = V/d). To analyze this, plot the calculated mobility (µ) as a function of the square root of the electric field (E⁰⁵). A linear relationship in this Poole-Frenkel plot is indicative of hopping transport in an energetically disordered system.
Representative Data and Presentation
The results should be tabulated clearly to show the relationship between the experimental parameters and the final calculated mobility.
Table 1: Sample TOF Measurement Data for a Tetramethyl-dihydroanthracene Derivative Film (d = 5.2 µm)
| Applied Voltage (V) | Electric Field (E) (V/cm) | E⁰⁵ (V/cm)⁰⁵ | Measured Transit Time (t_T) (µs) | Calculated Hole Mobility (µh) (cm²/Vs) |
| 100 | 1.92 x 10⁵ | 438.5 | 4.85 | 5.58 x 10⁻⁵ |
| 120 | 2.31 x 10⁵ | 480.4 | 3.52 | 6.41 x 10⁻⁵ |
| 140 | 2.69 x 10⁵ | 518.9 | 2.68 | 7.33 x 10⁻⁵ |
| 160 | 3.08 x 10⁵ | 554.7 | 2.11 | 8.07 x 10⁻⁵ |
| 180 | 3.46 x 10⁵ | 588.3 | 1.73 | 8.68 x 10⁻⁵ |
Conclusion
The Time-of-Flight technique provides a powerful and direct method for determining the bulk hole transport mobility in tetramethyl-dihydroanthracene derivatives. The reliability of the measurement hinges on meticulous sample preparation—particularly the fabrication of thick, uniform films—and careful analysis of the transient photocurrent. By following this detailed protocol, researchers can obtain accurate mobility values that are essential for understanding fundamental charge transport mechanisms and for designing next-generation organic electronic devices.
References
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Fluxim. (2024). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Available at: [Link]
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Halim, J. et al. (2007). The study of charge transport through organic thin films: mechanism, tools and applications. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 365(1855), 1527-1549. Available at: [Link]
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ResearchGate. (n.d.). Charge Carrier Transport in Solution Processed Organic Semiconductor Thin Films. Available at: [Link]
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Tiwari, S., & Tiwari, S. (2008). Charge-carrier mobility measurement in organic semiconductors. Macromolecules: An Indian Journal, 4(1), 84-89. Available at: [Link]
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Nakamura, M. et al. (2018). Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. AIP Advances, 8(10), 105301. Available at: [Link]
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Wang, C. et al. (2021). Transport of charge carriers and optoelectronic applications of highly ordered metal phthalocyanine heterojunction thin films. Materials Chemistry Frontiers, 5(9), 3529-3551. Available at: [Link]
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ResearchGate. (2025). Review—Charge Carrier Mobility of Organic Thin Film Transistor: Intrinsic and Extrinsic Influencing Factors Based on Organic Semiconducting Materials. Available at: [Link]
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ResearchGate. (n.d.). Time-of-flight measurement as a tool to investigate the hole blocking nature of an operating organic light-emitting diode. Available at: [Link]
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Funahashi, M. (2023). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. In Characterization of Organic Semiconductors. IntechOpen. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. Available at: [Link]
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Troughton, J. et al. (2021). Determining Out-of-Plane Hole Mobility in CuSCN via the Time-of-Flight Technique to Elucidate Its Function in Perovskite Solar Cells. ACS Applied Materials & Interfaces, 13(33), 39329-39336. Available at: [Link]
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ResearchGate. (n.d.). Hole transporting materials for organic light emitting diodes: An Overview. Available at: [Link]
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Lüssem, B. et al. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics, 124(7), 071101. Available at: [Link]
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Schauer, F. et al. (2014). On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. Physical Chemistry Chemical Physics, 16(29), 15433-15440. Available at: [Link]
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ResearchGate. (2025). Synthesis and Stereochemistry of Tetramethyldecahydroanthracene Derivatives. Available at: [Link]
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de Boer, R. W. I. et al. (2004). Hole mobility in organic single crystals measured by a “flip-crystal” field-effect technique. Journal of Applied Physics, 96(4), 2090-2092. Available at: [Link]
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Wang, C. et al. (2012). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. Israel Journal of Chemistry, 52(5), 481-496. Available at: [Link]
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Koughia, K. et al. (2006). Analysis of electron time-of-flight photocurrent data from a-Se. Journal of Applied Physics, 99(8), 083707. Available at: [Link]
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Coropceanu, V. et al. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews, 107(4), 926-952. Available at: [Link]
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Application Notes and Protocols for the Single Crystal Growth of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the single crystal growth of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. The successful cultivation of high-quality single crystals is paramount for definitive structural elucidation via X-ray crystallography, a critical step in drug development and materials science. This document explores the foundational principles of crystallization and offers a suite of methodologies, including slow evaporation, slow cooling, and vapor diffusion, tailored for this specific sterically hindered aromatic compound. The protocols are designed with scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Crystalline Purity
9,9,10,10-Tetramethyl-9,10-dihydroanthracene is a polycyclic aromatic hydrocarbon with a rigid, sterically hindered core. Its unique three-dimensional structure makes it a valuable building block in supramolecular chemistry, materials science, and as a scaffold in medicinal chemistry. The precise determination of its solid-state architecture is fundamental to understanding its physical properties and its interactions with other molecules. Single crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structure determination, and the prerequisite for this powerful analytical technique is the availability of high-quality single crystals.
The process of growing single crystals is often considered both a science and an art.[1] It involves a systematic exploration of conditions that allow for the slow and orderly arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.[1] This guide aims to demystify this process for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, providing a logical framework and practical protocols for researchers.
Physicochemical Properties of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
A thorough understanding of the compound's properties is essential for designing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀ | [2][3] |
| Molecular Weight | 236.35 g/mol | [2][3] |
| Appearance | White powder/solid | [4] |
| Melting Point | 166-168 °C | [4] |
| Solubility | Good solubility in ethyl acetate, dichloromethane (DCM), and chloroform (CHCl₃).[5] Recrystallization from ethanol is also reported.[4] Insoluble in toluene, xylene, THF, and acetone.[5] | [4][5] |
| Structure | A crystal structure has been deposited in the Cambridge Structural Database (CCDC Number: 674861).[2] | [2] |
The moderate polarity and the presence of bulky methyl groups influence its solubility and packing in the crystal lattice. The choice of solvent is critical; it must be a solvent in which the compound is moderately soluble, allowing for the creation of a supersaturated solution under controlled conditions.[6]
Core Crystallization Methodologies
Several techniques can be employed for the single crystal growth of organic molecules.[7][8] For 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, the following methods are recommended based on its properties.
Slow Evaporation
This is often the simplest and most successful method.[6][9] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the concentration of the solute to the point of supersaturation and subsequent crystallization.[8]
Slow Cooling
This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[1][10] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing the solubility and inducing crystallization.[8]
Vapor Diffusion
Vapor diffusion is an excellent method when only small amounts of the compound are available.[7] It involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (antisolvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the overall solubility of the compound and promoting crystal growth.[8][11]
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Slow Evaporation
This protocol is a good starting point due to its simplicity and high success rate for many organic compounds.[6][9]
Materials:
-
9,9,10,10-Tetramethyl-9,10-dihydroanthracene (high purity is essential)
-
Solvent of choice (e.g., ethyl acetate, dichloromethane, or a mixture)
-
Small, clean crystallization vessel (e.g., 1-dram vial, test tube, or NMR tube)[7]
-
Parafilm or aluminum foil
-
Needle
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the compound in various solvents. A suitable solvent is one in which the compound is moderately soluble at room temperature.[6] For this compound, ethyl acetate is a promising initial choice.
-
Solution Preparation: Dissolve approximately 5-10 mg of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene in a minimal amount of the chosen solvent in the crystallization vessel. Gently warm the mixture if necessary to fully dissolve the compound, then allow it to cool to room temperature.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean vessel to remove potential nucleation sites that could lead to the formation of many small crystals.[6]
-
Setup: Cover the opening of the vessel with parafilm or aluminum foil. Using a needle, pierce a few small holes in the covering to allow for slow evaporation.[6] The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vessel in a vibration-free location, such as a desiccator or a quiet corner of a lab bench.[6] Allow the solvent to evaporate slowly over several days to weeks.
-
Observation: Monitor the vessel periodically for crystal growth. Avoid disturbing the vessel once crystal growth has commenced.
Workflow for Slow Evaporation Crystallization
Caption: Workflow for single crystal growth by slow evaporation.
Protocol 2: Slow Cooling
This method is ideal if the compound's solubility is significantly temperature-dependent.
Materials:
-
9,9,10,10-Tetramethyl-9,10-dihydroanthracene
-
Solvent with a high boiling point (e.g., toluene, ethanol)
-
Crystallization vessel (e.g., test tube, small flask)
-
Heating source (e.g., hot plate, oil bath)
-
Insulating container (e.g., Dewar flask, Styrofoam box filled with cotton)[7]
Procedure:
-
Solution Preparation: In the crystallization vessel, add a small amount of the compound and just enough solvent to create a slurry at room temperature.
-
Heating and Dissolution: Gently heat the mixture while stirring until all of the solid dissolves. If it all dissolves easily, add a little more compound until a saturated solution is achieved at the elevated temperature.
-
Hot Filtration (if necessary): If any solid impurities remain at the higher temperature, perform a hot filtration to remove them.
-
Slow Cooling: Place the vessel in an insulated container to ensure a very slow rate of cooling.[7] This is the most critical step; rapid cooling will likely result in the formation of a powder or very small crystals.[7]
-
Crystallization and Isolation: As the solution cools, crystals should form. Once the solution has reached room temperature, the crystals can be isolated by filtration.
Protocol 3: Vapor Diffusion
This technique offers excellent control over the rate of supersaturation and is suitable for small quantities of material.[7]
Materials:
-
9,9,10,10-Tetramethyl-9,10-dihydroanthracene
-
A "good" solvent (e.g., dichloromethane, ethyl acetate)
-
A "poor" or "antisolvent" (e.g., hexane, pentane)
-
Small inner vial (e.g., 0.5-dram vial)
-
Larger outer vial or jar with a tight-fitting lid
Procedure:
-
Solution Preparation: Dissolve 2-5 mg of the compound in a minimal amount of the "good" solvent in the small inner vial.
-
Assembly: Add a layer of the "poor" solvent (antisolvent) to the larger outer vial. The volume should be sufficient to create a saturated atmosphere but not so much that it risks spilling into the inner vial.
-
Incubation: Carefully place the open inner vial into the outer vial, ensuring the two solvents do not mix directly. Seal the outer vial tightly.
-
Diffusion and Crystallization: The more volatile antisolvent will slowly diffuse into the solution in the inner vial. This gradual change in solvent composition will decrease the solubility of the compound, leading to the slow growth of crystals.
-
Monitoring: Leave the setup undisturbed and monitor for crystal formation over several days to weeks.
Workflow for Vapor Diffusion Crystallization
Caption: Workflow for single crystal growth by vapor diffusion.
Troubleshooting Common Issues
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try using less solvent initially or allowing more solvent to evaporate. Seeding with a microcrystal can also initiate growth.[7]
-
Formation of Oil: "Oiling out" occurs when the compound's solubility is too high in the chosen solvent.[7] Try a solvent in which the compound is less soluble or use a solvent mixture.
-
Formation of a Powder or Many Small Crystals: This is often due to rapid crystallization. Slow down the process by reducing the rate of evaporation (fewer/smaller holes), cooling more slowly, or adjusting the solvent/antisolvent system in vapor diffusion. The goal is to have fewer nucleation sites, which results in fewer, larger crystals.[7]
-
Impure Crystals: Ensure the starting material is of the highest possible purity. Recrystallization is a purification technique, but significant impurities can inhibit single crystal growth.[1][10]
Conclusion
The successful growth of single crystals of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is an achievable goal with a systematic and patient approach. By understanding the physicochemical properties of the compound and carefully applying the protocols for slow evaporation, slow cooling, or vapor diffusion, researchers can obtain high-quality crystals suitable for X-ray diffraction analysis. This, in turn, will provide invaluable insights into its molecular structure, paving the way for its application in various scientific and developmental fields.
References
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Derivatization of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene: A Robust Scaffold for High-Performance Blue Emitters
An Application Note and Protocol Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for stable, efficient, and deep-blue organic light-emitting diodes (OLEDs) is a paramount challenge in materials science. The molecular scaffold on which an emitter is built is critical to its performance. This document provides a detailed guide to the derivatization of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDA), a promising core for blue-emitting materials. Its unique three-dimensional structure, featuring sp³-hybridized carbons at the 9 and 10 positions, effectively suppresses the common pitfalls of planar aromatic molecules, such as aggregation-caused quenching and excimer formation. The four methyl groups further enhance solubility and morphological stability. We present the scientific rationale, synthetic strategies, and detailed experimental protocols for functionalizing the TMDA core, enabling the rational design of next-generation blue emitters for OLEDs and other optoelectronic applications.
The Scientific Rationale: Why TMDA?
Anthracene and its derivatives have long been a cornerstone in the development of materials for OLEDs.[1][2] However, the planarity of the anthracene core often leads to strong π–π stacking in the solid state. This intermolecular interaction can create pathways for non-radiative decay, diminishing the photoluminescence quantum yield (PLQY) and leading to red-shifted, broad emission from excimers.[3]
The TMDA scaffold ingeniously circumvents these issues:
-
Steric Hindrance: The bulky methyl groups at the 9 and 10 positions create a non-planar, rigid structure. This steric hindrance physically prevents the close packing of molecules, preserving the intrinsic photophysical properties of the individual chromophore in the solid state.[4]
-
Interrupted Conjugation: The sp³-hybridized carbons at the bridgehead positions break the π-conjugation across the short axis of the anthracene core. This localization of the electronic structure is key to achieving deep-blue emission.
-
Enhanced Solubility and Stability: The four alkyl groups significantly improve the solubility of the molecule in common organic solvents, simplifying purification and processing. They also contribute to higher thermal stability.[1]
By strategically functionalizing the peripheral aromatic rings of the TMDA core, researchers can precisely tune the electronic and photophysical properties to achieve the desired blue emission characteristics.
Strategic Derivatization Pathways
The primary sites for derivatization on the TMDA core are the 2, 3, 6, and 7 positions on the peripheral phenyl rings. The general workflow involves introducing versatile functional groups that can be used in subsequent reactions to build more complex molecular architectures.
Figure 1: General workflow for the synthesis and derivatization of the TMDA core.
Key Synthetic Intermediates
A. Dinitro-TMDA (Mixture of 2,6- and 2,7-isomers) Nitration of the TMDA core is a straightforward entry point for functionalization. This reaction typically yields a mixture of the 2,6- and 2,7-dinitro isomers, which can often be used in subsequent steps without separation.[5]
B. Diamino-TMDA (DATMA) The reduction of the dinitro compound provides the highly versatile 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene (DATMA).[5] The amino groups serve two critical purposes:
-
They are potent electron-donating groups that raise the Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for tuning the emission color.
-
They are excellent handles for Buchwald-Hartwig amination reactions, allowing for the facile introduction of various aryl groups.
C. Dihalo-TMDA Direct halogenation (e.g., bromination) of the TMDA core introduces halogen atoms, which are essential for cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. This pathway opens up possibilities for attaching a wide array of functional groups, including those that modulate the Lowest Unoccupied Molecular Orbital (LUMO) and improve electron transport properties.
Structure-Property Relationships: Rational Emitter Design
The choice of substituents attached to the TMDA core directly governs the resulting emitter's photophysical properties. The goal is to tune the HOMO-LUMO gap to fall within the blue region of the spectrum while maintaining high PLQY.
Sources
- 1. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
Application Note & Protocol: High-Purity Anthracene Compound Thin Film Fabrication via Physical Vapor Deposition
Abstract: This document provides a comprehensive guide to the experimental setup and methodology for the deposition of thin films of anthracene and its derivatives using Physical Vapor Deposition (PVD), specifically thermal evaporation. Anthracene-based organic semiconductors are foundational materials in various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][2][3] The performance of devices based on these materials is critically dependent on the quality, morphology, and purity of the deposited thin films. This guide details the causality behind experimental choices, offers a self-validating protocol for reproducible results, and is grounded in established scientific principles for researchers, scientists, and professionals in drug development and materials science.
Foundational Principles: Why Vapor Deposition for Anthracenes?
Anthracene and its derivatives are organic molecules characterized by relatively weak intermolecular van der Waals forces.[4] This property makes them unsuitable for high-temperature melt processing but ideal for sublimation under vacuum. Physical Vapor Deposition is a process where a solid source material is converted into a vapor phase, transported across a vacuum chamber, and condensed onto a substrate to form a thin film.[5]
Key Advantages for Organic Electronics:
-
High Purity: The high vacuum environment (typically < 5x10⁻⁶ mbar) is crucial as it minimizes the incorporation of atmospheric contaminants like oxygen and water, which can degrade organic materials and act as charge traps in the final device.[4][6]
-
Reproducibility: Unlike solution-based processes which can suffer from solvent residue and dewetting issues, PVD allows for precise control over film thickness, uniformity, and morphology.[4][7]
-
Structural Control: Parameters such as substrate temperature and deposition rate can be finely tuned to control the molecular packing and crystallinity of the anthracene film, which directly influences its charge transport properties.[8][9][10] For instance, adjusting the substrate temperature during deposition can significantly alter the density and molecular orientation within the film.[8][9]
The Experimental Apparatus: A System Overview
A typical thermal evaporation system for organic materials consists of four primary subsystems: the vacuum chamber, the evaporation source, the substrate holder, and the monitoring/control instrumentation.
-
Vacuum Chamber: The chamber, typically constructed from stainless steel, houses the entire deposition process. It is evacuated by a series of pumps (e.g., a roughing pump followed by a high-vacuum turbomolecular or cryogenic pump) to achieve the necessary low-pressure environment. All components within the chamber should be made from low-outgassing materials to maintain purity.[11]
-
Evaporation Source (Crucible): Anthracene powder is placed in a crucible made of a material with high thermal conductivity and a high melting point, such as alumina or molybdenum. This crucible is resistively heated. The evaporation temperature for organic materials is often below 500°C, requiring precise temperature control to prevent thermal decomposition.[4] A slow ramp-up of temperature is critical to avoid non-uniform heating and decomposition of the organic matter.[4]
-
Substrate Holder: This component holds the target substrate (e.g., glass, silicon wafer, ITO-coated glass) in place.[12] Advanced setups include the ability to heat or cool the substrate to a specific temperature, a critical parameter for controlling film morphology.[9][10] A rotating substrate holder is often employed to improve film uniformity over larger areas.
-
Instrumentation & Control:
-
Vacuum Gauges: A combination of gauges (e.g., Pirani and Penning) is used to monitor the pressure throughout the pump-down and deposition process.
-
Quartz Crystal Microbalance (QCM): A QCM sensor is essential for real-time monitoring and control of the deposition rate and final film thickness. Its oscillation frequency changes as material deposits onto its surface.
-
Temperature Controllers: PID controllers are used to precisely manage the temperatures of both the evaporation source and the substrate holder.
-
Experimental Workflow and Protocol
The following protocol outlines a self-validating system for the deposition of high-quality anthracene thin films.
Workflow Diagram
Sources
- 1. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. vaccoat.com [vaccoat.com]
- 5. Physical Vapor Deposition (PVD) | Advanced PCB Design Blog | Cadence [resources.pcb.cadence.com]
- 6. utupub.fi [utupub.fi]
- 7. mdpi.com [mdpi.com]
- 8. Controlling Structure and Properties of Vapor-Deposited Glasses of Organic Semiconductors: Recent Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
Welcome to the technical support center for the synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and alternative pathways grounded in established chemical principles.
Overview of Synthetic Challenges
The synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is notoriously challenging, with low yields being the most common obstacle. The primary difficulty lies in achieving exhaustive and regioselective methylation at the C9 and C10 positions of the anthracene core without promoting side reactions. The most cited method, a direct alkylation of anthracene, often results in a complex mixture of under-alkylated and over-alkylated products, making purification difficult and significantly lowering the yield of the desired TMA.[1][2]
This guide will dissect the common synthetic routes, troubleshoot frequent failure points, and provide detailed, optimized protocols to enhance your success rate.
Comparison of Primary Synthetic Routes
| Method | Starting Materials | Typical Yield | Advantages | Disadvantages & Common Issues |
| Direct Alkylation | Anthracene, LiAlH₄, Diglyme | ~30%[1][2] | Single-step reaction. | Very low yield; produces a mixture of various alkylated anthracenes; purification is challenging.[1] |
| Grignard-Based Route | Anthraquinone, Methylmagnesium Halide | Multi-step; potentially higher overall yield | More controlled, stepwise addition of methyl groups; avoids complex product mixtures from direct alkylation. | Multi-step process; requires stringent anhydrous conditions; potential for side reactions like reduction and 1,6-addition.[3] |
Troubleshooting Guide: Addressing Low Yields
This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis of TMA.
Question 1: My direct alkylation of anthracene using LiAlH₄ and diglyme resulted in a complex product mixture and a yield far below 30%. What is causing this and how can I improve it?
Answer: This is the most prevalent issue with this specific synthesis. The low yield and product mixture are inherent to the reaction mechanism.
Causality: The reaction involves the use of Lithium aluminum hydride (LiAlH₄) as a reducing agent with diglyme. At the reflux temperature of 150°C, this combination is believed to form a reactive intermediate, possibly involving a methyl carbonium ion equivalent, which then attacks the active C9 and C10 positions of anthracene.[1] However, this process is not selective, leading to several competing reactions:
-
Incomplete Alkylation: Not all anthracene molecules are fully tetramethylated, leaving di- and tri-methylated intermediates.
-
Side-Product Formation: The reactive conditions can lead to the formation of other alkylated anthracene derivatives.[1]
-
Starting Material Recovery: A significant portion of the anthracene may remain unreacted if the reaction conditions are not optimal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the direct alkylation method.
Optimization Strategies:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Any moisture will consume the reagent and inhibit the reaction. Use freshly distilled, dry diglyme and ensure all glassware is oven-dried.
-
Verify Reagent Activity: Use a fresh, active batch of LiAlH₄. Older batches may have degraded due to moisture exposure.
-
Maintain Strict Temperature Control: The reaction requires a sustained reflux at 150°C to proceed effectively.[2]
-
Optimize Purification: The crude product is a mixture. Effective purification is key. Recrystallization from ethanol is the documented method.[1] If this fails, column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) may be necessary to separate the desired tetramethyl product from less-alkylated species.
Question 2: I want to try a more controlled synthesis using a Grignard reagent and anthraquinone. What is the best approach and what are the potential pitfalls?
Answer: A Grignard-based route offers a more logical, stepwise approach that can circumvent the product mixture issues of direct alkylation. However, it introduces its own set of challenges that must be managed carefully. The strategy involves a two-stage process: first, the formation of a diol intermediate, followed by the conversion of the diol to the final tetramethyl product.
Proposed Reaction Pathway:
Caption: Proposed two-stage synthesis of TMA via a Grignard route.
Potential Pitfalls & Solutions:
-
Pitfall: Incomplete Reaction/Side Reactions in Step 1.
-
Causality: Grignard reagents are strong bases as well as nucleophiles.[3] The reaction must be performed under strictly anhydrous conditions, as any protic source (water) will quench the reagent.[3] Furthermore, with quinones, competing reactions like single addition, 1,6-addition, and reduction to anthraquinol can occur.
-
Solution:
-
Anhydrous Conditions: Rigorously dry all glassware and solvents (e.g., THF over sodium/benzophenone). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 2.2-2.5 equivalents) to ensure complete double addition to both carbonyls.
-
Temperature Control: Add the anthraquinone solution slowly to the Grignard reagent at 0°C to control the initial exothermic reaction, then allow it to warm to room temperature or reflux gently to drive the reaction to completion.
-
-
-
Pitfall: Difficulty in Converting the Diol to the Final Product in Step 2.
-
Causality: The tertiary hydroxyl groups of the diol intermediate are poor leaving groups. Converting them to a better leaving group is necessary before the final two methyl groups can be added via an Sₙ1-type reaction.
-
Solution:
-
Activation of Hydroxyls: Protonate the hydroxyl groups with a strong acid (e.g., H₂SO₄) or a Lewis acid to facilitate their departure as water.
-
Choice of Methylating Agent: After activation, a second methylation step is required. This is a challenging transformation. One could attempt a reaction with excess methyl iodide or another potent methylating agent in the presence of a Lewis acid. This step requires significant optimization. An alternative could be a reductive methylation approach.
-
-
Question 3: How do I purify the final 9,9,10,10-Tetramethyl-9,10-dihydroanthracene product effectively?
Answer: Proper purification is critical to obtaining a high-purity final product. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: This is the most common method reported for this compound.[1][2]
-
Solvent Choice: Ethanol is a good starting point. The principle is to find a solvent in which the TMA is sparingly soluble at room temperature but highly soluble when hot. Other potential solvents include isopropanol or acetone/water mixtures.
-
Technique: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, they may be removed by adding a small amount of activated carbon and hot-filtering. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery.
-
-
Column Chromatography: This is necessary if recrystallization fails to remove impurities with similar solubility profiles.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: TMA is a non-polar hydrocarbon. A non-polar eluent system is appropriate. Start with pure hexane and gradually increase the polarity by adding a small percentage of ethyl acetate or dichloromethane. The desired product should elute relatively early. Monitor the fractions by TLC.
-
Detailed Experimental Protocols
Protocol 1: Direct Alkylation of Anthracene (Low Yield Method)
This protocol is based on the literature procedure which reports a ~30% yield.[1][2]
Materials:
-
Anthracene (18.71 g, 105.0 mmol)
-
Lithium aluminum hydride (LiAlH₄) (10.00 g, 270.3 mmol)
-
Diglyme, anhydrous (294 mL)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Ethanol
Procedure:
-
Set up a 1L round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.
-
Under a nitrogen atmosphere, add anthracene (18.71 g), LiAlH₄ (10.00 g), and anhydrous diglyme (294 mL) to the flask.
-
Heat the mixture to reflux (approx. 150°C) and maintain for 10 hours with stirring.
-
After 10 hours, cool the reaction mixture to room temperature.
-
Caution: Quenching LiAlH₄ is highly exothermic. Slowly and carefully pour the cooled reaction mixture into a beaker containing 2L of 1N HCl with vigorous stirring in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude white powder by recrystallization from ethanol to obtain 9,9,10,10-tetramethyl-9,10-dihydroanthracene. (Reported Yield: 7.50 g, 30%).[1][2]
Protocol 2: Proposed Grignard-Based Synthesis (Optimization Required)
Stage 1: Synthesis of 9,10-Dihydroxy-9,10-dimethyl-9,10-dihydroanthracene
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Methyl iodide or Methyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Anthraquinone
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Assemble an oven-dried, three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Add magnesium turnings to the flask. Add a single crystal of iodine to activate the magnesium.
-
Prepare a solution of methyl iodide (or bromide) (2.2 equivalents) in anhydrous THF. Add a small portion to the magnesium and wait for the reaction to initiate (slight warming, disappearance of iodine color).
-
Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30 minutes to ensure full formation of the Grignard reagent.
-
Dissolve anthraquinone (1 equivalent) in a minimum amount of anhydrous THF and add it to the dropping funnel.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Slowly add the anthraquinone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours or until TLC indicates consumption of the starting material.
-
Cool the reaction to 0°C and quench by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude diol. This intermediate may be purified by recrystallization or used directly in the next step.
Stage 2: Conversion to TMA (Conceptual - Requires Optimization) This stage is mechanistically challenging and requires careful experimentation.
-
Dissolve the crude diol from Stage 1 in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Cool to 0°C and add a strong protic acid (e.g., a catalytic amount of H₂SO₄) or a Lewis acid to protonate the hydroxyl groups.
-
Introduce a methylating source (e.g., a large excess of methyl iodide) and stir, possibly with gentle heating, monitoring the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup, extract the product, and purify as described previously (recrystallization or column chromatography).
Frequently Asked Questions (FAQs)
Q: What are the primary analytical techniques to confirm the successful synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene? A: The primary methods are ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR spectrum, you should expect to see signals for the aromatic protons and a characteristic singlet for the 12 equivalent methyl protons. The ¹³C NMR will show signals for the aromatic carbons, the quaternary carbons at the 9 and 10 positions, and the methyl carbons. Mass spectrometry will confirm the molecular weight of the product. A melting point determination can also be used to assess purity.
Q: Why is an inert atmosphere so critical for the Grignard reaction? A: Grignard reagents are highly reactive towards oxygen and carbon dioxide, in addition to water.[3] Exposure to air can lead to the formation of alkoxides and carboxylates, respectively, consuming the reagent and introducing impurities. Maintaining a nitrogen or argon atmosphere throughout the synthesis is essential for high yield.
Q: Can I use other alkylating agents besides the LiAlH₄/diglyme system for direct alkylation? A: While other Friedel-Crafts type alkylations are theoretically possible, they are likely to suffer from similar, if not worse, issues of poor regioselectivity and carbocation rearrangements, leading to a complex mixture of isomers and alkylated products.[4] The LiAlH₄/diglyme method, despite its low yield, is the most specifically documented procedure for this particular transformation.[1][2]
References
-
Bachmann, W. E., & Chemerda, J. M. (1938). The Synthesis of 9,10-Dialkylanthracenes. Journal of the American Chemical Society, 60(3), 583–585. [Link]
-
Karim, K. J., & Yaseen, A. A. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. [Link]
-
Research Article: The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. Oriental Journal of Chemistry. [Link]
-
Harvey, R. G., & Rabideau, P. W. (1987). 9,9-Dialkyl-9,10-dihydroanthracenes. In Polycyclic Aromatic Hydrocarbons (pp. 81-115). Springer, Berlin, Heidelberg. [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Cameron, D. W., & Meckel, W. (1967). 1,6-Addition of a Grignard reagent to anthraquinone. Chemical Communications (London), (12), 623-623. [Link]
Sources
Technical Support Center: Alkylation of Anthracene with Tert-Butyl Lithium
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the alkylation of anthracene using tert-butyl lithium. This reaction is a powerful tool for the synthesis of sterically hindered anthracene derivatives, which are valuable precursors in materials science and drug development. However, the high reactivity of tert-butyl lithium can lead to a variety of side products and experimental challenges. This guide is designed to help researchers, scientists, and drug development professionals navigate these issues and achieve successful outcomes in their experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the alkylation of anthracene with tert-butyl lithium, providing step-by-step solutions grounded in mechanistic principles.
Problem 1: Low or No Yield of the Desired Alkylated Anthracene
Symptoms:
-
TLC or GC-MS analysis of the crude reaction mixture shows primarily unreacted anthracene.
-
A complex mixture of unidentifiable products is observed.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive tert-Butyl Lithium | tert-Butyl lithium is highly pyrophoric and reacts readily with moisture and oxygen. Improper storage or handling can lead to the degradation of the reagent.[1] | Titrate the tert-butyl lithium solution prior to use to determine its exact molarity. A common method is the titration with a known amount of a non-hygroscopic acid like diphenylacetic acid. |
| Presence of Protic Impurities | Water, alcohols, or other protic impurities in the solvent or on the glassware will quench the tert-butyl lithium before it can react with anthracene. Organolithium reagents are strong bases and will be rapidly protonated.[2] | Rigorously dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents . Ethereal solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl). |
| Reaction Temperature Too High | While the initial nucleophilic addition can occur at low temperatures, allowing the reaction to warm prematurely can favor side reactions, including reaction with the solvent, especially with THF.[3][4] | Maintain a low reaction temperature , typically -78 °C (dry ice/acetone bath), during the addition of tert-butyl lithium. Allow the reaction to warm slowly to room temperature only after the addition is complete. |
| Poor Quality Anthracene | Impurities in the starting anthracene can interfere with the reaction. | Purify the anthracene by recrystallization or sublimation before use. |
Problem 2: Formation of a Significant Amount of 9,10-Di-tert-butylanthracene When Mono-alkylation is Desired
Symptoms:
-
The desired 9-tert-butylanthracene is contaminated with a significant amount of the di-substituted product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using an excess of tert-butyl lithium will favor the second alkylation at the 10-position. The initial product, 9-tert-butyl-9,10-dihydroanthracenyl-10-lithium, can be further alkylated. | Use a stoichiometric amount or a slight deficit of tert-butyl lithium (e.g., 0.95 equivalents) relative to anthracene. |
| Slow Addition of Quenching Agent | If the quenching agent (e.g., water, methanol) is added too slowly, unreacted tert-butyl lithium can react with the initially formed 9-tert-butylanthracene. | Rapidly add the quenching agent to the cold reaction mixture to neutralize any remaining tert-butyl lithium and the lithium salt of the product. |
Problem 3: Presence of Unexpected Side Products
Symptoms:
-
NMR or GC-MS analysis reveals the presence of compounds other than the desired alkylated anthracenes and starting material.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Ethereal Solvents | tert-Butyl lithium is known to react with ethereal solvents like THF, especially at temperatures above -78 °C. This reaction can lead to the formation of ethylene and the lithium enolate of acetaldehyde.[4] | Use a non-reactive hydrocarbon solvent such as pentane or hexane.[1] If an ether is necessary for solubility, use diethyl ether at low temperatures, as it is generally less reactive than THF. |
| Electron Transfer Reactions | tert-Butyl lithium can act as a single-electron donor to polycyclic aromatic hydrocarbons, leading to the formation of radical anions. These radical species can then undergo a variety of side reactions, including dimerization or reaction with the solvent. | Maintain a low reaction temperature to minimize electron transfer. The use of non-polar hydrocarbon solvents can also disfavor this pathway. |
| Over-alkylation at Other Positions | While the 9- and 10-positions are the most electronically favored for nucleophilic attack, under harsh conditions or with prolonged reaction times, substitution at other positions might occur, analogous to what is seen in Friedel-Crafts alkylations (e.g., 2-, 6-, and 7-positions).[5] | Use the minimum necessary reaction time and temperature. Monitor the reaction by TLC to determine the point of maximum conversion to the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the alkylation of anthracene with tert-butyl lithium?
A1: The primary mechanism is a nucleophilic addition of the tert-butyl anion to the 9-position of the anthracene ring, which is the most electrophilic site. This forms a lithium salt of 9-tert-butyl-9,10-dihydroanthracene. Subsequent workup with a proton source (e.g., water) leads to the 9,10-dihydroanthracene derivative, which can then be aromatized to 9-tert-butylanthracene, often by atmospheric oxygen during workup or by the addition of a mild oxidizing agent. A similar mechanism has been described for the reaction of tert-butyl lithium with naphthalene.[6]
Caption: Proposed mechanism for the mono-alkylation of anthracene.
Q2: How can I favor the formation of 9,10-di-tert-butylanthracene?
A2: To favor the formation of the di-substituted product, you should use at least two equivalents of tert-butyl lithium. After the first addition, the resulting lithium salt of 9-tert-butyl-9,10-dihydroanthracene can be attacked by a second equivalent of tert-butyl lithium at the 10-position. The subsequent workup and aromatization will yield 9,10-di-tert-butylanthracene.
Caption: Workflow for the synthesis of 9,10-di-tert-butylanthracene.
Q3: What is the best solvent for this reaction?
A3: The choice of solvent is critical. While ethereal solvents like THF can aid in the dissolution of the organolithium reagent and the anthracene, they are also susceptible to attack by tert-butyl lithium, especially at temperatures above -78 °C.[3][4] For cleaner reactions, non-polar hydrocarbon solvents such as pentane, hexane, or cyclohexane are recommended.[1] If solubility is an issue, a minimal amount of a less reactive ether like diethyl ether can be used at low temperatures.
Q4: What are the essential safety precautions when working with tert-butyl lithium?
A4: tert-Butyl lithium is an extremely pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[1]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.
-
Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.
-
Syringe and Cannula Techniques: Use well-maintained syringes or cannulas for transferring the reagent.[7]
-
Quenching: Have a suitable quenching agent (e.g., isopropanol) and a fire extinguisher rated for organometallic fires readily available.
-
Scale: Avoid running large-scale reactions without prior experience and appropriate safety measures.
Q5: How do I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them with a proton source (e.g., a few drops of methanol), and run a TLC against the anthracene starting material. The appearance of a new spot corresponding to the alkylated product(s) will indicate the progress of the reaction. Note that the dihydroanthracene intermediates may be observed and can be aromatized on the TLC plate by gentle heating.
Experimental Protocol: Synthesis of 9-tert-Butylanthracene
This protocol is a general guideline and should be adapted based on laboratory conditions and the specific goals of the experiment.
Materials:
-
Anthracene (purified)
-
tert-Butyl lithium (in pentane, freshly titrated)
-
Anhydrous diethyl ether or hexane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or nitrogen gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a rubber septum, and a low-temperature thermometer under an inert atmosphere.
-
Dissolve anthracene (1.0 eq.) in the chosen anhydrous solvent (diethyl ether or hexane).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyl lithium (0.95 eq.) dropwise via syringe while maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the rapid addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
References
-
Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric... Retrieved from [Link]
- Pozdnyakovich, Y. V. (1986). Alkylation of anthracene by tert-butyl alcohol. J. Org. Chem. USSR (Engl. Transl.); 22:3,PT. 2.
-
Wikipedia. (2023). Organolithium reagent. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. Retrieved from [Link]
- Bailey, W. F., et al. (2022).
-
Chemistry Stack Exchange. (2017). Synthesis of Anthracene: Mechanism. Retrieved from [Link]
- Massachusetts Institute of Technology. (1999). Synthesis of a New Ligand N,N'-trans-bis-(tert-butyl)-9,10-dihydro-9,10-ethano- anthracene-11,12-dimethanamine.
-
Dalton Transactions. (n.d.). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Retrieved from [Link]
-
Wikipedia. (2023). tert-Butyllithium. Retrieved from [Link]
-
ResearchGate. (2022). Alkylation of anthracene with tert-amyl alcohol over boric acid-modified Fe-Zr mordenite catalyst. Retrieved from [Link]
- OUCI. (2022).
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]
- Organic Chemistry D
- Google Patents. (n.d.). CN103044461B - A kind of preparation method of tert .-butyllithium solution.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Structures, and Isomerization of 9,10-Di-tert-butyl-9,10- dihydro-9,10-disilaanthracenes.
-
Organic Syntheses. (n.d.). preparation of polyquinanes by double addition of vinyl anions to squarate esters. Retrieved from [Link]
- Eppley, R. L., & Dixon, J. A. (1967). The addition to and alkylation of naphthalene by tert-butyllithium. Kinetics and mechanism. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). (PDF) Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from [Link]
Sources
- 1. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3420903A - Method of making t-butyllithium - Google Patents [patents.google.com]
- 5. Alkylation of anthracene by tert-butyl alcohol (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for Friedel-Crafts alkylation of anthracene
Welcome to the Technical Support Center for optimizing the Friedel-Crafts alkylation of anthracene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. The alkylation of polycyclic aromatic hydrocarbons (PAHs) like anthracene is a powerful tool for creating novel molecular architectures, but it is fraught with challenges including polysubstitution, carbocation rearrangements, and complex regioselectivity.
This guide is structured to address the most pressing issues encountered in the lab, moving from foundational principles to specific troubleshooting scenarios.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the Friedel-Crafts alkylation of anthracene. A solid grasp of these concepts is the first step toward successful reaction optimization.
Q1: What is the underlying mechanism of the Friedel-Crafts alkylation, and how does it apply to a reactive substrate like anthracene?
A1: The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The mechanism involves three primary steps:
-
Generation of an Electrophile: A strong Lewis acid, typically aluminum trichloride (AlCl₃), abstracts a halide from an alkyl halide to generate a highly reactive carbocation electrophile.[3] For primary alkyl halides, a polarized Lewis acid-base complex may be involved instead of a free carbocation.[1]
-
Nucleophilic Attack: The electron-rich π-system of the anthracene ring acts as a nucleophile, attacking the carbocation. This step disrupts the aromaticity of one of the rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][4]
-
Deprotonation & Aromaticity Restoration: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new alkyl group, restoring the aromatic π-system and regenerating the Lewis acid catalyst.[2]
Due to its extended π-system, anthracene is highly reactive towards electrophiles, but this also makes it susceptible to side reactions.
Caption: General mechanism of Friedel-Crafts Alkylation.
Q2: Which positions on the anthracene ring are most reactive, and how can I influence regioselectivity?
A2: The regioselectivity of electrophilic substitution on anthracene is complex and highly dependent on reaction conditions. The C9 and C10 positions are often kinetically favored due to the formation of a more stable arenium ion intermediate that preserves two intact benzene rings. However, substitution at C1, C2, and other positions is also common.
Influencing regioselectivity is a key challenge. The choice of solvent is a critical factor. For instance:
-
Non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons (e.g., ethylene chloride) often favor substitution at the 1-position.[5][6]
-
Polar solvents like nitrobenzene can lead to different isomer distributions, sometimes favoring the 2-position.[6][7] This is attributed to the solubility of the intermediate sigma-complexes, where the thermodynamically more stable product is formed under reversible conditions.[6]
Q3: What are the primary limitations of Friedel-Crafts alkylation that I should be aware of before starting my experiment?
A3: There are four critical limitations you must consider:
-
Polyalkylation: The product of the reaction, an alkylanthracene, is often more reactive than anthracene itself because alkyl groups are electron-donating.[8][9] This leads to the formation of di-, tri-, and even higher alkylated products, reducing the yield of the desired mono-alkylated compound.[10]
-
Carbocation Rearrangement: If you use a primary alkyl halide, the initially formed primary carbocation can rearrange via a hydride or alkyl shift to a more stable secondary or tertiary carbocation.[4][11][12][13] This results in the incorporation of an isomeric alkyl group that you did not intend.
-
Substrate Limitations: The reaction fails on aromatic rings that are substituted with strongly electron-withdrawing groups.[4][14] It also fails with substrates containing basic amino groups (-NH₂, -NHR), as they complex strongly with the Lewis acid catalyst, deactivating the ring.[9]
-
Reagent Limitations: Aryl and vinylic halides cannot be used as they do not form carbocations under these conditions due to their high instability.[11]
Section 2: Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during your experiments.
Q4: My reaction is producing a mixture of di- and tri-alkylated anthracenes. How can I improve the selectivity for the mono-alkylated product?
A4: This is the classic problem of polyalkylation .[8][15] Because the first alkylation activates the ring, subsequent alkylations become faster.[16]
-
Primary Solution: Stoichiometry Control. The most effective and common strategy is to use a large excess of the aromatic substrate (anthracene) relative to the alkylating agent and catalyst.[11][17] By making anthracene the most abundant nucleophile, you statistically favor the reaction of the electrophile with a starting material molecule rather than the already-alkylated product. A molar ratio of 5:1 to 10:1 (anthracene:alkylating agent) is a good starting point.
-
Alternative Strategy: Acylation-Reduction. A more robust, albeit longer, route is to perform a Friedel-Crafts acylation first. The acyl group is electron-withdrawing and deactivates the ring, effectively preventing any further substitutions.[8][9] The resulting ketone can then be reduced to the desired alkyl group via a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step process completely avoids polyalkylation and carbocation rearrangement.[10]
Q5: I used 1-chloropropane to synthesize 1-propylanthracene, but my NMR analysis shows the major product is 2-propylanthracene (isopropylanthracene). What happened?
A5: You have encountered a carbocation rearrangement . The reaction of 1-chloropropane with AlCl₃ generates an unstable primary carbocation. This carbocation rapidly undergoes a 1,2-hydride shift to form the more stable secondary carbocation, which then alkylates the anthracene ring.[12][13]
Caption: Carbocation rearrangement during alkylation.
-
How to Avoid Rearrangement:
-
Choose a different alkylating agent: Use an alkyl halide that already forms a stable carbocation (e.g., 2-chloropropane to get the isopropyl group, or t-butyl chloride for a t-butyl group) and will not rearrange further.[14]
-
Use Friedel-Crafts Acylation: As mentioned in Q4, acylation proceeds via a resonance-stabilized acylium ion which does not rearrange.[8][18] You can use propanoyl chloride, followed by reduction, to obtain the desired n-propylanthracene.
-
Q6: My reaction is sluggish and gives a very low yield, even after several hours. What are the likely causes?
A6: Low yield or a stalled reaction typically points to issues with the catalyst or reagents.
-
Cause 1: Catalyst Deactivation. Lewis acids like AlCl₃ are extremely sensitive to moisture. Even trace amounts of water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst. Ensure all glassware is oven- or flame-dried under an inert atmosphere (N₂ or Ar) and that all solvents are anhydrous.
-
Cause 2: Insufficient Catalyst. For some substrates, and especially when using alkylating agents like alcohols, stoichiometric or even super-stoichiometric amounts of the Lewis acid may be required.[19][20] The catalyst can complex with the product or trace impurities, removing it from the catalytic cycle.[1]
-
Cause 3: Poor Reagent Quality. Verify the purity of your anthracene and alkylating agent. Impurities can interfere with the reaction.
Caption: Decision tree for troubleshooting common issues.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Mono-Alkylation of Anthracene (Example: Isopropylation)
This protocol is optimized to favor mono-alkylation by using an excess of anthracene.
Materials:
-
Anthracene (5.0 eq)
-
2-chloropropane (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel under a positive pressure of nitrogen.
-
Reagent Loading: To the flask, add anthracene (5.0 eq) and anhydrous solvent (e.g., DCM). Cool the mixture to 0°C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.2 eq) to the stirred suspension. Caution: AlCl₃ reacts violently with moisture. Handle in a glovebox or under a strong inert gas flow.
-
Alkylating Agent Addition: Dissolve 2-chloropropane (1.0 eq) in a small amount of anhydrous solvent and add it to the addition funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. A study using an ionic liquid catalyst found optimal conditions at 30°C for 4 hours.[21]
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl. Caution: Quenching is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product will contain the desired alkylated anthracene and a large amount of unreacted anthracene. Purify the product using column chromatography on silica gel.
Table 1: Summary of Optimization Parameters
| Parameter | Recommendation | Rationale |
| Anthracene:Alkyl Halide Ratio | > 5:1 | Minimizes polyalkylation by ensuring the alkylating agent is more likely to react with the starting material.[11] |
| Catalyst | Anhydrous AlCl₃, FeCl₃ | Strong Lewis acids are required to generate the carbocation electrophile.[3] Must be anhydrous. |
| Solvent | Anhydrous CS₂, DCM, C₂H₄Cl₂ | Solvent choice affects regioselectivity. Non-polar solvents often favor 1-substitution.[5][6] Must be anhydrous. |
| Temperature | 0°C to Room Temp. | Lower temperatures can increase selectivity and reduce side reactions. Some optimizations find slightly elevated temperatures (30-45°C) are optimal.[21] |
| Atmosphere | Inert (N₂ or Argon) | Prevents moisture from deactivating the Lewis acid catalyst. |
References
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]
-
Friedel-Crafts Alkylation. (n.d.). Chemistry Steps. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
In Friedel-Crafts alkylations, when do rearrangements not occur?. (2016). Quora. [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. [Link]
-
Friedel-Crafts alkylation of anthracene with 2-chloropropane catalyzed by [Bmim]Cl-AlCl3 ionic liquid. (2009). ResearchGate. [Link]
-
FRIEDEL-CRAFT REACTION: A REVIEW. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Acetylation of anthracene by the Friedel‐crafts reaction using ethylene chloride as the solvent. (1962). Scite.ai. [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). Beilstein Journal of Organic Chemistry. [Link]
-
Visible-light-induced direct C–H alkylation of polycyclic aromatic hydrocarbons with alkylsulfones. (2021). Nature Communications. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). ResearchGate. [Link]
-
Polysubstitution is a major drawback in. (n.d.). Testbook. [Link]
-
Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. (n.d.). Homework.Study.com. [Link]
-
Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. (1962). ResearchGate. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). National Institutes of Health. [Link]
-
10.8. Reaction: Alkylation via Friedel-Crafts. (n.d.). Saskoer.ca. [Link]
-
Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]
-
EAS Friedel Crafts Alkylation and Acylation. (n.d.). Chad's Prep. [Link]
-
Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. [Link]
-
The Friedel–Crafts acetylation of anthracene in nitrobenzene solution. (1967). Royal Society of Chemistry. [Link]
-
Optimization of the Friedel-Crafts reaction conditions. (n.d.). ResearchGate. [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. [Link]
-
Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]
-
Polysubstitution is a major drawback in : (a) Friedel-Craft's alkylation (b) Friedel-Craft's acylation (c) Reimer-Tiemann reaction (d) Acetylation of aniline. (2022). YouTube. [Link]
-
Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent. (1962). ResearchGate. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. mt.com [mt.com]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
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- 10. Friedel-Crafts Alkylation [organic-chemistry.org]
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- 13. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
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- 19. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 20. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
Welcome to the technical support guide for the purification of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDHA). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The synthesis of TMDHA via alkylation of anthracene often results in a mixture of products, making effective purification a critical step for downstream applications.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of TMDHA in a direct question-and-answer format.
Question 1: My final product has a low melting point and a broad melting range (e.g., below 160 °C). What is the likely cause?
Answer: A low and broad melting point is a classic indicator of impurities. The reported melting point for pure TMDHA is 166-168 °C.[1][2] The most probable impurities are unreacted anthracene and incompletely alkylated side products. The synthesis reaction can produce a variety of alkylated anthracenes, and only 30% of the product mixture may be the desired tetramethyl derivative.[2]
Causality Explained: Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces, which results in a depression and broadening of the melting point range.
Solution Workflow:
-
Assess Purity: Use Thin Layer Chromatography (TLC) to visualize the number of components in your sample.
-
Select Purification Method: Based on the complexity of the mixture, choose either recrystallization (for simpler cases) or column chromatography (for complex mixtures).
-
Execute Purification: Follow the detailed protocols provided below. It may be necessary to perform the purification step more than once.
-
Verify Purity: After purification, re-measure the melting point. A sharp melting point within the 166-168 °C range indicates high purity.
Question 2: My product appears as a persistent oil or fails to precipitate during recrystallization. How can I induce crystallization?
Answer: "Oiling out" or failure to crystallize typically occurs when the compound is supersaturated in a solvent where it is too soluble, or when impurities are inhibiting crystal lattice formation.
Causality Explained: For crystallization to occur, the molecule must arrange itself into an ordered, low-energy lattice. High concentrations of impurities can interfere with this process. Alternatively, if the solution cools too quickly or the solvent is not ideal, the compound may separate as a liquid phase (oil) instead of a solid.
Recommended Solutions:
-
Solvent System Optimization: The synthesis of TMDHA often employs recrystallization from ethanol.[1][2] If ethanol is not effective, consider a two-solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane). Dissolve the crude product in a minimum amount of the "good" solvent (e.g., dichloromethane) and slowly add the "poor" solvent (e.g., hexane) until turbidity persists. Then, gently warm the solution until it becomes clear and allow it to cool slowly.
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure TMDHA, add a single crystal to the cooled, supersaturated solution.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator to maximize yield. Rapid cooling often leads to smaller, less pure crystals or oiling out.
Question 3: After synthesis, my product is an off-white or yellowish powder, not the expected white solid. How can I decolorize it?
Answer: A yellowish tint often points to the presence of colored, likely oxidized, impurities. While pure TMDHA is a white powder, crude products from its synthesis or derivatives can appear as off-white or yellow solids.[1][2]
Causality Explained: Aromatic compounds can be susceptible to oxidation, leading to highly conjugated, colored byproducts. These impurities may persist in trace amounts even after initial purification.
Recommended Solutions:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool as described in the standard recrystallization protocol.
-
Column Chromatography: If decolorization with charcoal is insufficient, column chromatography is a highly effective method for separating colored impurities from the main product.
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
-
Q1: What are the key physical and spectral properties of pure TMDHA?
-
Molecular Weight: 236.35 g/mol .[3]
-
¹H NMR (in CDCl₃): Key signals include a singlet for the 12 methyl protons around δ 1.76 ppm and aromatic proton signals.[1]
-
¹³C NMR (in CDCl₃): Expect signals for the methyl carbons (~34.5 ppm), the quaternary carbons (~38.5 ppm), and several aromatic carbons.[1]
-
Q2: What is a good starting point for a TLC solvent system to monitor my purification?
-
A non-polar system is appropriate. Start with a mixture of hexane and ethyl acetate (e.g., 9:1 or 19:1 v/v). Adjust the polarity by increasing the ethyl acetate concentration to achieve an Rf value for the product between 0.3 and 0.5.
-
-
Q3: How can I definitively confirm the identity of my purified product?
-
Q4: Besides other alkylated anthracenes, what other impurities might be present?
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is relatively pure and contains small amounts of impurities with different solubility profiles.
-
Solvent Selection: Place a small amount of crude TMDHA in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble, heat the solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol is a documented solvent for this purpose.[1][2]
-
Dissolution: Place the crude TMDHA in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration (if carbon was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by measuring the melting point.
Protocol 2: Purification by Column Chromatography
This is the most effective method for separating TMDHA from closely related impurities or complex mixtures.[4]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (starting with a low polarity solvent like hexane). Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude TMDHA in a minimal amount of a suitable solvent (like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding small amounts of a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient from 0% to 5% ethyl acetate in hexane is a good starting point.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitoring: Spot each fraction on a TLC plate to monitor the separation. Combine the fractions that contain the pure TMDHA.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to obtain the pure TMDHA. Confirm purity via melting point and/or NMR.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀ | [5] |
| Molecular Weight | 236.35 g/mol | [3] |
| Appearance | White Powder | [1][2] |
| Melting Point | 166-168 °C | [1][2] |
| Primary Purification Methods | Recrystallization (Ethanol), Column Chromatography | [1][2] |
General Purification Workflow Diagram
Caption: General workflow from crude product to pure TMDHA.
References
-
Karim, A. A. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. Available at: [Link]
-
Karim, A. A. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. ResearchGate. Available at: [Link]
-
Nivard, R. J. F., & Havinga, E. (2010). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Photochemical & Photobiological Sciences, 9(10), 1343-1351. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346888, 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. PubChem. Retrieved January 21, 2026, from [Link].
-
BYJU'S. (2023, January 25). Lec 24: Basics of Chromatography [Video]. YouTube. Available at: [Link]
Sources
- 1. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. 24269-10-1|9,9,10,10-Tetramethyl-9,10-dihydroanthracene|BLD Pharm [bldpharm.com]
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- 5. 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | C18H20 | CID 346888 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing oxidation of dihydroanthracene derivatives during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroanthracene derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted oxidation during synthesis. The inherent chemical nature of the 9,10-dihydroanthracene scaffold makes it susceptible to dehydrogenation, leading to the formation of highly stable, fully aromatic anthracene impurities. This side reaction can significantly lower yields and complicate purification. This document is designed to provide you with the foundational knowledge and practical protocols to mitigate these challenges effectively.
Core Principles: Understanding the Driving Force for Oxidation
The primary challenge in handling 9,10-dihydroanthracene derivatives stems from a fundamental chemical principle: the thermodynamic drive towards aromatization. The central ring of the 9,10-dihydroanthracene core is non-aromatic. The carbon-hydrogen bonds at the 9 and 10 positions are relatively weak, with a bond dissociation energy estimated at 78 kcal/mol, which is about 20% weaker than typical C-H bonds[1].
This inherent weakness makes these hydrogen atoms susceptible to abstraction by various oxidizing agents, including atmospheric oxygen, often facilitated by light or trace metal impurities[2][3]. Once the two hydrogen atoms are removed, the central ring becomes fully aromatic, resulting in the highly stable, conjugated π-system of the corresponding anthracene derivative. This significant gain in resonance stabilization energy is the primary thermodynamic driving force for this unwanted oxidation.
Frequently Asked Questions (FAQs)
Q1: My NMR/LC-MS analysis shows a significant amount of the corresponding anthracene derivative in my final product. What is the most likely cause?
The most common cause is unintentional exposure to atmospheric oxygen during the reaction, workup, or purification. Dihydroanthracenes can be readily oxidized to their aromatic anthracene counterparts, a process known as dehydrogenation. This process can be catalyzed by light, heat, or trace metal impurities, with molecular oxygen acting as the terminal oxidant[2][3].
Q2: What specific steps can I take to prevent oxidation during the reaction itself?
The key is to rigorously exclude oxygen and moisture from the reaction vessel. This is achieved by performing the reaction under an inert atmosphere.[4]
-
Choice of Inert Gas: Both nitrogen and argon are commonly used. Argon, being denser than air, can be more effective at displacing oxygen from the reaction flask, though nitrogen is often sufficient and more economical.[5][6]
-
Equipment: Use of a Schlenk line or a glove box provides the most robust protection.[6][7] For many applications, a well-sealed flask flushed with an inert gas and maintained under a positive pressure using a balloon is adequate.[5][8]
-
Glassware Preparation: All glassware should be thoroughly dried before use, either in an oven (120°C overnight) or by flame-drying under vacuum, to remove adsorbed water and oxygen.[5][9]
Q3: Can the solvent I use contribute to the oxidation of my compound?
Yes, absolutely. Most solvents are saturated with dissolved atmospheric gases, including oxygen. For sensitive reactions, it is critical to use degassed solvents.[10][11] The presence of dissolved oxygen can be more detrimental than trace amounts of water for many organic reactions.[11]
There are three common methods for degassing solvents, with varying levels of effectiveness:
-
Purging (Sparging): Bubbling an inert gas (nitrogen or argon) through the solvent for 30-60 minutes. This is the simplest but least effective method, suitable for less sensitive applications.[12][13]
-
Sonication under Vacuum: The solvent is sonicated while under a light vacuum, and the atmosphere is then backfilled with an inert gas. Repeating this cycle 5-10 times is more effective than purging.[12][13]
-
Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen with liquid nitrogen, a high vacuum is applied to remove gases, the flask is sealed, and the solvent is thawed. This cycle should be repeated at least three times for maximum efficacy.[11][12][13]
Q4: I managed to prevent oxidation during the reaction, but the product seems to degrade during workup and column chromatography. How can I avoid this?
Post-reaction handling is just as critical as the reaction setup.
-
Workup: When performing aqueous extractions, use de-gassed water and solvents. Minimize the time the product is exposed to air. If possible, conduct extractions and transfers in a glove box or under a stream of inert gas.
-
Solvent Removal: Use a rotary evaporator but backfill the flask with an inert gas instead of air once the solvent is removed.
-
Column Chromatography: Pre-saturate the silica gel and eluent with inert gas. While running the column, maintain a gentle positive pressure of nitrogen or argon at the top to prevent air from entering.
Q5: How can I confirm that oxidation is occurring and quantify the impurity?
Several analytical techniques can be used to detect and quantify the formation of the aromatic anthracene byproduct:
-
NMR Spectroscopy: The aromatic protons of the anthracene derivative will appear in a distinct region of the ¹H NMR spectrum compared to the aliphatic 9,10-protons of the dihydroanthracene starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities. The oxidized product will have a different retention time and a molecular ion peak that is 2 Da lower than the desired product.
-
Liquid Chromatography (LC-MS/HPLC): This is excellent for less volatile derivatives. The increased conjugation of the anthracene product often leads to a longer retention time on reverse-phase columns and a distinct UV-Vis absorbance profile.[14]
-
Fluorescence Spectroscopy: Anthracene and its derivatives are often highly fluorescent, while their dihydro- counterparts are not. This technique can be used for ultra-trace detection of the impurity.[14]
Q6: What is the best way to store my purified dihydroanthracene derivative to ensure long-term stability?
Store the purified compound under an inert atmosphere (in a vial backfilled with nitrogen or argon), protected from light (in an amber vial or wrapped in foil), and at low temperatures (in a refrigerator or freezer). This minimizes the potential for both photo-oxidation and thermal decomposition.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant anthracene impurity detected immediately post-reaction. | 1. Inadequate inert atmosphere. 2. Use of non-degassed solvents. 3. Oxygen leak in the reaction setup (e.g., poor seal, cracked glassware). | 1. Improve inert atmosphere technique (See Protocol 1). Use a Schlenk line if available.[7] 2. Degas all solvents using the Freeze-Pump-Thaw method (See Protocol 2).[11][13] 3. Check all joints and septa for leaks. Re-grease joints and use fresh septa.[12] |
| Product appears pure after isolation but degrades over hours/days. | 1. Air exposure during workup or purification. 2. Improper storage conditions. 3. Trace acidic or metallic impurities catalyzing oxidation. | 1. Use degassed solvents for chromatography and workup. Minimize air exposure at every step. 2. Store the final product under argon/nitrogen, in the dark, and at low temperature. 3. Ensure high purity of reagents and solvents. Consider passing the product through a small plug of neutral alumina to remove trace impurities. |
| Reaction turns yellow/brown, especially when heated. | 1. Oxygen-induced decomposition at elevated temperatures. | 1. For reactions requiring heat, meticulous degassing of the solvent is crucial.[11] 2. Ensure a continuous positive pressure of inert gas is maintained throughout the heating period. |
Key Experimental Protocols
Protocol 1: Setting up an Inert Atmosphere Reaction (Nitrogen Balloon Technique)
This protocol describes a standard method for creating an oxygen-free environment for a reaction.
Materials:
-
Oven-dried or flame-dried round-bottom flask with a stir bar.
-
Rubber septum.
-
Balloon.
-
Needles (one long, one short).
-
Nitrogen or Argon gas source.
Procedure:
-
Flask Preparation: Immediately after oven-drying or flame-drying, place a rubber septum over the joint of the hot flask and clamp it securely. Allow it to cool to room temperature.[9]
-
Gas Inlet/Outlet: Inflate a balloon with nitrogen or argon to about 7-8 inches in diameter. Attach a needle to the balloon and insert it through the septum into the flask's headspace. This is your gas inlet.[8][9]
-
Flushing: Insert a second, shorter "exit" needle through the septum to act as an outlet for the displaced air.[9]
-
Purge: Allow the inert gas to flush through the flask for at least 5-10 minutes. This process is called purging or sparging the atmosphere.
-
Establish Positive Pressure: Remove the exit needle first. The balloon will now maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.
-
Reagent Addition: Liquid reagents can now be added via a gas-tight syringe. Flush the syringe with inert gas before drawing up the liquid to remove any air inside.[8][9]
Protocol 2: Degassing a Solvent via Freeze-Pump-Thaw
This is the most rigorous method for removing dissolved gases from a solvent.[11][13]
Materials:
-
Schlenk flask.
-
High-vacuum line.
-
Liquid nitrogen in a dewar.
-
Solvent to be degassed.
Procedure:
-
Freeze: Place the solvent in a Schlenk flask (do not fill more than halfway). Immerse the flask carefully in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask's stopcock to the high-vacuum line. Allow it to pump for 5-10 minutes to remove all gases from the headspace above the frozen solvent.[13]
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may notice gas bubbles forming as trapped gases are released from the thawing solvent.
-
Repeat: Repeat steps 1-3 at least two more times. Three cycles are standard for ensuring a thoroughly degassed solvent.[11]
-
Final Step: After the final thaw, backfill the Schlenk flask with nitrogen or argon to store the degassed solvent under a positive inert atmosphere.
Visual Diagrams
Caption: Oxidation pathway of dihydroanthracene derivatives.
Caption: Experimental workflow for preventing oxidation.
References
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
- Li, C., Wang, F., & Zhang, Q. (2009). Oxidative Dehydrogenation of 9,10-Dihydroanthracene Catalyzed by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone/NaNO2.
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]
-
University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
ResearchGate. (2021, August 8). How to create inert atmosphere? Retrieved from [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
- Jiang, D., Hu, W., Chen, M., Fu, Z., Su, A., Yang, B., Mao, F., Zhang, C., Liu, Y., & Yin, D. (2020). Visible-Light-Triggered Quantitative Oxidation of 9,10-Dihydroanthracene to Anthraquinone by O2 under Mild Conditions. ChemSusChem, 13(7), 1644-1649.
- Martinez, S. S., et al. (2018). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)
-
Chemistry Stack Exchange. (2023, October 17). What's this reaction converting 9,10-dihydroanthracene into anthracene. Retrieved from [Link]
-
Quora. (2017, April 9). Why does oxidation occur at the 9,10 position of anthracene? Retrieved from [Link]
-
Syeda, A. (n.d.). Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction. Scribd. Retrieved from [Link]
-
Jiang, D., Hu, W., Chen, M., Fu, Z., Su, A., Yang, B., Mao, F., Zhang, C., Liu, Y., & Yin, D. (2020). Visible-Light-Triggered Quantitative Oxidation of 9,10-Dihydroanthracene to Anthraquinone by O2 under Mild Conditions. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of 9,10‐dihydroanthracene. Reagents and conditions... Retrieved from [Link]
- Istrate, A. N., & Estévez-Braun, A. (2017). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 13, 2564–2613.
- Capitan-Vallvey, L. F., Alonso, E. J., & Avidad, M. (1995). Determination of Ultra-Traces of Anthracene in Solid-Phase Spectrofluorometry Water Samples. Analytical Sciences, 11(1), 117-121.
-
Bartleby. (n.d.). 9, 10-Dihydroanthracene Lab Report. IPL.org. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effective and reliable method for extractions of anthracene. Retrieved from [Link]
-
Chromatography Forum. (2019, December 2). Anthracene problems with detection. Retrieved from [Link]
- Manea, A. M., et al. (2023). Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. Environmental Science and Pollution Research, 30, 93639–93657.
-
Organic Synthesis International. (2014, December 23). Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction. Retrieved from [Link]
-
ResearchGate. (2025, December 9). Oxidative Dehydrogenation of 9,10Dihydroanthracene Catalyzed by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone/NaNO 2. Retrieved from [Link]
-
Jiang, D., et al. (2020). Visible Light-directly Triggered Quantitative Oxidation of 9,10-dihydroanthracene to Anthraquinone by Molecular Oxygen under Normal Temperature and Pressure. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Substituted 9,10-Dihydroanthracenes by the Reduction of Anthraquinones in Hydriodic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 9,10-Dihydroanthracene-9,10-dicarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 9,10-Dihydroanthracene. Retrieved from [Link]
Sources
- 1. 9,10-Dihydroanthracene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Visible-Light-Triggered Quantitative Oxidation of 9,10-Dihydroanthracene to Anthraquinone by O2 under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
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- 14. digibug.ugr.es [digibug.ugr.es]
Technical Support Center: Troubleshooting Mono-alkylation vs. Di-alkylation of Anthracene
Welcome to the technical support center for anthracene functionalization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective alkylation of anthracene. As Senior Application Scientists, we understand that controlling the extent of alkylation is a common yet critical challenge. This resource provides in-depth, field-proven insights to help you diagnose and resolve issues related to mono- and di-alkylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, focusing on the causality behind experimental choices to empower you to make informed decisions.
Q1: My primary goal is mono-alkylation, but I'm observing significant amounts of di-alkylated product. What is the underlying cause and how can I fix it?
A1: The most common reason for overalkylation is the inherent nature of the Friedel-Crafts alkylation reaction. The initial alkyl group introduced onto the anthracene ring is an electron-donating group. This activates the ring, making the mono-alkylated product more nucleophilic and thus more reactive than the starting anthracene.[1][2] Consequently, it can readily undergo a second alkylation.
Here is a systematic approach to favor mono-alkylation:
-
Manipulate Stoichiometry (First Line of Defense): The most straightforward method to suppress di-alkylation is to use a large excess of anthracene relative to the alkylating agent.[3] By making anthracene the limiting reagent's most likely collision partner, you statistically favor the mono-alkylation pathway. We recommend starting with a 5:1 to 10:1 molar ratio of anthracene to alkylating agent.
-
Control Reagent Addition: Instead of adding the alkylating agent all at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the alkylating agent low, further reducing the probability of a second alkylation event on the already-formed mono-alkylated product.
-
Lower the Reaction Temperature: Alkylation reactions are often kinetically controlled. Lowering the temperature (e.g., from room temperature to 0 °C or even -20 °C) can reduce the overall reaction rate, providing greater selectivity for the less-activated starting material.
Q2: I am attempting a di-alkylation, but the reaction stalls after the first substitution, yielding mostly mono-alkylated product. What factors could be limiting the second alkylation?
A2: Insufficient reactivity or steric hindrance are the primary culprits when di-alkylation is unsuccessful.
-
Steric Hindrance: This is a critical factor, especially with bulky alkylating agents (e.g., tert-butyl groups) or if the first alkylation occurs at a sterically crowded position.[9][10][11] The first alkyl group can physically block the approach of the second electrophile to nearby positions. If you are using a bulky alkylating agent, consider switching to a smaller one if the application allows. Alternatively, a higher reaction temperature may provide the necessary energy to overcome the steric barrier.
-
Insufficient Catalyst or Reagent: Ensure you are using at least a stoichiometric equivalent of the alkylating agent for each position you wish to functionalize (i.e., >2 equivalents for di-alkylation). Remember that the Lewis acid catalyst can be complexed by the product, so using a molar excess of the catalyst (e.g., 2.2 equivalents) can help drive the reaction to completion.
-
Reaction Conditions are Too Mild: The conditions that favor mono-alkylation (low temperature, mild catalyst) will naturally disfavor di-alkylation. To promote the second addition, you may need to:
-
Increase the reaction temperature.
-
Increase the reaction time.
-
Use a stronger Lewis acid catalyst (e.g., AlCl₃).
-
Q3: My reaction is producing a complex mixture of regioisomers (e.g., 1-alkyl, 2-alkyl, and 9-alkyl) instead of the desired product. How can I improve regioselectivity?
A3: The regioselectivity of anthracene alkylation is a delicate balance between electronic effects and steric factors. The 9 and 10 positions are the most electronically activated and are often the preferred sites for electrophilic attack due to the formation of a more stabilized carbocation intermediate (arenium ion).[12] However, other factors can direct the substitution elsewhere.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. For instance, in Friedel-Crafts reactions, non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used.[13] Some modern methods use ionic liquids as both catalyst and solvent to achieve high selectivity for specific isomers, such as 2-isopropylanthracene.[7][8]
-
Temperature Control: Reaction temperature can dictate whether the product distribution is under kinetic or thermodynamic control.[14]
-
Kinetic Control (Low Temperature): Favors the fastest-forming product, which is often substitution at the 9-position.
-
Thermodynamic Control (High Temperature): Allows for equilibrium to be reached, favoring the most stable product, which may be a different isomer. Isomerization can sometimes occur at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental reason Friedel-Crafts alkylation is prone to polyalkylation while acylation is not? A: The difference lies in the electronic nature of the introduced group. An alkyl group is electron-donating and activates the aromatic ring, making it more susceptible to further electrophilic attack.[1] In contrast, an acyl group (-COR) is strongly electron-withdrawing and deactivates the aromatic ring, making a second substitution much less favorable.[15][16] This is a key principle of Friedel-Crafts chemistry.
Q: Can I use the Friedel-Crafts acylation/reduction route to achieve selective mono-alkylation and avoid overalkylation? A: Absolutely. This is a highly effective and classic strategy to circumvent the common problems of Friedel-Crafts alkylation.[3] The process involves two steps:
-
Friedel-Crafts Acylation: React anthracene with an acyl chloride or anhydride. This introduces a deactivating acyl group, preventing poly-acylation.
-
Reduction: Reduce the ketone of the acyl group to a methylene (-CH₂-) group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step sequence yields a mono-alkylated product cleanly.
Q: Are there any functional groups that are incompatible with this reaction? A: Yes. Friedel-Crafts reactions are incompatible with aromatic rings bearing strongly deactivating substituents (e.g., -NO₂, -CN, -SO₃H, -COR).[17] Additionally, substrates with amine groups (-NH₂, -NHR, -NR₂) are problematic because the Lewis acid catalyst will coordinate with the lone pair on the nitrogen, creating a strongly deactivating ammonium salt.[1]
Visualizing Reaction Control & Troubleshooting
The following diagrams illustrate the key concepts for controlling the reaction and troubleshooting common issues.
Caption: Control strategies for selective anthracene alkylation.
Caption: Troubleshooting workflow for anthracene alkylation.
Data Summary & Protocols
Table 1: General Conditions for Selective Alkylation
| Parameter | To Favor Mono-alkylation | To Favor Di-alkylation | Rationale |
| Stoichiometry | Large excess of Anthracene (e.g., 5-10 eq.) | Stoichiometric or excess Alkylating Agent (>2 eq.) | Statistical probability. Excess anthracene ensures the alkylating agent is more likely to react with an unsubstituted molecule. |
| Temperature | Low (e.g., -20 °C to RT) | Moderate to High (e.g., RT to reflux) | Reduces reaction rate to favor selectivity for the more reactive starting material. Higher temps overcome activation energy for the second substitution. |
| Catalyst | Milder Lewis Acid (FeCl₃, ZnCl₂) or specialized catalysts (zeolites, ionic liquids) | Strong Lewis Acid (AlCl₃) | A less reactive catalyst system provides a wider kinetic window to differentiate between anthracene and its more reactive mono-alkylated product. |
| Reagent Addition | Slow, controlled addition (Syringe pump) | Bolus or rapid addition | Keeps instantaneous concentration of alkylating agent low, minimizing di-alkylation. |
Protocol 1: Selective Mono-alkylation (Example: 2-Isopropylation)
This protocol is adapted from methodologies using ionic liquids, which have shown high selectivity.[7][8]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anthracene (5 mmol) and the ionic liquid catalyst [Bmim]Cl-AlCl₃ (1-butyl-3-methylimidazolium chloroaluminate, molar fraction of AlCl₃ = 0.67, 8:1 mass ratio to anthracene) to a dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel.
-
Reagent Addition: Add 2-chloropropane (7.5 mmol, 1.5 eq.) to the dropping funnel.
-
Reaction: Stir the mixture at 30 °C. Add the 2-chloropropane dropwise over 1 hour.
-
Monitoring: Allow the reaction to proceed for 4 hours, monitoring progress by TLC or GC analysis.
-
Workup: Upon completion, quench the reaction by carefully pouring the mixture over ice. Extract the product with a suitable organic solvent (e.g., cyclohexane). Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-isopropylanthracene.
Protocol 2: Di-alkylation (Example: 9,10-Di-tert-butylation)
This is a general protocol designed to favor di-substitution using a strong Lewis acid and forcing conditions.
-
Preparation: Under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in an anhydrous, non-polar solvent (e.g., carbon disulfide) in a dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel. Cool the suspension to 0 °C.
-
Reagent Addition: In the dropping funnel, dissolve anthracene (1 eq.) and tert-butyl chloride (2.2 eq.) in the same solvent.
-
Reaction: Add the anthracene/tert-butyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux.
-
Monitoring: Monitor the reaction by TLC or GC, looking for the disappearance of the mono-alkylated intermediate. The reaction may require several hours at reflux.
-
Workup: Cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice with concentrated HCl. Separate the organic layer. Extract the aqueous layer with additional solvent.
-
Purification: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting solid by recrystallization or column chromatography.
References
-
Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Physical Chemistry Chemical Physics.
-
Overreaction of Friedel Crafts Alkylation. Reddit r/OrganicChemistry.
-
Friedel - Crafts alkylation of anthracene with 2 - chloropropane catalyzed by [ Bmim ]Cl-AlCl3 ionic liquid. CNKI.
-
Friedel-Crafts alkylation of anthracene with 2-chloropropane catalyzed by [Bmim]Cl-AlCl3 ionic liquid. ResearchGate.
-
Chapter 12: Reactions of Arenes - Friedel-Crafts limitations. University of Calgary.
-
The production method of 2- alkyl anthracene. Google Patents.
-
Process for the separation of mixtures containing anthracene alkylation reaction products. Google Patents.
-
Method of preparation of Anthracene. Pharmacareerinsider.
-
Friedel-Crafts overalkylation: any tips?. Reddit r/Chempros.
-
Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. CORE.
-
Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal.
-
Alkylation of anthracene with tert-amyl alcohol over boric acid-modified Fe-Zr mordenite catalyst. Semantic Scholar.
-
Cycloaddition to an anthracene-derived macrocyclic receptor with supramolecular control of regioselectivity. Semantic Scholar.
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
-
Recent advances in the syntheses of anthracene derivatives. National Institutes of Health (NIH).
-
Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry.
-
Chemical reactions of #Anthracene. part-2. YouTube.
-
Alkylation of anthracene with tert-amyl alcohol over boric acid-modified Fe-Zr mordenite catalyst. ResearchGate.
-
Friedel-Crafts Alkylation. Chemistry Steps.
-
Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
-
The effect of steric strain in the bay-region of polycyclic aromatic hydrocarbons: tumorigenicity of alkyl-substituted benz[a]anthracenes. PubMed.
-
Process for the separation of mixtures containing anthracene alkylation reaction products. Google Patents.
-
Technical Support Center: Regioselective Functionalization of the Anthracene Core. Benchchem.
-
Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems. YouTube.
-
Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes. ACS Publications.
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effect of inert atmosphere on the synthesis of air-sensitive organic materials
Welcome to the Technical Support Center for the synthesis of air-sensitive organic materials. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into navigating the complexities of working under an inert atmosphere. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of air-sensitive compounds. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.
Issue 1: My reaction mixture unexpectedly changed color upon addition of a reagent.
Question: I am running a reaction under what I believe is an inert atmosphere. However, upon adding my organometallic reagent, the solution immediately turned a dark color, and I suspect my starting material has decomposed. What could be the cause, and how can I prevent this?
Answer:
An unexpected color change, particularly to a dark or black color, upon the addition of a reactive species like an organometallic reagent, is a strong indicator of the presence of oxygen or moisture in your reaction setup.[1] These contaminants can decompose sensitive reagents and starting materials, leading to undesired side products and low yields.
Probable Causes & Solutions:
-
Inadequate Purging of the Reaction Vessel: The initial removal of atmospheric gases from your glassware may have been incomplete.
-
Solution: Employ a robust purging protocol. The "evacuate-refill" or "vac-and-back" cycle is a highly effective method.[2] This involves evacuating the sealed and assembled glassware using a Schlenk line and then refilling it with a high-purity inert gas like argon or nitrogen. This cycle should be repeated at least three times to ensure a truly inert atmosphere.[2] For larger vessels, more cycles may be necessary.
-
-
Contaminated Inert Gas: The inert gas supply itself might be contaminated with oxygen or moisture.
-
Solution: Use high-purity inert gas (99.998% or higher). It is also best practice to pass the gas through an oxygen and moisture trap before it enters your manifold.
-
-
Leaks in the System: Small leaks in your glassware joints, septa, or tubing can allow air to seep into your reaction.
-
Solution:
-
Properly Greased Joints: Ensure all ground-glass joints are lightly and evenly greased with a suitable vacuum grease to create an airtight seal.[3] Avoid over-greasing, as excess grease can contaminate your reaction.[3]
-
Check for Leaks: Before starting your reaction, assemble your glassware, put it under vacuum, and monitor the pressure with a gauge. A stable, low pressure indicates a well-sealed system.
-
Septa Integrity: Use fresh, high-quality rubber septa. Avoid repeatedly puncturing the same spot on the septum; instead, pierce through the existing hole if possible.[4] Applying a thin layer of grease to the septum can help to reseal small punctures.[4]
-
-
-
Improperly Dried Glassware: Residual moisture on the glassware walls can quench sensitive reagents.
-
Solution: All glassware should be rigorously dried before use. Oven-drying at >120 °C for several hours and assembling while hot is a common practice.[5] Alternatively, flame-drying the assembled glassware under vacuum is a highly effective method for removing adsorbed water.
-
Issue 2: My reaction is sluggish or fails to initiate.
Question: I have set up my reaction under an inert atmosphere, but it is proceeding much slower than expected, or not at all. I have confirmed the quality of my reagents. What could be the issue?
Answer:
A sluggish or stalled reaction, especially when using highly reactive reagents, often points to subtle contamination or suboptimal conditions that are not immediately obvious.
Probable Causes & Solutions:
-
Dissolved Oxygen in Solvents: Solvents can dissolve significant amounts of atmospheric oxygen, which can inhibit or react with sensitive catalysts and reagents.
| Degassing Method | Procedure | Effectiveness | Best For |
| Freeze-Pump-Thaw | The solvent is frozen using liquid nitrogen, a vacuum is applied to the headspace, and then the solvent is thawed. This cycle is repeated three times.[2] | Most effective method.[2][4][6] | Reactions that are highly sensitive to oxygen. |
| Sonication with Inert Gas Sparging | The solvent is sonicated while under a light vacuum, followed by backfilling with an inert gas. This is repeated 5-10 times.[4][6] | Moderately effective and fast.[4][6] | HPLC and some less sensitive reactions. |
| Inert Gas Purging (Sparging) | A stream of inert gas is bubbled through the solvent for an extended period (30-60 minutes).[4][6] | Least effective, but simple and suitable for large volumes.[4][6] | Applications where trace amounts of oxygen are tolerable. |
-
Inhibitors in Reagents or Solvents: Stabilizers or other inhibitors present in commercial reagents or solvents may be quenching your reaction.
-
Solution: Purify your reagents and solvents as necessary. For example, some solvents are stored over molecular sieves to remove water, while others may need to be distilled from appropriate drying agents.
-
-
Incorrect Reagent Transfer Technique: Exposing a sensitive reagent to the atmosphere, even briefly, during transfer can be detrimental.
-
Solution: Use proper air-free transfer techniques. For liquids, this typically involves using a gas-tight syringe or a cannula.[4] When using a syringe, first flush it with inert gas. For cannula transfers, maintain a positive pressure of inert gas in both the receiving and donating flasks.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of working with air-sensitive materials.
1. What is the difference between a Schlenk line and a glovebox, and when should I use each?
A Schlenk line is a dual-manifold system that allows for the manipulation of air-sensitive compounds in glassware under vacuum or a flow of inert gas.[7] A glovebox is a sealed container filled with an inert atmosphere, where manipulations can be performed using built-in gloves.[4][6]
| Feature | Schlenk Line | Glovebox |
| Atmosphere Control | Dynamic; relies on vacuum and positive pressure of inert gas. | Static, continuously purified atmosphere (<1 ppm O₂ and H₂O).[5] |
| Typical Use Cases | Chemical synthesis, reactions, distillations, and filtrations.[8] | Handling and weighing of solids, setting up reactions, and storing sensitive compounds.[5][9] |
| Advantages | Versatile for a wide range of chemical transformations; relatively lower initial cost. | Provides a highly controlled and stable inert environment; allows for the use of standard laboratory equipment inside.[5] |
| Disadvantages | Requires more skill and practice to master techniques; potential for leaks if not set up correctly. | Higher initial and maintenance costs; limited space; potential for contamination of the box atmosphere with volatile solvents.[5] |
Recommendation: For routine synthesis and reactions, a Schlenk line is often sufficient and highly versatile. For handling pyrophoric or extremely sensitive solids, or for complex manipulations that are difficult to perform in sealed glassware, a glovebox is the preferred choice.[10]
2. Should I use Argon or Nitrogen as my inert gas?
Both high-purity nitrogen and argon are commonly used to create an inert atmosphere.[11]
-
Nitrogen: Less expensive and readily available. However, it can react with certain reagents, such as lithium metal and some transition metal complexes.
-
Argon: More expensive than nitrogen, but it is denser and more inert. Its higher density means it can form a better "blanket" over the reaction mixture, providing slightly better protection if the system is briefly opened.[12]
Recommendation: For most organic synthesis applications, nitrogen is perfectly suitable. For reactions involving reagents known to react with nitrogen, or for highly sensitive organometallic chemistry, argon is the safer choice.
3. How do I know if my inert atmosphere is good enough?
While it is difficult to directly measure the oxygen and moisture levels in a Schlenk flask during a reaction, there are several indicators and practices that can give you confidence in your setup:
-
Use of an Indicator: For highly sensitive applications, a small amount of a colorimetric oxygen indicator, such as a solution of titanocene dichloride and zinc, can be used in a separate flask on the same manifold to visually confirm anaerobic conditions.
-
Successful Reaction with a Known Sensitive Reagent: Performing a well-characterized, highly air-sensitive reaction that is known to fail in the presence of trace oxygen can serve as a validation of your technique and setup.
-
Consistent Results: Reproducible, high yields in your air-sensitive reactions are a good long-term indicator of a reliable inert atmosphere technique.
4. What are the key safety considerations when working with pyrophoric reagents?
Pyrophoric reagents, such as organolithium compounds (e.g., t-butyllithium) and metal hydrides, ignite spontaneously on contact with air.[1][13] Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves. A face shield is recommended for larger scale transfers.[14]
-
Work Area: Work in a fume hood with the sash at the lowest practical height.[14] Remove all flammable materials from the immediate work area.
-
Handling: Never work alone.[4] Use syringes and cannulas for transfers.[4] Always maintain a positive pressure of inert gas in the reagent bottle.[14]
-
Quenching and Disposal: Unused or residual pyrophoric reagents must be carefully quenched.[15] This is typically done by slow addition to a non-reactive solvent like hexane, followed by the slow addition of a less reactive quenching agent (e.g., isopropanol), and finally a more reactive one (e.g., ethanol or water), all while cooling the reaction vessel.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Setting Up and Purging a Schlenk Line for an Air-Sensitive Reaction
This protocol outlines the essential steps for preparing your glassware for a reaction under an inert atmosphere.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is clean and oven-dried for at least 4 hours at 120 °C.
-
Assembly: Assemble the reaction apparatus (e.g., flask, condenser, addition funnel) while the glassware is still warm to minimize moisture adsorption. Lightly grease all joints.
-
Connect to Schlenk Line: Securely attach the reaction apparatus to the Schlenk line via thick-walled tubing.
-
Evacuate-Refill Cycles:
-
Ensure the inert gas is flowing through the bubbler at a steady rate (1-2 bubbles per second).
-
Close the sidearm of your Schlenk flask.
-
Slowly open the tap on the Schlenk line to the vacuum manifold to evacuate the assembled glassware.[16]
-
Once a good vacuum is established, close the tap to the vacuum.
-
Slowly open the tap to the inert gas manifold to backfill the glassware with inert gas. You should see the flow rate in the bubbler momentarily decrease.
-
Repeat this evacuate-refill cycle at least three times.[2]
-
-
Maintain Positive Pressure: After the final refill, leave the tap open to the inert gas manifold to maintain a slight positive pressure of inert gas throughout the reaction.[4]
Diagram: Schlenk Line Setup for an Inert Atmosphere Reaction
Caption: A typical Schlenk line setup for maintaining an inert atmosphere.
Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method
This is the most rigorous method for removing dissolved gases from a solvent.[2][4][6]
Step-by-Step Methodology:
-
Solvent Preparation: Add the solvent to a Schlenk flask equipped with a stir bar. Do not fill the flask more than half full.
-
Connect to Schlenk Line: Attach the flask to the Schlenk line.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.[2]
-
Pump (Evacuate): With the solvent still frozen, open the flask's stopcock to the vacuum manifold for 5-10 minutes to remove gases from the headspace.[2]
-
Thaw: Close the stopcock to the flask and remove it from the liquid nitrogen. Allow the solvent to thaw completely. You may use a warm water bath to speed up this process. As the solvent thaws, you will see bubbles of dissolved gas being released.[2]
-
Repeat: Repeat the freeze-pump-thaw cycle two more times for a total of three cycles.[2]
-
Final Backfill: After the final cycle, backfill the flask with inert gas. The degassed solvent is now ready for use.
Diagram: Freeze-Pump-Thaw Workflow
Caption: The three-cycle workflow for the Freeze-Pump-Thaw degassing method.
References
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
- Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
- Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.
- Linde Gas. Inerting, purging, sparging, pressure transfer in pharma/biotech.
- The Schlenk Line Survival Guide. (n.d.).
- Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews.
- Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs.
- Álvarez, M.T., Crespo, C., & Mattiasson, B. (2007). Precipitation of Zn (II), Cu (II) and Pb (II)
- ResearchGate. the manipulation of air.sensitive compounds.
- CEP. (2001, February). Properly Purge and Inert Storage Vessels. AIChE.
- Oregon State University. (2009). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety.
- Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.
- Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
- ResearchGate. (2025). (PDF) State Indicators for Monitoring the Anaerobic Digestion Process.
- University Health and Safety. Guidance Document SCHLENK LINE.
- use of schlenk line. (n.d.).
- MDPI. (n.d.). A New Comprehensive Indicator for Monitoring Anaerobic Digestion: A Principal Component Analysis Approach.
- University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu.
- University of York. Degassing solvents. Chemistry Teaching Labs.
- YouTube. (2022). Inert Atmosphere.
- C3.
- University of York. Setting up a Schlenk line. Chemistry Teaching Labs.
- PubMed. (n.d.). State indicators for monitoring the anaerobic digestion process.
- YouTube. (2020). INERTING | PURGING | GAS FREEING | TANKER WORK | AHOY! NAVIGOS.
- YouTube. (2014). How to Use a Schlenk Line.
- My Engineering Tools. Tank purging - Methods and calculation of inert gas amount required.
- YouTube. (2020). air sensitive reaction setup.
- Eco Verde Energy.
- Chemistry Stack Exchange. (2017). Is argon preferred over nitrogen for maintaining an inert atmosphere?
- ACS Chemical Health & Safety.
- Coregas Australia. Inerting, Purging & Blanketing Gases.
- YouTube. (2022).
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- 16. hsrm.umn.edu [hsrm.umn.edu]
removing impurities from 9,9,10,10-Tetramethyl-9,10-dihydroanthracene via column chromatography
Welcome to the technical support center for the purification of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of isolating this nonpolar molecule using column chromatography.
Introduction: The Challenge of Purity
The synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, often achieved through the alkylation of anthracene, is notoriously prone to generating a mixture of closely related side products. A study on the synthesis of a derivative polymer noted a low yield of only 30% for the desired tetramethylated product, attributing this to the formation of "several products of alkyl anthracene"[1]. These impurities are typically under-methylated or over-methylated dihydroanthracene analogs, which, due to their similar nonpolar, aromatic nature, co-elute with the target compound, making purification by column chromatography a significant challenge.
This guide provides a systematic approach to achieving high purity, focusing on the principles of chromatographic separation and offering practical, field-tested solutions to common problems.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography purification of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Q1: After running my column, my collected fractions are still a mixture of my target compound and impurities with very similar Rf values. How can I improve the separation?
A1: This is the most common issue when purifying 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, stemming from the similar polarity of the desired product and its alkylated side products.
-
Underlying Cause: The driving principle of normal-phase column chromatography is the differential adsorption of compounds to a polar stationary phase[2]. Nonpolar compounds, like your target molecule and its likely impurities (e.g., di- or trimethylated dihydroanthracenes), have weak interactions with the silica gel and are primarily carried by the mobile phase. When their polarities are nearly identical, achieving separation is difficult.
-
Solutions:
-
Optimize the Mobile Phase: Your primary tool for improving separation is adjusting the eluting power of your mobile phase.
-
Reduce Polarity: Since your compounds are nonpolar, you should be using a very nonpolar solvent system. Start with pure n-hexane or petroleum ether. If the compounds do not move, add a slightly more polar solvent like dichloromethane or toluene dropwise, aiming for a very low percentage (e.g., 0.5-2%). The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.3 on a TLC plate, as this often provides the best separation on a column[2].
-
Isocratic vs. Gradient Elution: For separating compounds with very similar properties, a slow and carefully optimized isocratic elution (constant solvent composition) often yields the best resolution[3][4]. A gradient elution, while faster for mixtures with a wide polarity range, might not provide the fine-tuning needed here[5][6][7].
-
-
Increase the Column Length-to-Diameter Ratio: A longer, narrower column increases the surface area of the stationary phase the sample interacts with, providing more opportunities for separation. A ratio of at least 20:1 (length:diameter) is recommended for difficult separations.
-
Use High-Quality Silica Gel: Employ silica gel with a smaller, uniform particle size (e.g., 230-400 mesh). This increases the surface area and leads to more efficient separation.
-
Dry Loading: Instead of dissolving your crude product in a solvent and loading it onto the column, try dry loading. Adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of your packed column. This often results in a more uniform starting band and sharper peaks.
-
Q2: My compound is coming off the column very quickly, resulting in broad, poorly resolved bands. What's happening?
A2: This indicates that your mobile phase is too polar for this separation.
-
Underlying Cause: A solvent that is too "strong" (too polar in normal-phase chromatography) will dissolve all components and wash them through the column rapidly, minimizing their interaction with the stationary phase and preventing separation.
-
Solutions:
-
Decrease Solvent Polarity: As in the previous point, switch to a less polar solvent system. If you are using a hexane/dichloromethane mixture, significantly decrease the percentage of dichloromethane or switch to pure hexane.
-
Pre-run TLC Analysis: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before setting up your column. The ideal solvent system will show clear separation of your spots and an Rf value for your target compound in the 0.2-0.3 range.
-
Q3: I see streaking or tailing of my spots on the TLC plate and the column fractions are not clean. What could be the cause?
A3: Streaking or tailing can be caused by several factors.
-
Underlying Cause & Solutions:
-
Overloading: You may be loading too much sample onto the column. For difficult separations, the ratio of silica gel to crude product should be at least 50:1 by weight[2].
-
Sample Insolubility: If your crude product is not fully dissolved in the initial mobile phase, it can precipitate at the top of the column and then slowly dissolve as the elution progresses, leading to tailing. Ensure your sample is fully soluble in the solvent used for loading. If not, consider the dry loading method described earlier.
-
Acidic Silica Gel: Standard silica gel is slightly acidic[2]. While 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is robust, some impurities might be sensitive. If you suspect compound degradation, you can use neutral alumina as the stationary phase or neutralize the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 9,9,10,10-Tetramethyl-9,10-dihydroanthracene?
A1: Silica gel (SiO₂) of 230-400 mesh is the most common and effective stationary phase for separating nonpolar aromatic compounds[2]. Its slightly polar surface provides the necessary interaction for separation. In some cases, for separating polycyclic aromatic hydrocarbons (PAHs), a combination of silica gel and alumina can be effective[8]. Given the nonpolar nature of your target, standard silica gel is the recommended starting point.
Q2: How do I choose the right solvent system for my column?
A2: The selection of the mobile phase is critical and should be guided by TLC analysis[9].
-
Start with a nonpolar solvent: Begin with n-hexane or petroleum ether. Spot your crude mixture on a TLC plate and develop it in this solvent.
-
Gradually increase polarity: If the spots remain at the baseline, prepare a series of solvent mixtures with increasing amounts of a slightly more polar solvent, such as dichloromethane or toluene (e.g., 99:1, 98:2, 95:5 hexane:dichloromethane).
-
Aim for the optimal Rf: The ideal solvent system will give your target compound an Rf value of about 0.2-0.3 and show the greatest possible separation between it and the nearest impurities.
Q3: How can I visualize my colorless compound on a TLC plate?
A3: Since 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is an aromatic compound, it can be visualized using non-destructive methods:
-
UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator. Aromatic compounds will absorb the UV light and appear as dark spots on a green fluorescent background[10][11]. This is the primary and most convenient method.
-
Iodine Chamber: Placing the developed TLC plate in a chamber with iodine crystals will cause the aromatic compounds to appear as temporary brown spots[11][12]. This method is also non-destructive.
Q4: Should I use a gradient or isocratic elution?
A4: For separating a mixture of compounds with very similar polarities, such as different alkylation products of anthracene, an isocratic elution is generally preferred[3][4]. It allows for a more controlled and finer separation. A gradient elution, where the solvent polarity is increased during the run, is better suited for separating mixtures containing compounds with a wide range of polarities[5][6][7].
Experimental Protocol: Column Chromatography of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
This protocol is a starting point and may require optimization based on your specific impurity profile.
1. Materials & Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: n-Hexane and Dichloromethane (HPLC grade).
-
Column: Glass column with a stopcock, with a length-to-diameter ratio of at least 20:1.
-
Visualization: UV lamp (254 nm) and TLC plates (silica gel with fluorescent indicator).
2. Determining the Eluent System (TLC):
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop plates in a series of solvent systems, starting with 100% n-hexane and gradually increasing the percentage of dichloromethane (e.g., 0.5%, 1%, 2%).
-
Identify the solvent system that provides an Rf of ~0.2-0.3 for the main spot and the best separation from other spots. This will be your starting mobile phase.
3. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
4. Sample Loading (Dry Loading Method):
-
Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane.
-
Add 2-3g of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating an even layer.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions. Apply gentle pressure with a pump or inert gas if needed to maintain a steady flow rate.
-
Continuously monitor the separation by collecting small fractions and analyzing them by TLC.
-
Spot every few fractions on a TLC plate to track the elution of your compound.
-
Combine the fractions that contain the pure product.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid under high vacuum to remove any residual solvent.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for separating nonpolar compounds[2]. |
| Mobile Phase | n-Hexane with 0-5% Dichloromethane | Low polarity eluent for nonpolar analytes. Exact ratio determined by TLC. |
| Elution Mode | Isocratic | Provides better resolution for compounds with similar polarities[3][4]. |
| Silica:Crude Ratio | >50:1 (w/w) | Essential for separating closely related impurities. |
| Loading Method | Dry Loading | Promotes sharper bands and better separation. |
| TLC Visualization | UV Light (254 nm) | Non-destructive and highly effective for aromatic compounds[10][11]. |
Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting poor separation during the purification process.
Caption: Troubleshooting workflow for poor chromatographic separation.
References
- Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
- ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Karim, A. J., & Hasan, Prof. Dr. A. J. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666.
- University of California, Los Angeles. (n.d.). Column Chromatography.
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- MilliporeSigma. (n.d.). TLC Visualization Methods. Retrieved from a MilliporeSigma technical resource.
- University of Pittsburgh. (n.d.). Thin Layer Chromatography. Retrieved from a university chemistry department resource.
- Ali, M. Y., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
Sources
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Technical Support Center: Enhancing the Solubility of Anthracene Derivatives for Solution Processing
Welcome to the Technical Support Center for advanced materials processing. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of anthracene derivatives. Due to their planar, aromatic structure, these compounds are notoriously difficult to dissolve, which can be a significant bottleneck in solution-based applications such as organic electronics, bioimaging, and pharmaceutical formulation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges.
Diagram: Decision Workflow for Solubility Enhancement
Below is a typical decision-making workflow when encountering a poorly soluble anthracene derivative.
Caption: A workflow for troubleshooting poor solubility of anthracene derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my anthracene derivatives so difficult to dissolve?
A1: The poor solubility of anthracene derivatives stems from their molecular structure. The flat, rigid, and extensive π-conjugated system of the anthracene core leads to strong intermolecular π-π stacking interactions in the solid state.[1] These forces create a stable crystal lattice that requires a significant amount of energy to disrupt. Overcoming this lattice energy is often the primary barrier to dissolution. Additionally, the largely nonpolar nature of the hydrocarbon backbone makes them hydrophobic.[2]
Q2: I've tried common solvents like hexane and methanol with no success. What should I try next?
A2: The principle of "like dissolves like" is a good starting point.[3] Since anthracene is an aromatic hydrocarbon, aromatic solvents are often more effective.[4] Consider solvents such as toluene, xylene, tetrahydrofuran (THF), or chloroform. If these are ineffective, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be excellent choices, especially for derivatives with more polar functional groups.[5] Often, a systematic screening of solvents with varying polarities is the most effective initial approach.
Q3: Can I just keep adding more solvent to dissolve my compound?
A3: While increasing the solvent volume can help, it's often not a practical or efficient solution, especially if you need a specific concentration for your application. Attempting to dissolve a high concentration at once can lead to the formation of intractable gels. It is more effective to start with a low concentration (e.g., 1-2 mg/mL) and explore other solubilization techniques if your target concentration is not reached.
Q4: Is it possible that my compound is degrading with the methods I'm using to dissolve it?
A4: Yes, degradation is a valid concern, particularly when using heat. Anthracene derivatives can be susceptible to photodimerization when exposed to UV light and can also react with oxygen, especially at elevated temperatures.[6] If you are applying heat, it's crucial to do so gradually and under an inert atmosphere (e.g., nitrogen or argon) if your derivative is sensitive. If you observe a color change that is not reversed upon cooling, or if analytical characterization (e.g., by NMR or HPLC) shows new peaks, degradation may be occurring.
Troubleshooting Guide
Issue 1: The compound "oils out" or forms a gel instead of dissolving.
| Potential Cause | Explanation | Suggested Solution |
| Solvent is a poor match | The solvent interacts with the compound enough to swell it, but lacks the strength to fully overcome the intermolecular forces. | Switch to a stronger solvent with a closer solubility parameter. For example, if you are using a moderately polar solvent like acetone, try a more polar aprotic solvent like DMF. |
| Cooling too rapidly | If you are attempting a recrystallization or dissolving with heat, rapid cooling can cause the compound to crash out of solution as an amorphous oil rather than forming crystals. | Allow the solution to cool slowly to room temperature before any further cooling in an ice bath. Insulating the flask can help.[7] |
| High impurity level | Significant impurities can interfere with crystal lattice formation, leading to an oily precipitate. | Purify the compound using another technique, such as column chromatography, before attempting to dissolve it for your final application.[7] |
Issue 2: The compound dissolves with heat but precipitates out upon cooling.
| Potential Cause | Explanation | Suggested Solution |
| Supersaturated solution | The solution was saturated at a higher temperature, and upon cooling, the solubility limit is exceeded. | This is the principle behind recrystallization. If you need it to stay in solution at room temperature, you will need to either use a larger volume of solvent, a stronger solvent, or a co-solvent system. |
| Co-solvent incompatibility | In a mixed solvent system, a change in temperature can alter the solvent properties, leading to precipitation. | Experiment with different co-solvent ratios. Sometimes, a small change in the ratio can significantly impact solubility at different temperatures. |
Issue 3: Sonication is not improving solubility.
| Potential Cause | Explanation | Suggested Solution |
| Insufficient power/time | The ultrasonic energy is not enough to break apart the solute aggregates. | Increase the sonication time or the amplitude/power setting. Ensure the probe is appropriately sized for your sample volume.[8] |
| Temperature effects | Sonication can heat the sample, which might negatively affect solubility for some systems or cause degradation. | Use a pulsed sonication mode and/or an ice bath to control the temperature.[8] |
| Compound is truly insoluble | Sonication can speed up dissolution but cannot fundamentally change the thermodynamics of solubility.[9] | If prolonged sonication has no effect, the compound is likely insoluble in that solvent system under those conditions. A different solvent or method is required. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or co-solvent system for a new anthracene derivative.
Materials:
-
Anthracene derivative (solid)
-
A selection of solvents (see table below)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stirrer and stir bars
-
Hot plate
-
Vortex mixer
Procedure:
-
Initial Screening:
-
Place a small, known amount of your compound (e.g., 1-2 mg) into separate vials.
-
Add a measured volume of a solvent (e.g., 0.5 mL) to each vial.
-
Vortex each vial for 30 seconds and then allow it to sit for 5-10 minutes.
-
Observe and record the solubility at room temperature (e.g., insoluble, partially soluble, fully soluble).[2]
-
-
Agitation and Time:
-
For solvents that show partial solubility, add a small stir bar and stir vigorously for an extended period (e.g., 12-24 hours). Some compounds dissolve very slowly.
-
-
Heating:
-
If the compound is still insoluble or partially soluble, gently heat the vial on a hot plate with stirring. Increase the temperature in increments (e.g., 10-20 °C).
-
Caution: Do not exceed the boiling point of the solvent. Use a reflux condenser for prolonged heating near the boiling point.
-
-
Co-Solvent Addition:
-
If a single solvent is ineffective, take the most promising one and begin adding a co-solvent dropwise.[10] For example, if your compound is partially soluble in toluene, try adding small amounts of DMF or THF.
-
-
Documentation:
-
Record the results in a table for easy comparison.
-
Table of Suggested Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Aromatic | Toluene, Xylene | "Like dissolves like" for the aromatic core.[4] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity, can interact with various functional groups.[11] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good general solvents for many organic compounds. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Effective for more polar derivatives and can disrupt π-π stacking.[5] |
| Alcohols | Ethanol, Isopropanol | May be effective for derivatives with H-bond donor/acceptor groups. |
Protocol 2: Preparation of an Inclusion Complex with β-Cyclodextrin
Objective: To enhance the aqueous solubility of a hydrophobic anthracene derivative by forming an inclusion complex.
Background: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate nonpolar molecules like anthracene, thereby increasing their apparent solubility in water.[12]
Materials:
-
Anthracene derivative
-
β-Cyclodextrin (or a modified version like HP-β-CD)
-
Deionized water
-
Magnetic stirrer and hot plate
-
Mortar and pestle
-
0.22 µm syringe filter
Procedure (Kneading Method):
-
Prepare a slurry by adding a small amount of water to a known amount of β-cyclodextrin in a mortar.
-
Add the anthracene derivative to the slurry (a typical molar ratio to start with is 1:1).
-
Knead the mixture thoroughly with a pestle for 30-60 minutes. The paste should become thick.
-
Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.
-
The resulting solid is the inclusion complex. To confirm its formation and determine the solubility enhancement, perform a phase solubility study.[13]
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.
-
Add an excess amount of the anthracene derivative to each solution.
-
Shake the sealed vials at a constant temperature until equilibrium is reached (this can take 24-72 hours).
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of the dissolved anthracene derivative in each sample using UV-Vis spectroscopy or HPLC.[14]
-
Plot the concentration of the dissolved derivative against the concentration of β-cyclodextrin. A linear relationship (AL type) indicates the formation of a soluble 1:1 complex.[12]
Diagram: Mechanism of Cyclodextrin Encapsulation
Sources
- 1. reddit.com [reddit.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
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- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. m.youtube.com [m.youtube.com]
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- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 12. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
- 14. improvedpharma.com [improvedpharma.com]
Technical Support Center: Degradation Mechanisms of Anthracene-Based Materials in OLEDs
Welcome to the technical support center for researchers, scientists, and professionals in drug development working with anthracene-based materials in Organic Light-Emitting Diodes (OLEDs). This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the degradation mechanisms that can impact your experimental outcomes. My goal is to equip you with the knowledge to diagnose, mitigate, and understand the complex processes that affect the stability and performance of these vital organic electronic materials.
Troubleshooting Guide: Common Issues in Experiments with Anthracene-Based OLEDs
Users often encounter a range of issues during the fabrication and operation of OLEDs incorporating anthracene derivatives. This section provides a structured approach to identifying the root causes of these problems, which are frequently linked to specific degradation pathways.
| Observed Issue | Probable Cause(s) | Recommended Action(s) & Rationale |
| Rapid Decrease in Luminance/Efficiency | 1. Photo-oxidation: Anthracene moieties are susceptible to reaction with singlet oxygen, generated in the presence of light and residual oxygen, forming non-emissive endoperoxides which can further decompose.[1][2][3][4] 2. Triplet-Polaron Annihilation (TPA): High current densities can lead to an accumulation of triplet excitons, which can interact with charge carriers (polarons) to form non-radiative states and create charge traps, reducing recombination efficiency.[5][6][7] 3. Interfacial Degradation: Chemical reactions and accumulation of degradation products at the interface between the emissive layer (EML) and the electron transport layer (ETL) can quench excitons.[8] | 1. Improve Encapsulation: Enhance the device encapsulation to minimize oxygen and moisture ingress. Consider performing fabrication and testing in an inert glovebox environment. This directly limits the reactants available for photo-oxidation. 2. Optimize Device Architecture: Introduce interlayers to better confine excitons within the emissive layer and balance charge injection. This can reduce the density of excitons and polarons at interfaces, mitigating TPA.[6] 3. Material Selection: Choose anthracene derivatives with bulky side groups to suppress intermolecular interactions that can facilitate degradation.[9] |
| Shift in Emission Color (e.g., Red-Shift) | 1. Excimer Formation: Planar anthracene molecules can form excited-state dimers (excimers) through π-π stacking, especially at high concentrations or in thin films. Excimers typically have a lower energy, leading to a red-shifted, broader emission.[9][10] 2. Formation of Degradation Products: Chemical degradation can lead to the formation of new species with different emission characteristics. For instance, oxidation can produce anthraquinone-like structures which may have distinct emissive or absorptive properties.[2][11] | 1. Reduce Dopant Concentration: If using a doped system, lowering the concentration of the anthracene-based material can increase the average distance between molecules, reducing the likelihood of excimer formation. 2. Host Material Engineering: Utilize host materials that effectively isolate the anthracene guest molecules, preventing aggregation. 3. Spectroscopic Analysis: Perform photoluminescence (PL) and electroluminescence (EL) spectroscopy over time to monitor for the appearance of new emission peaks, which can indicate the formation of specific degradation byproducts. |
| Increase in Operating Voltage | 1. Charge Trap Formation: Degradation processes, particularly TPA, can create defects in the organic layers that act as charge traps.[5] Trapped charges impede charge transport, requiring a higher voltage to maintain the same current density. 2. Interfacial Delamination or Degradation: Physical separation or chemical alteration at the interfaces between the organic layers and the electrodes can increase the injection barrier for charge carriers.[8] | 1. Current Density Management: Operate devices at lower current densities to reduce the rate of TPA-induced trap formation. 2. Material Purity: Ensure high purity of the anthracene-based materials, as impurities can act as initial trap sites. 3. Interfacial Engineering: Use appropriate interlayers to improve adhesion and create more stable energetic alignment between layers. |
| Appearance of Dark Spots or Non-emissive Areas | 1. Localized Chemical Degradation: Ingress of moisture and oxygen through pinholes in the encapsulation or electrode layers can cause localized degradation of the organic materials.[12] 2. Electrode Delamination: Poor adhesion between the cathode and the organic layers can lead to localized loss of electrical contact. 3. Electromigration: Metal ions from the cathode can diffuse into the organic layers, quenching luminescence.[12] | 1. Substrate and Electrode Preparation: Ensure thorough cleaning of substrates and optimized deposition conditions for the electrodes to minimize defects. 2. Enhanced Encapsulation: Employ high-quality encapsulation techniques, such as thin-film encapsulation or the use of getters, to scavenge residual water and oxygen. 3. Cathode Material Selection: Use more stable cathode materials or introduce a protective interlayer to prevent metal ion migration. |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the degradation of anthracene-based materials in OLEDs, providing explanations grounded in established scientific principles.
Q1: What is the primary mechanism of photo-oxidation in anthracene derivatives and how can it be identified?
A1: The primary mechanism of photo-oxidation in many anthracene derivatives involves the interaction with singlet oxygen (¹O₂).[1][3][4] The process can be summarized as follows:
-
The anthracene molecule absorbs light and is promoted to an excited singlet state.
-
Through intersystem crossing, it can transition to a longer-lived triplet state.
-
This triplet-state anthracene molecule can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
-
The singlet oxygen then reacts with a ground-state anthracene molecule, typically across the 9 and 10 positions, to form an endoperoxide.
-
This endoperoxide is often unstable and can undergo further thermal or photochemical reactions to form various degradation products, such as anthraquinone and its derivatives.[2][11]
Identification: This degradation pathway can be identified by using analytical techniques such as mass spectrometry (e.g., MALDI-TOF, TOF-SIMS) to detect the mass of the endoperoxide or its subsequent decomposition products.[13][14] Changes in the UV-Vis absorption and photoluminescence spectra can also indicate the alteration of the anthracene chromophore.
Q2: How does Triplet-Polaron Annihilation (TPA) contribute to device degradation?
A2: Triplet-Polaron Annihilation (TPA) is a significant intrinsic degradation mechanism, especially in phosphorescent and TADF OLEDs, but it also affects fluorescent OLEDs with high triplet populations.[5][6][7] It occurs when a triplet exciton interacts with a polaron (a charge carrier, either a hole or an electron). This interaction is a non-radiative process that does not produce light. Instead, the energy from this annihilation can be transferred to the polaron, creating a high-energy "hot" polaron, or it can induce a chemical reaction that modifies the host or dopant molecule. The consequence of this is often the creation of stable, deep-level charge traps within the material. These traps reduce the mobility of charge carriers, leading to an increase in operating voltage, and they can also act as non-radiative recombination centers, which decreases the device's quantum efficiency.[5]
Q3: Why is interfacial stability so critical for the lifetime of an OLED?
A3: Interfaces between different layers in an OLED are regions of high physical and electronic activity, making them particularly susceptible to degradation.[8] Several factors contribute to this:
-
Exciton and Polaron Accumulation: Due to energy barriers between layers, excitons and charge carriers (polarons) can accumulate at these interfaces. This high concentration increases the probability of detrimental interactions like TPA and triplet-triplet annihilation (TTA).
-
Chemical Reactivity: Mismatches in the electrochemical stability of materials at an interface can lead to redox reactions, especially under the influence of an electric field and current flow.
-
Morphological Instability: Poor adhesion between layers can lead to delamination over time, causing a loss of electrical contact and the formation of non-emissive regions.
-
Diffusion: Molecules from one layer can diffuse into an adjacent layer, creating quenching sites or disrupting the intended electronic properties of that layer.[12]
Dominant chemical degradation is often observed at the interface between the electron transport and emission layers (ETL/EML), where the recombination of electrons and holes is most likely to occur.[8]
Q4: What is the role of excimer and dimer formation in the degradation of anthracene-based materials?
A4: Excimer and dimer formation are physical degradation pathways related to the morphology of the material in the solid state.
-
Excimer Formation: An excimer is an "excited-state dimer" that forms when an excited molecule interacts with a neighboring ground-state molecule.[10] This is common for planar aromatic molecules like anthracene due to π-π stacking.[9] Excimers have a lower energy state than the monomer, resulting in a red-shifted and often broader emission spectrum. This is considered a degradation pathway as it leads to a loss of the desired emission color and often has lower quantum efficiency.
-
Photodimerization: Anthracene can also undergo a [4+4] cycloaddition reaction upon photoexcitation to form a stable, covalent dimer.[15] This process is irreversible under normal operating conditions and results in the loss of the fluorescent chromophore, creating a non-emissive site in the material.
Both processes are detrimental to device performance as they reduce the number of active, light-emitting molecules and can alter the intended color output. The tendency for these to occur can be mitigated by designing anthracene derivatives with bulky substituents that sterically hinder close packing of the aromatic cores.[9]
Experimental Protocols & Visualizations
To aid in the investigation of these degradation mechanisms, detailed protocols for key analytical techniques and visual representations of the degradation pathways are provided below.
Protocol 1: Analysis of Photodegradation Products by Mass Spectrometry
This protocol outlines the use of Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for depth profiling and identification of chemical changes in a degraded OLED.
Objective: To identify the chemical species formed during device operation and their location within the device stack.
Methodology:
-
Sample Preparation:
-
Prepare two identical OLED devices.
-
Operate one device under accelerated aging conditions (e.g., high current density) until a significant drop in luminance is observed. Keep the second device as a pristine reference.
-
-
TOF-SIMS Analysis:
-
Introduce the pristine and aged devices into the ultra-high vacuum chamber of the TOF-SIMS instrument.
-
Use a low-energy sputter beam (e.g., Ar-GCIB) to gently remove material layer by layer. This minimizes fragmentation of the organic molecules.
-
Use a pulsed primary ion beam (e.g., Bi₃⁺) to desorb and ionize molecules from the newly exposed surface.
-
Record the mass spectra of the secondary ions at each depth.
-
-
Data Analysis:
-
Compare the mass spectra of the aged and pristine devices at equivalent depths.
-
Look for new mass peaks in the aged device that are not present in the pristine one. For example, an increase in mass corresponding to the addition of oxygen (M+16) or the formation of dimers (2M) can be indicative of specific degradation pathways.
-
Correlate the location of these degradation products with the device layers (e.g., EML, ETL, interfaces).[8]
-
Visualizations of Degradation Pathways
The following diagrams illustrate key degradation mechanisms discussed in this guide.
Caption: Photo-oxidation of anthracene via singlet oxygen.
Caption: Triplet-polaron annihilation leading to trap formation.
References
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes.
- The development of anthracene derivatives for organic light-emitting diodes. Semantic Scholar.
- Modeling of OLED Degradation for Prediction and Compensation of AMOLED Aging Artifacts. Semantic Scholar.
- OLED | Fields | Analysis and Evalu
- Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE.
- (PDF) Triplet-Polaron-Annihilation-Induced Degradation of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence.
- Toray Research Center to explain its OLED device degradation analysis in an online seminar. OLED-Info.
- The development of anthracene derivatives for organic light-emitting diodes.
- The development of anthracene derivatives for organic light-emitting diodes.
- Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins. Semantic Scholar.
- Lifetime extension of blue phosphorescent organic light-emitting diodes by suppressing triplet-polaron annihilation using a triplet emitter doped hole transport layer. Sungkyunkwan University.
- Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling.
- Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments.
- Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes.
- Breaking the Efficiency Limit of Deep-Blue Fluorescent OLEDs Based on Anthracene Derivatives.
- Singlet oxygen-induced degradation of 9,10-dimethylanthracene (c = 0.2...).
- Reaction singlet oxygen with anthracene.
- Triplet-triplet annihilation process in exciplex-based organic light-emitting diodes.
- Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism.
- Singlet oxygen generation by anthracene derivatives
- Photodimerization of Anthracene.
- (PDF) High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED.
- Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications.
- Surface, interface and electronic studies on anthracene derived polymeric thin films for OLED applications.
- OLEDs: Degradation Mechanisms in Small-Molecule and Polymer Organic Light-Emitting Diodes (Adv. Mater. 34/2010).
- Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency.
- Schematic representation of the excimer formation for a) an anthracene...
- The Blue Problem: OLED Stability and Degradation Mechanisms.
- Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging. PubMed Central.
- Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI.
- Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs.
- Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging.
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- 7. Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling | NPL Publications [eprintspublications.npl.co.uk]
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Validation & Comparative
A Comparative Guide to Hole-Transporting Materials in OLEDs: The Established Standard vs. a Potential Contender
In the landscape of Organic Light-Emitting Diode (OLED) technology, the performance and longevity of devices are critically dependent on the constituent organic materials. Among these, the hole transport layer (HTL) plays a pivotal role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, thereby influencing the overall device efficiency, stability, and operating voltage. For decades, N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, widely known as NPB, has been a cornerstone material for HTLs, serving as a benchmark due to its reliable performance and well-understood characteristics.[1][2]
This guide provides a comprehensive analysis of NPB's performance attributes, supported by experimental data. Furthermore, we introduce 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDA) as a molecule of interest. While direct comparative data for TMDA as an HTL in OLEDs is not yet prevalent in scientific literature, its core anthracene structure, a building block for many optoelectronic materials, suggests its potential.[3][4] This guide will, therefore, present a detailed profile of NPB, discuss the theoretical potential of TMDA based on its chemical structure, and provide robust experimental protocols for the fabrication and characterization of OLEDs to enable further research and comparison.
The Benchmark: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
NPB is a small molecule organic semiconductor that has been extensively used as a hole-transporting material in OLEDs since their early development.[5] Its widespread adoption is a testament to a favorable combination of electrochemical, thermal, and charge-transport properties.
Molecular Structure and Key Properties:
The chemical structure of NPB features triphenylamine and naphthalene moieties, which contribute to its high hole mobility and morphological stability. A high glass transition temperature (Tg) is crucial for preventing the crystallization of the amorphous thin films used in OLEDs, which can lead to device failure. NPB's relatively high Tg of approximately 96°C contributes to the operational stability of OLED devices.[2]
Key physical and electronic properties of NPB are summarized below:
| Property | Value | Reference |
| Molecular Formula | C44H32N2 | [1] |
| HOMO Level | ~ -5.4 eV | |
| Hole Mobility | ~ 10⁻⁴ - 10⁻³ cm²/V·s | [6][7] |
| Glass Transition Temp. (Tg) | ~ 96 °C | [2] |
Performance in OLED Devices:
The performance of NPB-based OLEDs is well-documented across a vast body of literature. The following table provides a summary of typical performance metrics achieved in OLEDs employing NPB as the hole transport layer. It is important to note that these values are highly dependent on the overall device architecture, including the emissive layer, electron transport layer, and electrodes.
| Performance Metric | Typical Range of Values | Reference(s) |
| Maximum Current Efficiency (cd/A) | 2.75 - 5.5 | [6] |
| Maximum Luminance (cd/m²) | ~ 7600 | [6] |
| Turn-on Voltage (V) | ~ 5.0 | [6] |
The Potential Contender: 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDA)
TMDA is an anthracene derivative with methyl groups substituting the 9 and 10 positions of the dihydroanthracene core.[8] While its application as a primary hole transport material in OLEDs is not extensively reported, its structural features merit consideration.
Molecular Structure and Potential Attributes:
The core anthracene structure is known for its high photoluminescence quantum yield and is a common building block for blue emitters and host materials in OLEDs.[4] The addition of the four methyl groups in TMDA introduces significant steric hindrance. This could potentially influence several key properties relevant to OLED performance:
-
Morphological Stability: The bulky tetramethyl substitution may disrupt intermolecular packing, promoting the formation of stable amorphous films and potentially leading to a high glass transition temperature. This is a critical attribute for preventing crystallization and enhancing device lifetime.
-
Solubility: The methyl groups may enhance the solubility of the molecule in organic solvents, which could be advantageous for solution-processed OLED fabrication techniques.
-
Electronic Properties: The electron-donating nature of the methyl groups could influence the HOMO and LUMO energy levels of the molecule, which would, in turn, affect the charge injection and transport properties.
A significant research gap exists in the experimental characterization of TMDA's hole mobility, HOMO/LUMO levels, and its performance in OLED devices. Further investigation is required to ascertain its viability as an alternative to established materials like NPB.
Experimental Protocols
To facilitate further research and a standardized comparison of hole transport materials like NPB and TMDA, the following experimental protocols are provided.
OLED Device Fabrication
This protocol outlines the steps for fabricating a multilayer OLED device using thermal evaporation, a common technique for small molecule OLEDs.
-
Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried using a stream of high-purity nitrogen gas.
-
Immediately before deposition, the ITO surface is treated with UV-ozone for 10-15 minutes to enhance the work function and improve hole injection.[6]
-
-
Organic Layer Deposition:
-
The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure of <10⁻⁶ Torr.
-
The hole transport material (e.g., NPB or TMDA) is deposited onto the ITO surface. A typical thickness for the HTL is in the range of 30-50 nm.[6]
-
Subsequently, the emissive layer (e.g., Alq3), electron transport layer (e.g., BCP), and any other required organic layers are deposited in sequence without breaking the vacuum.
-
-
Cathode Deposition:
-
A thin layer of a low work function material, such as lithium fluoride (LiF) (0.5-1 nm), is deposited, followed by a thicker layer of a metal cathode, typically aluminum (Al) (100-150 nm).
-
-
Encapsulation:
-
To protect the organic layers from degradation by moisture and oxygen, the completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.[9]
-
Experimental Workflow for OLED Fabrication and Testing
Caption: A flowchart illustrating the key stages of OLED fabrication and characterization.
Device Characterization
The performance of the fabricated OLEDs is assessed using the following techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
The device is driven by a source measure unit (e.g., Keithley 2400).
-
The current density (J) is calculated by dividing the measured current by the active area of the pixel.
-
The luminance (L) is measured using a calibrated photometer or spectroradiometer.
-
From the J-V-L data, key performance metrics such as current efficiency (cd/A) and power efficiency (lm/W) are calculated.
-
-
Electroluminescence (EL) Spectrum:
-
The EL spectrum is recorded at a constant driving voltage or current using a spectrometer to determine the emission color and calculate the CIE coordinates.
-
Hole Mobility Measurement: Time-of-Flight (ToF) Method
The ToF technique is a direct method for measuring charge carrier mobility in organic thin films.[10]
-
Sample Preparation: A single-layer device of the hole transport material is fabricated by sandwiching a relatively thick film (typically > 1 µm) of the material between two electrodes. One electrode must be transparent to allow for optical excitation.
-
Measurement Setup:
-
A pulsed laser is used to generate a sheet of charge carriers near the transparent electrode.
-
A bias voltage is applied across the device to drift the charge carriers through the organic layer.
-
A fast oscilloscope is used to measure the transient photocurrent as the charge carriers travel to the collection electrode.
-
-
Data Analysis:
-
The transit time (t_T) is determined from the inflection point of the transient photocurrent signal.
-
The hole mobility (µ) is calculated using the formula: µ = d² / (V * t_T), where 'd' is the thickness of the organic layer and 'V' is the applied voltage.
-
Visualizing the OLED Structure and Energy Levels
A fundamental understanding of the device architecture and the energy level alignment of the different layers is crucial for interpreting performance.
Typical Multilayer OLED Structure
Caption: A simplified diagram of a multilayer OLED structure.
Energy Level Diagram of a Typical OLED
Caption: Energy level diagram of a standard OLED with NPB as the HTL.
Conclusion
N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) remains a highly relevant and widely utilized hole transport material in OLEDs, offering a robust balance of charge transport, thermal stability, and device performance that serves as a benchmark for the field. Its properties and behavior in devices are well-characterized, providing a solid foundation for OLED research and development.
In contrast, 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDA) represents an area of untapped potential. Its anthracene core, combined with bulky tetramethyl substituents, suggests favorable characteristics for morphological stability. However, a clear lack of experimental data on its charge transport properties and performance in OLED devices prevents a direct comparison with NPB at this time. The detailed experimental protocols provided in this guide offer a pathway for researchers to systematically investigate TMDA and other novel materials, contributing to the ongoing innovation in OLED technology. The exploration of new molecular architectures, such as that of TMDA, is essential for pushing the boundaries of efficiency, stability, and manufacturability of next-generation organic electronic devices.
References
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Chen, C. H., et al. (2003). Charge carrier mobility in organic materials measurement with time-of-flight technique. IEEE Conference Publication. Retrieved from [Link]
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X-Chem. (n.d.). Sourcing High-Quality Hole Transport Materials: The NPB Advantage. Retrieved from [Link]
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CleanEnergyWIKI. (2010). OLED Charge Mobilities. Retrieved from [Link]
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Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved from [Link]
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RSC Publishing. (2018). Impedance spectroscopy of OLEDs as a tool for estimating mobility and the concentration of charge carriers in transport layers. Journal of Materials Chemistry C. Retrieved from [Link]
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AIP Publishing. (2014). Alternative p-doped hole transport material for low operating voltage and high efficiency organic light-emitting diodes. Applied Physics Letters. Retrieved from [Link]
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YouTube. (2023). How Are OLEDs Made? - Chemistry For Everyone. Retrieved from [Link]
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Noctiluca. (n.d.). Hole Transport Layer Materials | HTL for OLED & PSC. Retrieved from [Link]
- Al-Karawi, A. J. M. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666.
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MDPI. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Materials, 14(24), 7809. Retrieved from [Link]
- R Discovery. (2012). Synthesis and characterization of 9,10-substituted anthracene derivatives as blue light-emitting and hole-transporting materials for electroluminescent devices. Tetrahedron, 68(1), 77-85.
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MDPI. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials, 12(17), 2726. Retrieved from [Link]
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PubMed. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials (Basel), 12(17), 2726. Retrieved from [Link]
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ResearchGate. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Retrieved from [Link]
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RSC Publishing. (2020). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C, 8(4), 1365-1373. Retrieved from [Link]
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ResearchGate. (2019). Hole transporting materials for organic light emitting diodes: An Overview. Retrieved from [Link]
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ResearchGate. (n.d.). Typical hole transporting materials for OLED devices. Retrieved from [Link]
-
NIH. (n.d.). Mediation of exciton concentration on magnetic field effects in NPB : Alq3-based heterojunction OLEDs. Retrieved from [Link]
-
ResearchGate. (2020). Enhanced Current Efficiency of OLEDs with NPB (5 nm)/TCTA (5 nm) Multilayers Sandwiched Between ITO (Anode) and Alq3 (50 nm)/LiF (1 nm)/Al (Cathode). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of OLEDs and materials used. HOMO energy level: MTDATA ͑ 5.1.... Retrieved from [Link]
-
ResearchGate. (n.d.). Material design of hole transport materials capable of thick-film formation in organic light emitting diodes. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Simulation of Alq3/Alq3:NTCDA/NPB heterostructure based OLED. Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of Anthracene Host Materials in Organic Electronics
Introduction: The Critical Role of Thermal Stability in Device Longevity
In the realm of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), the operational lifetime and performance consistency of a device are paramount. A crucial factor governing this longevity is the thermal stability of the constituent organic materials. Anthracene derivatives have emerged as a prominent class of host materials, especially for blue OLEDs, owing to their wide bandgap and excellent photoluminescence properties. However, under operational conditions, these devices generate heat, which can lead to morphological changes in the amorphous thin films, such as crystallization or degradation, ultimately causing device failure.
This guide provides an in-depth comparison of the thermal stability of various anthracene-based host materials. We will delve into the key metrics of thermal stability—the glass transition temperature (Tg) and the decomposition temperature (Td)—and explore the molecular design strategies that impart enhanced thermal resilience. This analysis is supported by experimental data and established analytical protocols to provide researchers, scientists, and drug development professionals with a robust framework for material selection and design.
Understanding Thermal Stability: Key Metrics and Their Importance
The thermal stability of an amorphous organic material is primarily characterized by two critical parameters:
-
Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for morphological stability. Materials with a high Tg can resist heat-induced structural changes, preventing issues like phase separation and crystallization that degrade device performance.[1][2]
-
Decomposition Temperature (Td): This is the temperature at which a material begins to chemically decompose. It is often defined as the temperature at which a 5% weight loss is observed via Thermogravimetric Analysis (TGA). A high Td indicates that the material can withstand higher temperatures without breaking down, which is essential for the long-term chemical integrity of the device.
A high Tg is particularly important for preventing phase separation in host-dopant systems during thermal annealing or device operation.[2] For a material to be suitable for vacuum thermal evaporation processing, a common fabrication method for OLEDs, it must possess good thermal stability to prevent decomposition during deposition.[3]
Comparative Analysis of Anthracene Host Materials
The following table summarizes the thermal properties of a selection of prominent anthracene host materials. The choice of substituents on the anthracene core significantly influences both Tg and Td.
| Compound Name (Acronym) | Chemical Structure | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Key Structural Features & Remarks |
| 9,10-Diphenylanthracene (DPA) | ![]() | 166.9 (for solution-grown crystal) | 352.0 (for solution-grown crystal) | A foundational symmetric anthracene derivative. Its thermal stability can be influenced by its crystalline polymorph.[4][5] |
| 9,10-di(2-naphthyl)anthracene (ADN) | ![]() | ~130 (inferred from derivatives) | >382 (Melting Point) | A widely used host known for high thermal and morphological stability due to the bulky naphthyl groups.[6] |
| 2-tert-butyl-9,10-di(2-naphthyl)anthracene (TBADN) | ![]() | >133 | High | The addition of a tert-butyl group introduces asymmetry and steric hindrance, further enhancing morphological stability. |
| 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) | ![]() | No distinct Tg observed | ~360 (Sublimation Temp.) | The bulky cyclohexyl groups provide impressive thermal stability compared to linear alkyl chains. |
| 2,6-di(4-n-hexylphenyl)anthracene (DnHPA) | ![]() | Phase transition at 226 | ~310 (Sublimation Temp.) | The linear n-hexyl chains lead to lower thermal stability compared to the cyclohexyl-substituted counterpart. |
| 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) | ![]() | 134 | 391 | An asymmetric design that increases molecular weight and improves amorphous properties, leading to excellent thermal stability. |
| 9-(9-phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN) | ![]() | 151 | High | A highly tilted asymmetric molecular conformation secures high color purity and excellent thermal stability. |
| 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene | ![]() | 153 | High | Bulky aryl-substituted asymmetric design leading to a very high glass transition temperature.[7] |
Molecular Design Strategies for Enhancing Thermal Stability
The data clearly indicates that the thermal stability of anthracene host materials is not an intrinsic property of the anthracene core itself but is heavily influenced by the nature and position of its substituents. Several key molecular design strategies can be employed to enhance Tg and Td:
-
Introduction of Bulky and Rigid Substituents: Attaching bulky groups, such as phenyl, naphthyl, carbazolyl, or cyclohexyl moieties, to the anthracene core increases steric hindrance.[8] This steric hindrance disrupts intermolecular π-π stacking, preventing close packing and crystallization, which in turn elevates the glass transition temperature.[9] Rigid substituents also restrict intramolecular rotations, contributing to a higher Tg.
-
Increasing Molecular Weight and Complexity: Generally, an increase in molecular weight and complexity leads to higher Tg and Td values. This is because larger molecules have more restricted movement and stronger intermolecular van der Waals forces that need to be overcome for the material to transition into a more fluid state or to decompose.
-
Molecular Asymmetry: Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points but often lower glass transition temperatures in their amorphous state.[10][11][12] Introducing asymmetry into the molecular structure, as seen in PCAN and 2-NaAn-1-PNa, disrupts this packing efficiency, promoting the formation of stable amorphous glasses with high Tg.[7][13]
-
Non-planar (3D) Molecular Structures: Creating a more three-dimensional or twisted molecular structure is another effective strategy. This can be achieved by introducing substituents that force the molecule out of planarity. This increased non-planarity further inhibits crystallization and enhances the stability of the amorphous phase.
The interplay of these factors allows for the fine-tuning of the thermal properties of anthracene host materials to meet the demanding requirements of modern organic electronic devices.
Caption: Relationship between molecular design strategies and thermal stability.
Experimental Protocols for Thermal Analysis
Accurate determination of Tg and Td is critical for the reliable comparison of materials. The following are detailed, step-by-step methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the powdered anthracene derivative into a clean TGA crucible (typically alumina or platinum). Ensure the sample is spread thinly and evenly at the bottom of the crucible to promote uniform heating.
-
Instrument Setup:
-
Place the crucible onto the TGA's microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
Caption: Experimental workflow for TGA.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the amorphous organic material into a DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent any sublimation or degradation during the analysis.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Maintain an inert atmosphere (e.g., nitrogen) with a purge gas.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature above its expected Tg and melting point (if any) to erase its thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well below its Tg to ensure it is in a fully amorphous, glassy state.
-
Second Heat: Heat the sample again at the same rate as the first heating scan. The glass transition is analyzed from this second heating curve.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
Caption: Experimental workflow for DSC.
Conclusion
The thermal stability of anthracene host materials is a critical determinant of the longevity and reliability of organic electronic devices. As demonstrated, a higher glass transition temperature and decomposition temperature are direct indicators of a more robust material. Through strategic molecular design—incorporating bulky and rigid substituents, increasing molecular weight, and introducing asymmetry—researchers can significantly enhance the thermal properties of the anthracene core. This guide has provided a comparative analysis of several key anthracene derivatives, detailed the experimental protocols for their characterization, and elucidated the fundamental principles of designing thermally stable host materials. By applying these insights, scientists and engineers can make more informed decisions in the selection and development of next-generation materials for high-performance, long-lasting OLEDs and other organic electronic applications.
References
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Effect of molecular symmetry on melting temperature and solubility. (2023). ResearchGate. [Link]
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Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019). PMC. [Link]
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Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes. (2011). RSC Publishing. [Link]
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Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications. (2020). ResearchGate. [Link]
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Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes. (2011). Semantic Scholar. [Link]
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Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (2016). PMC. [Link]
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Measurement of Tg by DSC. Thermal Support. [Link]
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Overview of Glass Transition Analysis by Differential Scanning Calorimetry. TA Instruments. [Link]
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Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes. (2020). ResearchGate. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). RSC Publishing. [Link]
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Effect of molecular structure of host materials on thermal stability and device characteristics of solution processed oleds. (2020). Kyung Hee University. [Link]
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Effect of molecular structure of host materials on thermal stability and device characteristics of solution processed oleds. (2020). Kyung Hee University. [Link]
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Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth. [Link]
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Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. (2019). MDPI. [Link]
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Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. (2019). MDPI. [Link]
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Exploring Thermal Transitions in Anthradithiophene-based Organic Semiconductors to Reveal Structure-Packing Relationships. (2018). Journal of Materials Chemistry C. [Link]
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Effect of molecular symmetry on melting temperature and solubility. (2010). RSC Publishing. [Link]
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The Relationship Between Molecular Symmetry and Physicochemical Properties Involving Boiling and Melting of Organic Compounds. (2023). PubMed. [Link]
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Thermal Properties, Molecular Structure, and Thin-Film Organic Semiconductor Crystallization. (2018). ResearchGate. [Link]
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The effect of functional groups on the glass transition temperature of atmospheric organic compounds: a molecular dynamics study. (2020). RSC Publishing. [Link]
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Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. (2020). ResearchGate. [Link]
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Supramolecular Steric Hindrance at Bulky Organic/Polymer Semiconductors and Devices. (2016). ResearchGate. [Link]
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Structure–Property Relationship, Glass Transition, and Crystallization Behaviors of Conjugated Polymers. (2023). PMC. [Link]
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Using steric hindrance to manipulate and stabilize metal halide perovskites for optoelectronics. (2021). PMC. [Link]
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On Structure and Properties of Amorphous Materials. (2018). MDPI. [Link]
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Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (2015). RSC Publishing. [Link]
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Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. (1976). ACS Publications. [Link]
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Isotope Effect of Host Material on Device Stability of Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. (2020). NIH. [Link]
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Effect of high thermal stress on the organic light emitting diodes (OLEDs) performances. (2020). Springer. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene for Electronic Grade Applications
In the realm of organic electronics, the performance and longevity of devices are intrinsically linked to the purity of the materials used. For host materials in Organic Light-Emitting Diodes (OLEDs), such as 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, even trace impurities can act as charge traps or quenching sites, severely degrading device efficiency and stability. This guide provides a comprehensive framework for the validation of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene purity, designed for researchers and scientists in the field. We will delve into the rationale behind a multi-technique approach, present detailed experimental protocols, and offer a comparative perspective against other materials.
The Critical Role of Purity in Organic Semiconductors
The charge mobility in organic semiconductors is highly sensitive to impurities and structural defects. Unlike their inorganic counterparts, where the crystal lattice is robust, organic materials are held together by weaker van der Waals forces, making them more susceptible to disruption. Impurities can introduce energy levels within the bandgap of the host material, leading to non-radiative recombination of excitons and a subsequent loss in device efficiency. Therefore, a rigorous and multi-faceted validation of purity is not just a quality control measure; it is a fundamental step in ensuring reproducible and high-performance organic electronic devices.
A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a material's purity. A self-validating system of orthogonal techniques is essential to identify and quantify a wide range of potential impurities, from residual solvents and starting materials to side-products of the synthesis. This guide will focus on a combination of chromatographic, spectroscopic, and thermal analysis techniques.
dot graph TD { A[Start: Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene] --> B{Purity Validation Workflow}; B --> C[Chromatographic Analysis]; C --> C1[HPLC-UV]; C --> C2[GC-MS]; B --> D[Spectroscopic Analysis]; D --> D1[qNMR]; B --> E[Thermal Analysis]; E --> E1[DSC]; E --> E2[TGA]; C1 --> F{Quantitative Purity}; C2 --> G{Impurity Identification}; D1 --> F; E1 --> H{Thermal Transitions}; E2 --> I{Thermal Stability}; F --> J[Final Purity Assessment]; G --> J; H --> J; I --> J; J --> K[End: Electronic Grade Material Certification];
} caption: "Purity Validation Workflow for Electronic Grade Materials"
Chromatographic Techniques: Separating and Identifying Impurities
Chromatography is indispensable for separating the target compound from any impurities, allowing for their individual identification and quantification.
High-Performance Liquid Chromatography (HPLC)
Why it's crucial: HPLC is a powerful technique for the analysis of non-volatile organic compounds. For 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, a reverse-phase HPLC method with UV detection is highly effective for quantifying purity and detecting less volatile impurities.
Experimental Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade acetonitrile and water. A common starting point for anthracene derivatives is a gradient elution.[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the 9,9,10,10-Tetramethyl-9,10-dihydroanthracene sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B) and water (A). A typical gradient could be: 0-20 min, 70-100% B; 20-25 min, 100% B; 25-30 min, 100-70% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength where the anthracene core has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak area of the main compound and all impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Why it's crucial: GC-MS is ideal for identifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials. The mass spectrometer provides structural information, aiding in the unambiguous identification of impurities.[2]
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a high-purity volatile solvent like dichloromethane or toluene.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating polycyclic aromatic hydrocarbons.[3]
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Potential impurities could include unreacted anthracene, partially methylated derivatives, or solvent residues.
Spectroscopic Techniques: The Power of Quantitative NMR
Quantitative Nuclear Magnetic Resonance (qNMR)
Why it's crucial: qNMR is a primary analytical method that allows for the direct quantification of the main compound without the need for a specific reference standard of that same compound.[4][5] It provides an absolute measure of purity and can identify and quantify impurities that are structurally related to the main component.
Experimental Protocol: Purity Determination by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 10-20 mg of the 9,9,10,10-Tetramethyl-9,10-dihydroanthracene sample into an NMR tube.
-
Accurately weigh (to 0.01 mg) a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between scans.
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Expected ¹H NMR Data for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene: Based on synthesis literature, the ¹H NMR spectrum in CDCl₃ should show signals for the aromatic protons and a singlet for the methyl protons.[6][7] For instance, aromatic protons may appear as doublets around δ 8.13 and 7.70 ppm, and the twelve methyl protons as a singlet around δ 1.76 ppm.[6]
Thermal Analysis: Assessing Stability and Purity
Thermal analysis techniques are crucial for determining the material's stability under thermal stress, a key parameter for device fabrication and operation.
Differential Scanning Calorimetry (DSC)
Why it's crucial: DSC measures the heat flow associated with thermal transitions in a material. A sharp melting peak at a specific temperature is a strong indicator of high purity. Broadened melting peaks or the presence of multiple transitions can indicate the presence of impurities.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
DSC Program: Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A melting point for 9,9,10,10-tetramethyl-9,10-dihydroanthracene has been reported in the range of 166-168°C.[6]
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp, single peak indicates high purity.
Thermogravimetric Analysis (TGA)
Why it's crucial: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the material. For electronic grade materials, high thermal stability is critical to withstand the temperatures involved in device fabrication processes like vacuum deposition.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
TGA Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. A polymer derived from a diamino-functionalized version of this molecule showed thermal degradation commencing at approximately 377°C, suggesting good thermal stability of the core structure.[7]
Comparative Performance and Alternative Materials
9,9,10,10-Tetramethyl-9,10-dihydroanthracene belongs to the family of anthracene derivatives, which are widely used as host materials in blue OLEDs due to their wide bandgap and good photoluminescence properties.[8] The bulky tetramethyl groups on the 9 and 10 positions are expected to disrupt intermolecular packing, leading to a more amorphous film morphology, which is beneficial for device stability.
For a comprehensive evaluation, the performance of devices fabricated with 9,9,10,10-Tetramethyl-9,10-dihydroanthracene should be compared against established host materials.
Table 1: Comparison of Blue OLED Host Materials
| Host Material | External Quantum Efficiency (EQE) | Emission Color | Reference |
| 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | To be determined experimentally | Expected Blue | - |
| 9,10-di(2-naphthyl)anthracene (ADN) | ~3.5 cd/A (Luminous Efficiency) | Blue | [9] |
| Anthracene derivative with tert-butylcarbazole | 5.9% | Deep Blue | [10] |
| Spirobenzofluorene derivative with anthracene | 7.03 cd/A (Luminous Efficiency) | Blue | [11] |
This table should be populated with experimental data from devices fabricated using 9,9,10,10-Tetramethyl-9,10-dihydroanthracene to provide a direct comparison of its performance.
Conclusion
The validation of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene purity for electronic grade applications requires a rigorous and multi-faceted analytical approach. By combining chromatographic, spectroscopic, and thermal analysis techniques, researchers can build a comprehensive purity profile, ensuring the high quality and consistency required for advanced organic electronic devices. The detailed protocols provided in this guide serve as a robust starting point for establishing a self-validating system for material characterization, ultimately contributing to the advancement of organic electronics.
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Karim, A. A. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. ResearchGate. Retrieved from [Link]
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Papadopoulou, A., et al. (2005). Development of a solid phase extraction protocol for the Simultaneous Determination of Anthracene and its oxidation Products in surface waters by Reversed-phase HPLC. Journal of Liquid Chromatography & Related Technologies, 28(5), 713-731. Retrieved from [Link]
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Feizyzadeh, B., et al. (2016). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Iranian Journal of Pharmaceutical Research, 15(4), 897-906. Retrieved from [Link]
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Chen, Y., et al. (2023). Molecularly engineered host materials for high performance inkjet-printed thermally activated delayed fluorescence organic light-emitting diodes. Journal of Materials Chemistry C, 11(12), 4169-4177. Retrieved from [Link]
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Kim, J. H., et al. (2023). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. Polymers, 15(13), 2848. Retrieved from [Link]
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Al-Omair, M. A. (2009). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of Al-Nahrain University, 12(4), 14-24. Retrieved from [Link]
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Lee, J., et al. (2012). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Journal of Materials Chemistry, 22(33), 17056-17061. Retrieved from [Link]
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Smith, D., & Lynam, K. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent Technologies. Retrieved from [Link]
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Kumar, S., et al. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Applied Materials & Interfaces, 16(1), 1-10. Retrieved from [Link]
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Lee, J. Y., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3841. Retrieved from [Link]
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Lin, C. H., et al. (2002). Anthracene derivatives for stable blue-emitting organic electroluminescence devices. Applied Physics Letters, 80(16), 2878-2880. Retrieved from [Link]
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Matulaitis, T., et al. (2024). Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. ACS Applied Electronic Materials. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]
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Man, R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3175-3183. Retrieved from [Link]
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S. K. et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Journal of Materials Chemistry C, 3(42), 11111-11121. Retrieved from [Link]
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Ivashkevich, O. A., et al. (2023). Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing. ACS Applied Materials & Interfaces, 15(23), 28269-28280. Retrieved from [Link]
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Shmygareva, A. A., & Kurkin, V. A. (2016). Validated High-performance Liquid Chromatography Method for Quantitative Determination of Anthracene Derivatives in Decoction, Syrup and Water-Alcohol Extract of Rhamnus cathartica L. Fruits. Pharmacognosy Journal, 8(2), 125-128. Retrieved from [Link]
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Al-Mousawi, S. M., et al. (2014). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of Saudi Chemical Society, 18(5), 533-540. Retrieved from [Link]
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Liu, Y., et al. (2018). A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs. Journal of Materials Chemistry C, 6(1), 123-132. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 9,9,10,10-Tetramethyl-9,10-dihydroanthracene and its Synthetic Precursors
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 9,9,10,10-tetramethyl-9,10-dihydroanthracene and its precursors. It is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel organic molecules. By presenting detailed experimental data and explaining the underlying principles of spectroscopic changes throughout the synthesis, this document aims to serve as a practical reference for unambiguous compound identification and a deeper understanding of structure-property relationships.
Introduction: The Significance of Spectroscopic Analysis in Molecular Characterization
In the realm of synthetic chemistry, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the molecular framework, functional groups, and overall composition of a compound. This guide focuses on 9,9,10,10-tetramethyl-9,10-dihydroanthracene, a derivative of the polycyclic aromatic hydrocarbon anthracene. The addition of four methyl groups to the 9 and 10 positions of the dihydroanthracene core significantly alters its electronic and steric properties, making a thorough spectroscopic comparison with its precursors essential for confirming its successful synthesis and understanding its unique chemical nature.
Synthetic Pathway: From Anthracene to 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
The synthesis of 9,9,10,10-tetramethyl-9,10-dihydroanthracene is achieved through a multi-step process, beginning with the readily available starting material, anthracene. The synthetic route involves the alkylation of anthracene.[1][2] A key transformation is the reduction of the central aromatic ring of anthracene, followed by methylation.
A representative synthesis involves the alkylation of anthracene to introduce the four methyl groups at the 9 and 10 positions.[1][2] This transformation disrupts the aromaticity of the central ring, leading to the dihydroanthracene core. The choice of reagents and reaction conditions is critical to achieving the desired product with good yield and purity.
Caption: Synthetic workflow for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Comparative Spectroscopic Analysis
This section provides a detailed comparison of the spectroscopic data for 9,9,10,10-tetramethyl-9,10-dihydroanthracene and its key precursor, anthracene. For additional context, spectroscopic data for 9,10-dimethylanthracene is also included as a structurally related compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| Anthracene | 8.45 (s, 2H), 8.02 (dd, 4H), 7.47 (dd, 4H) | - |
| 9,10-Dimethylanthracene | 8.35 (d, 4H), 7.55 (d, 4H) | 3.10 (s, 6H) |
| 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | 8.13 (d, J = 8.8 Hz, 4H), 7.70 (d, J = 8.7 Hz, 4H)[1][2] | 1.76 (s, 12H)[1][2] |
The ¹H NMR spectrum of anthracene displays characteristic signals in the aromatic region. The transformation to 9,9,10,10-tetramethyl-9,10-dihydroanthracene results in a dramatic upfield shift of the aromatic protons due to the loss of aromaticity in the central ring. The most telling feature is the appearance of a sharp singlet at approximately 1.76 ppm, integrating to 12 protons, which unequivocally confirms the presence of the four magnetically equivalent methyl groups.[1][2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| Anthracene | 131.9, 128.4, 126.3, 125.5 | - |
| 9,10-Dimethylanthracene | 135.2, 129.7, 125.2, 124.9, 122.6 | 14.5 |
| 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | 142.7, 122.4, 121.7[1][2] | 38.5 (quaternary C), 34.5 (CH₃)[1][2] |
In the ¹³C NMR spectrum, the conversion of anthracene to its tetramethylated dihydro-derivative is marked by the appearance of two new signals in the aliphatic region. The signal around 38.5 ppm corresponds to the two quaternary carbons at the 9 and 10 positions, while the signal at approximately 34.5 ppm is attributed to the four equivalent methyl carbons.[1][2] The chemical shifts of the aromatic carbons also change, reflecting the altered electronic environment.
Caption: Key ¹H and ¹³C NMR spectral correlations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | Other Key Bands |
| Anthracene | ~3050 | - | Aromatic C=C stretches (~1620, 1450) |
| 9,10-Dimethylanthracene | ~3050 | ~2920 | Aromatic C=C stretches (~1620, 1440) |
| 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | 3055[1][2] | 2972, 2963[1][2] | Symmetric bending of CH₃ (1362)[1][2] |
The FT-IR spectrum of 9,9,10,10-tetramethyl-9,10-dihydroanthracene shows distinct differences from that of anthracene. The most notable change is the appearance of strong absorption bands in the 2963-2972 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups.[1][2] Additionally, a band around 1362 cm⁻¹ corresponds to the symmetric bending of the CH₃ groups.[1][2] The aromatic C-H stretching is still present around 3055 cm⁻¹.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) |
| Anthracene | C₁₄H₁₀ | 178.23 | 178 |
| 9,10-Dimethylanthracene | C₁₆H₁₄ | 206.28 | 206 |
| 9,9,10,10-Tetramethyl-9,10-dihydroanthracene | C₁₈H₂₀ | 236.35 | 236.4[1][2] |
The mass spectrum of 9,9,10,10-tetramethyl-9,10-dihydroanthracene shows a molecular ion peak (M⁺) at m/z 236.4, which is consistent with its calculated molecular weight.[1][2] This provides strong evidence for the successful incorporation of the four methyl groups. The fragmentation pattern can also offer structural information, although it is not detailed here for the sake of brevity.
Experimental Protocols
Synthesis of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
A detailed protocol for the synthesis of 9,9,10,10-tetramethyl-9,10-dihydroanthracene starting from anthracene has been reported.[1][2] The procedure generally involves the reaction of anthracene with a suitable methylating agent in an appropriate solvent. Purification is typically achieved by recrystallization or column chromatography.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Ascend™ 500 spectrometer.[2] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: FT-IR spectra were recorded on a Shimadzu IRAffinity-1S spectrophotometer as a solid (powder).[2]
-
Mass Spectrometry: Low-resolution mass spectrometric (LRMS) results were obtained using a Thermo MAT 900 XP double-focusing sector instrument.[2]
Conclusion
The spectroscopic data presented in this guide clearly illustrates the structural transformation from anthracene to 9,9,10,10-tetramethyl-9,10-dihydroanthracene. The changes observed in the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra provide a self-validating system for the characterization of the final product and its precursors. The distinct spectroscopic signatures highlighted in this comparative analysis serve as a reliable reference for researchers working with these and similar compounds, ensuring the integrity and accuracy of their scientific findings.
References
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Karim, K. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. Oriental Journal of Chemistry, 34(5), 2661-2666. [Link]
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The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. (2018). Oriental Journal of Chemistry. [Link]
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The Untapped Potential of Steric Shielding: A Comparative Guide to Tetramethyl-dihydroanthracene Hosts for Next-Generation OLEDs
In the relentless pursuit of enhanced efficiency and operational stability in Organic Light-Emitting Diodes (OLEDs), the design of the host material within the emissive layer remains a critical battleground. While the emitter dictates the color, it is the host that orchestrates the delicate ballet of charge transport, exciton formation, and energy transfer. This guide delves into the promising, yet underexplored, realm of sterically hindered anthracene derivatives, with a particular focus on the potential of 9,9,10,10-tetramethyl-9,10-dihydroanthracene (TMDA) as a robust host for high-performance OLEDs.
While direct, extensive data on TMDA-based OLEDs remains nascent in publicly available literature, this guide will construct a compelling case for its prospective advantages by analyzing the established principles of host material science and drawing parallels with well-characterized, sterically hindered 9,10-disubstituted anthracene analogues. We will objectively compare the projected performance of TMDA hosts with existing alternatives, supported by experimental data from related systems, to provide researchers and materials scientists with a forward-looking perspective on this intriguing class of materials.
The Critical Role of the Host: More Than Just a Matrix
In a typical phosphorescent or thermally activated delayed fluorescence (TADF) OLED, the host material serves several indispensable functions. It must possess a high triplet energy to effectively confine the excitons on the guest emitter, preventing non-radiative decay. Furthermore, balanced ambipolar charge transport (the ability to transport both electrons and holes) is crucial for confining the recombination zone within the emissive layer, thereby maximizing efficiency. Finally, morphological stability of the host material in its amorphous state is paramount for preventing device degradation and ensuring a long operational lifetime.
Anthracene, a polycyclic aromatic hydrocarbon, has long been a foundational building block for blue fluorescent materials due to its inherent wide bandgap and high photoluminescence quantum yield.[1] However, the planar nature of the anthracene core can lead to detrimental π-π stacking in the solid state, causing aggregation-induced quenching and crystallization, which are notorious culprits for efficiency roll-off and premature device failure.
Steric Hindrance: A Design Principle for Longevity
The introduction of bulky substituents at the 9- and 10-positions of the anthracene core is a well-established strategy to disrupt this planarity and enforce a more amorphous morphology.[2][3] This steric hindrance prevents the close packing of molecules, thereby enhancing the thermal and morphological stability of the thin film. The 9,9,10,10-tetramethyl-9,10-dihydroanthracene scaffold represents a deliberate and elegant execution of this principle. The four methyl groups create a three-dimensional shield around the anthracene core, promising exceptional resistance to crystallization and a high glass transition temperature (Tg), a key indicator of morphological stability.
Comparative Performance Analysis: TMDA Hosts vs. The Field
To contextualize the potential of TMDA hosts, we will compare their projected attributes with established anthracene derivatives and other classes of host materials.
| Host Material Class | Key Advantages | Potential Drawbacks | Representative Performance (EQE) | Representative Lifetime |
| Projected: TMDA-based Hosts | Excellent morphological stability due to steric hindrance, high triplet energy potential, good solubility. | Potential for synthetic challenges in functionalization, limited charge transport data. | - | - |
| 9,10-di-2-naphthylanthracene (ADN) & derivatives | Commercially utilized, good blue host performance.[3] | Moderate steric hindrance, potential for some aggregation. | ~6-8% for blue fluorescence.[3] | LT95 of ~440 hours for a derivative.[3] |
| Carbazole-based Hosts (e.g., mCP, CBP) | High triplet energy, good hole transport. | Often require a separate electron-transporting host to achieve charge balance. | >20% for phosphorescent devices. | Varies significantly with emitter and device architecture. |
| Pure Hydrocarbon Hosts | High chemical stability, free of heteroatoms which can be degradation sites. | Can have limited charge injection/transport properties. | Up to 27.3% for red phosphorescence. | Data is emerging and highly system-dependent. |
Note: The performance metrics for TMDA-based hosts are projected based on the established benefits of steric hindrance in related anthracene systems. Direct experimental data is required for definitive validation.
Experimental Pathways and Characterization
The successful implementation of TMDA as an OLED host hinges on a robust synthetic and characterization workflow.
Synthesis of the TMDA Core
The synthesis of the 9,9,10,10-tetramethyl-9,10-dihydroanthracene core has been reported, typically involving the alkylation of anthracene.[4] A key challenge lies in the subsequent functionalization of the TMDA core to tune its electronic properties (e.g., HOMO/LUMO levels) for optimal charge injection and transport, without compromising its steric shielding.
Experimental Protocol: OLED Fabrication and Testing
A standard experimental protocol for evaluating a new host material like a functionalized TMDA derivative would involve the following steps:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., deionized water, acetone, isopropanol) and then treated with UV-ozone to enhance the work function of the ITO for efficient hole injection.
-
Organic Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (<10-6 Torr). A typical device architecture might be: ITO / Hole Injection Layer (e.g., MoO3) / Hole Transport Layer (e.g., NPB) / Emissive Layer (TMDA derivative host: emitter dopant) / Electron Transport Layer (e.g., TPBi) / Electron Injection Layer (e.g., LiF) / Al cathode.
-
Encapsulation: The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
-
Characterization:
-
Current Density-Voltage-Luminance (J-V-L): Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: Measured by monitoring the luminance decay over time at a constant current density (e.g., LT50, the time for the luminance to decrease to 50% of its initial value).
-
Logical and Mechanistic Frameworks
The anticipated high performance of TMDA hosts can be visualized through the following logical and mechanistic diagrams.
Workflow for TMDA Host Evaluation
Caption: Energy transfer and stability mechanisms in a TMDA-hosted OLED.
Future Outlook and a Call for Empirical Validation
The theoretical advantages of employing 9,9,10,10-tetramethyl-9,10-dihydroanthracene as a host material for OLEDs are substantial. The pronounced steric hindrance afforded by the tetramethyl substitution is a promising design strategy to overcome the persistent challenge of morphological instability in anthracene-based hosts, which is a key limiter of device lifetime. By providing a stable, high-triplet-energy matrix, TMDA-based hosts could unlock the full potential of a new generation of efficient and durable blue and white OLEDs for displays and solid-state lighting.
This guide, by necessity, has built a predictive case based on established principles and data from analogous systems. The next crucial step is for the materials science community to engage in the synthesis, characterization, and device-level testing of functionalized TMDA derivatives. Such empirical studies will be invaluable in either validating the exciting potential outlined here or revealing new challenges and opportunities in the design of next-generation OLED host materials.
References
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Al-Azawi, M. A. The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Int. J. Org. Chem.2019 , 9, 1-10. [Link]
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A Senior Application Scientist's Guide to Benchmarking Blue-Emitting Anthracene Derivatives for OLED Technology
For researchers and developers in optoelectronics, the quest for a stable, efficient, and pure blue Organic Light-Emitting Diode (OLED) remains one of the most significant challenges.[1][2][3][4] The performance of the blue emitter is a linchpin for the overall efficiency, color gamut, and lifetime of full-color displays and solid-state lighting.[2][3] While red and green emitters have achieved remarkable performance, their blue counterparts have historically lagged, creating a "blue problem" that impacts everything from energy consumption to device longevity.[4][5]
Anthracene and its derivatives have long been a cornerstone of research into blue emitters due to their inherent blue fluorescence, excellent photoluminescence properties, and high charge carrier mobility.[5][6][7] Modern molecular engineering, which involves adding bulky side groups to the anthracene core, has further enhanced their performance by preventing strong intermolecular π–π* stacking, promoting the formation of stable amorphous films, and tuning photophysical properties.[8][9]
This guide provides a comprehensive framework for benchmarking the performance of these promising materials. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a self-validating system for evaluating and comparing different blue-emitting anthracene derivatives.
The Three Pillars of Blue Emitter Performance
A successful blue emitter must excel in three critical areas: efficiency, color purity, and operational stability. Our benchmarking protocol is structured around these three pillars, providing a systematic approach to characterizing any new or existing material.
Caption: Overall workflow for benchmarking blue-emitting OLED materials.
Pillar 1: Luminous Efficiency & Quantum Yield
Efficiency metrics quantify how effectively an OLED converts electrical input into visible light. For anthracene derivatives, which are primarily fluorescent emitters, understanding the mechanisms that govern singlet exciton generation and radiative decay is crucial.
Causality: The molecular structure of an anthracene derivative directly impacts its quantum yield. Design principles for high quantum yield focus on:
-
Reducing the electron density difference between the ground (S₀) and first excited singlet (S₁) states in the core anthracene group to suppress non-radiative transitions.[8][10]
-
Increasing the electronic overlap density in the side groups to enhance fluorescence.[8][10]
-
Employing a Triplet-Triplet Annihilation (TTA) mechanism, which allows for the harvesting of non-emissive triplet excitons to generate emissive singlet excitons, potentially pushing the internal quantum efficiency (IQE) beyond the typical 25% limit for conventional fluorescence.[4][11]
Experimental Protocol: Device Fabrication & Efficiency Measurement
This protocol outlines the fabrication of a standard multilayer OLED and the subsequent measurement of its efficiency.
1. Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a high-purity nitrogen (N₂) gun.
-
Immediately treat with UV-ozone for 10 minutes to increase the ITO work function and remove organic residues.
2. Organic Layer & Cathode Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and metal cathode sequentially without breaking vacuum. A typical device structure is:
-
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
-
The EML consists of the anthracene derivative, either as a neat (non-doped) film or doped into a suitable host material.[5][12]
-
-
The deposition rate for organic materials should be maintained at 1-2 Å/s, and for the metal cathode at 5-10 Å/s, monitored by quartz crystal microbalances.
3. Device Characterization (I-V-L Testing):
-
Use an integrated system comprising a source measure unit (SMU) and a calibrated photodiode or luminance meter (e.g., Konica Minolta CS-2000).[13]
-
Apply a forward voltage bias to the device and simultaneously measure the current density (J) flowing through it and the luminance (L) emitted.
-
The electroluminescence (EL) spectrum should be recorded at a constant current density to ensure spectral stability.
-
From this data, calculate the key efficiency metrics:
-
Current Efficiency (cd/A): The ratio of luminance to current density.
-
Power Efficiency (lm/W): The ratio of current efficiency to the operating voltage.
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected. This requires careful calibration of the measurement setup.[14]
-
Comparative Data: Anthracene Derivative Efficiency
The table below summarizes the performance of several notable blue-emitting anthracene derivatives from recent literature.
| Derivative/Example | Host Material | Max. EQE (%) | Current Eff. (cd/A) | CIE (x, y) | Reference |
| ADN | - (Undoped) | ~2.0-3.0 (est.) | ~1.5 | (0.197, 0.257) | [15] |
| mCzAnBzt | - (Non-doped) | 7.95% | - | (0.15, 0.07) | [16] |
| mCz-TAn-CN | - (Non-doped) | 7.03% | - | (0.14, 0.12) | [11] |
| m2Cz-TAn-CN | DPEPO | 7.28% | - | (0.14, 0.09) | [11] |
| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | 8.3% | 9.3 | (0.133, 0.141) | [5] |
| ABFAn | - (Doped) | 11.4% | 9.20 | (0.14, 0.13) | [17] |
| IP-An-PPI | - (Non-doped) | 5.41% | - | (0.149, 0.150) | [18] |
| PBOAn₂N | - (HLCT Emitter) | 9.7% | - | Deep-Blue | [19] |
Note: Performance can vary significantly based on the full device architecture (transport layers, etc.). This table provides a benchmark for comparison.
Pillar 2: Color Purity & Chromaticity
For display applications, the "blueness" of the emitter is paramount. Color purity is quantified using the Commission Internationale de l'Eclairage (CIE) 1931 color space coordinates (x, y).[20][21] The goal is to achieve deep blue emission, with CIE coordinates approaching the standards set by the National Television System Committee (NTSC) (0.14, 0.08) or Rec. 2020.[20][22]
Causality: The emission spectrum, and thus the CIE coordinates, are dictated by the energy gap between the S₁ and S₀ states of the molecule. A wider energy gap leads to a shorter emission wavelength and a deeper blue color.[20] However, a challenge arises from the OLED device structure itself, where the microcavity effect can alter the emission spectrum.[22] Therefore, it's crucial to optimize layer thicknesses not just for efficiency but also for color purity.[22]
Experimental Protocol: Spectroscopic Analysis
1. Photoluminescence (PL) Spectroscopy:
-
Dissolve the anthracene derivative in a suitable solvent (e.g., chloroform, toluene) at a low concentration (~10⁻⁵ M).
-
Measure the absorption spectrum using a UV-Vis spectrophotometer.
-
Measure the fluorescence spectrum using a spectrofluorometer, exciting at the absorption maximum. This provides the intrinsic emission color of the molecule.
-
For solid-state analysis, measure the PL of a thin film of the material deposited on a quartz substrate.
2. Electroluminescence (EL) and CIE Coordinate Measurement:
-
Using the device fabricated in the previous section, measure the EL spectrum with a spectroradiometer at various current densities.
-
The software integrated with the spectroradiometer will automatically calculate the CIE (x, y) coordinates from the measured spectrum.[14]
-
Causality Check: Compare the PL spectrum of the thin film with the EL spectrum of the device. Any significant shift can indicate excimer formation or microcavity effects. Also, monitor CIE coordinates with increasing current density; a stable color point is highly desirable.[15]
Caption: Relationship between molecular design and performance outcomes.
Pillar 3: Operational Stability & Lifetime
High efficiency and perfect color are meaningless if the device degrades rapidly. Operational stability is arguably the most critical and challenging metric for blue OLEDs.[4] Lifetime is typically defined as the time it takes for the initial luminance to decrease to a certain percentage, such as 95% (LT₉₅), 70% (LT₇₀), or 50% (LT₅₀), under constant current operation.[4][13]
Causality: Degradation in organic materials is often linked to morphological instability and electrochemical decomposition. Anthracene derivatives with high glass transition temperatures (Tg) and decomposition temperatures (Td) tend to form more stable amorphous films, leading to longer device lifetimes.[5] The introduction of bulky, rigid side groups not only improves efficiency but also significantly enhances morphological stability, thus prolonging the operational life of the device.[5][15]
Experimental Protocol: Accelerated Lifetime Testing
1. Setup:
-
Place the encapsulated OLED device in a controlled environment (e.g., a nitrogen-filled glovebox or a dedicated lifetime testing chamber) to prevent degradation from atmospheric moisture and oxygen.
-
Connect the device to a precision SMU.
2. Measurement:
-
Set a constant DC current that produces a high initial luminance (L₀), for example, 1000 cd/m². Higher initial luminance accelerates the degradation process, allowing for reasonable testing times.
-
Continuously monitor the luminance of the device over time using a photodiode positioned at a fixed distance.[13]
-
Record the time it takes for the luminance to decay to 90% (LT₉₀), 50% (LT₅₀), etc., of its initial value.
-
Simultaneously, monitor the voltage required to maintain the constant current. An increase in voltage over time is indicative of device degradation.
Comparative Data: Anthracene Derivative Stability
| Derivative/Example | Initial Luminance (L₀) (cd/m²) | Lifetime Metric | Reported Lifetime (hours) | Reference |
| ADN | 384 | Half-life (LT₅₀) | ~2000 | [15] |
| ADN:TBP (Doped) | 636 | Half-life (LT₅₀) | ~4000 | [15] |
| 2-NaAn-1-PNa | 1000 | LT₉₅ | ~440 | [5] |
| ABFAn | 1000 | LT₉₀ | 202 | [17] |
Note: Lifetime is highly dependent on initial luminance and device architecture. Extrapolations from accelerated testing should be done with caution.
Conclusion
Benchmarking blue-emitting anthracene derivatives requires a systematic, multi-faceted approach grounded in the three pillars of performance: efficiency, color purity, and stability. By understanding the causal links between molecular design and device performance, researchers can make more informed decisions. The protocols and comparative data presented in this guide offer a robust framework for evaluating novel materials and contextualizing their performance against the state-of-the-art. As molecular engineering techniques become more sophisticated, anthracene-based emitters will continue to be strong contenders in solving the long-standing "blue problem" and paving the way for the next generation of OLED displays and lighting.
References
- Uejima, M., Sato, T., Yokoyama, D., Tanaka, K., & Park, J. W. (2014). Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. Physical Chemistry Chemical Physics, 16(25), 12854-12863.
- Shi, J., & Tang, C. W. (2002). Anthracene derivatives for stable blue-emitting organic electroluminescence devices. Applied Physics Letters, 80(17), 3201-3203.
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Kim, J. H., et al. (2008). High-efficiency blue-emitting materials based on anthracene derivatives. Journal of Materials Chemistry, 18(28), 3376-3383. (Cited in[10])
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Weng, K., et al. (2024). Advances in High-Efficiency Blue OLED Materials. Applied Sciences, 14(18), 7689. [Link]
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Request PDF: Constructing Highly Efficient Blue OLEDs with External Quantum Efficiencies up to 7.5 % Based on Anthracene Derivatives. (n.d.). ResearchGate. [Link]
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Shao, S., et al. (2021). Advances in Blue Exciplex–Based Organic Light-Emitting Materials and Devices. Frontiers in Chemistry, 9, 784993. [Link]
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Kim, Y. H., et al. (2024). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. Applied Sciences, 14(14), 5716. [Link]
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Luo, J., et al. (2021). Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Materials Chemistry Frontiers, 5(18), 6906-6913. [Link]
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Ge, Z., et al. (2025). Lighting up the future: a breakthrough in blue OLED technology. Applied Physics Reviews. [Link]
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Weng, K., et al. (2024). Advances in High-Efficiency Blue OLED Materials. ResearchGate. [Link]
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Zhang, Q., et al. (2021). Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters. Journal of Materials Chemistry C, 9(5), 1496-1517. [Link]
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The Blue Problem: OLED Stability and Degradation Mechanisms. (2020). National Institutes of Health (NIH). [Link]
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Fabrication and characterization of anthracene thin films for widescale organic optoelectronic applications based on linear/nonlinear analyzed optical dispersion parameters. (2025). ResearchGate. [Link]
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Optimization of the cavity in a blue OLED. CIE coordinates. (2021). Fluxim. [Link]
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The position of the standard blue points recommended by NTSC and EBU in the CIE chromaticity diagram. (n.d.). ResearchGate. [Link]
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Highly efficient stable blue organic light-emitting diodes based on a novel anthracene[2,3-b]benzofuran framework | Request PDF. (2025). ResearchGate. [Link]
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Zhang, D., et al. (2021). Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. Journal of Materials Chemistry C, 9(21), 6795-6803. [Link]
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Liu, Y., et al. (2018). Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs. Journal of Materials Chemistry C, 6(1), 157-164. [Link]
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Experimental setup for measuring transient electroluminescence response and external current. (n.d.). ResearchGate. [Link]
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Blue emission colors (CIE (x, y)) of OLED devices. (n.d.). ResearchGate. [Link]
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High efficiency OLEDs based on anthracene derivatives. (2019). ResearchGate. [Link]
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Photophysical Properties of Anthracene Derivatives. (n.d.). ResearchGate. [Link]
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Quantum yield relative to anthracene of the different probes. (n.d.). ResearchGate. [Link]
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How to evaluate the performance of OLED? (n.d.). Tailor Pixels. [Link]
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Visual experiment performed to judge the brightness levels. (n.d.). ResearchGate. [Link]
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Improving OLED Display Production Testing with Colorimeters. (2019). AZoSensors. [Link]
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Huang, J., Su, J., & Tian, H. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry, 22(22), 10977-10989. [Link]
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Photophysical Properties of Anthracene Derivatives. (2022). MDPI. [Link]
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The CIE chromaticity coordinates of the bluish-green and white pc-LEDs. (n.d.). ResearchGate. [Link]
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A Comparative Electrochemical Analysis of Hole Transport Materials: Benchmarking Against the 9,9,10,10-Tetramethyl-9,10-dihydroanthracene Scaffold
An In-Depth Guide for Researchers in Organic Electronics and Drug Development
In the rapidly evolving landscape of organic electronics, the rational design of efficient hole transport materials (HTMs) is a cornerstone for advancing the performance of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The electrochemical properties of these materials—specifically their frontier molecular orbital energy levels (HOMO and LUMO), oxidation potential, and hole mobility—are critical determinants of device efficiency, stability, and overall function. This guide provides a comparative analysis of the electrochemical properties of established high-performance HTMs, namely Spiro-OMeTAD and PTAA, and explores the potential of the 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDA) scaffold as a promising candidate for novel HTM design.
While extensive experimental data is available for benchmark materials, the specific electrochemical parameters for TMDA are not yet widely reported in the literature. Therefore, this guide will leverage established principles of physical organic chemistry to project the anticipated electrochemical behavior of the TMDA core, providing a theoretical framework to stimulate further experimental investigation.
The Crucial Role of Electrochemical Properties in Hole Transport Materials
The primary function of an HTM is to efficiently extract holes from the active layer (e.g., a perovskite absorber) and transport them to the anode. The efficacy of this process is governed by several key electrochemical parameters:
-
Highest Occupied Molecular Orbital (HOMO) Energy Level: The HOMO level of the HTM must be well-aligned with the valence band of the active layer to ensure efficient hole extraction. A minimal energy barrier at this interface is crucial to prevent charge recombination and maximize open-circuit voltage (Voc) in solar cells.
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy Level: The LUMO level of the HTM should be significantly higher than that of the active layer to effectively block electron transport to the anode, thereby preventing leakage currents and improving device selectivity.
-
Oxidation Potential: This is a measure of the ease with which a material can be oxidized (lose an electron). A lower oxidation potential generally indicates a higher HOMO level. The reversibility of the oxidation process, often studied by cyclic voltammetry, is also an indicator of the material's stability during device operation.
-
Hole Mobility: This parameter quantifies the ease with which holes can move through the HTM layer. High hole mobility is essential for efficient charge transport and to minimize resistive losses within the device, contributing to a higher fill factor (FF) in solar cells.
Benchmarking Against Established Hole Transport Materials
To provide a context for the potential of novel HTMs, it is instructive to examine the electrochemical properties of two widely used materials: 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD) and poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA).
| Property | Spiro-OMeTAD | PTAA |
| HOMO Energy Level (eV) | -5.09 to -5.22 | -5.1 to -5.3 |
| LUMO Energy Level (eV) | -2.0 to -2.2 | -2.0 to -2.2 |
| Oxidation Potential (V vs. Fc/Fc+) | ~0.4 to 0.5 | ~0.3 to 0.4 |
| Hole Mobility (cm²/Vs) | 2 x 10⁻⁴ to 5 x 10⁻⁴ | 4 x 10⁻³ to 5 x 10⁻³ |
Note: The values presented are approximate and can vary depending on the measurement technique, solvent, and electrolyte used.
Spiro-OMeTAD has been a workhorse in high-efficiency perovskite solar cells, largely due to its suitable HOMO level for many perovskite compositions. However, its relatively low hole mobility and the need for dopants to improve conductivity can be limitations. PTAA, a polymeric HTM, offers significantly higher hole mobility and good thermal stability, making it an attractive alternative.
The 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDA) Scaffold: A Theoretical Perspective
The 9,10-dihydroanthracene core represents an interesting structural motif for the design of new organic electronic materials. The non-planar, butterfly-like conformation of the dihydroanthracene backbone can potentially inhibit close packing in the solid state, which may be advantageous for solubility and morphological stability.
While direct experimental electrochemical data for TMDA is scarce in the current literature, we can infer its potential properties based on fundamental principles. The introduction of four methyl groups at the 9 and 10 positions is expected to have a significant electronic effect. Methyl groups are known to be electron-donating through an inductive effect. This electron donation would increase the electron density of the anthracene π-system, which would be expected to:
-
Raise the HOMO Energy Level: The increased electron density would make it easier to remove an electron, thus raising the HOMO energy level compared to the unsubstituted 9,10-dihydroanthracene. This could be beneficial for achieving better energy level alignment with certain perovskite absorbers.
-
Lower the Oxidation Potential: Consistent with a higher HOMO level, the oxidation potential of TMDA is predicted to be lower (less positive) than that of the parent dihydroanthracene.
The impact on hole mobility is more complex to predict without experimental or detailed computational studies. While the bulky methyl groups might disrupt intermolecular π-π stacking, which is often a primary mechanism for charge transport, the overall molecular packing and electronic coupling in the solid state will ultimately determine the mobility.
Experimental Workflow for Electrochemical Characterization
To experimentally validate the potential of TMDA or any new HTM, a systematic electrochemical characterization is essential. Cyclic voltammetry (CV) is a powerful and commonly used technique for this purpose.
Figure 1: A generalized workflow for the electrochemical characterization of a novel hole transport material using cyclic voltammetry.
Detailed Protocol for Cyclic Voltammetry:
-
Solution Preparation:
-
Dissolve the HTM candidate (e.g., TMDA) in a suitable high-purity, anhydrous solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 1 mM.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure sufficient conductivity.
-
Deoxygenate the solution by bubbling with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes to prevent interference from oxygen during the measurement.
-
-
Electrochemical Cell Assembly:
-
Use a standard three-electrode setup. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Ensure the electrodes are clean and polished before use.
-
-
Measurement:
-
Immerse the electrodes in the prepared solution under an inert atmosphere.
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammetry scan, sweeping the potential from an initial value where no reaction occurs towards a potential sufficiently positive to oxidize the HTM, and then reversing the scan back to the initial potential.
-
Record the resulting voltammogram (a plot of current vs. potential).
-
-
Data Analysis and Interpretation:
-
Determine the onset potential of the first oxidation peak (E_ox_onset).
-
The HOMO energy level can be estimated using the following empirical formula, with ferrocene (Fc/Fc⁺) as an internal or external standard: HOMO (eV) = - [E_ox_onset (vs. Fc/Fc⁺) + 4.8]
-
The reversibility of the redox peaks provides insight into the electrochemical stability of the material. A reversible or quasi-reversible process is generally desirable for a stable HTM.
-
Envisioning the Energetics of TMDA
Based on the theoretical considerations, we can visualize where TMDA might position itself in an energy level diagram relative to a standard perovskite absorber and the established HTMs.
Figure 2: A conceptual energy level diagram illustrating the alignment of a typical perovskite absorber with Spiro-OMeTAD, PTAA, and the projected energy levels of a TMDA-based HTM.
Conclusion and Future Outlook
The strategic design of novel hole transport materials is a critical endeavor for advancing organic electronic devices. While established materials like Spiro-OMeTAD and PTAA have propelled device performance to remarkable levels, the exploration of new molecular scaffolds is essential for further improvements in efficiency, stability, and cost-effectiveness.
The 9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDA) core presents an intriguing, yet underexplored, platform for HTM development. Theoretical considerations suggest that the electron-donating nature of the tetramethyl groups could lead to a favorably high HOMO level, potentially improving energy level alignment and hole extraction from perovskite active layers. However, a comprehensive understanding of its electrochemical properties, particularly its hole mobility and stability, awaits thorough experimental investigation.
The protocols and comparative data presented in this guide are intended to provide researchers with a robust framework for evaluating TMDA and other novel HTM candidates. By systematically applying techniques such as cyclic voltammetry and correlating the results with device performance, the field can continue to push the boundaries of what is possible in organic electronics.
References
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- ResearchGate. (n.d.). Oxidation of 9,10-dihydroanthracene. Reagents and conditions:...
The Subtle Influence of Methylation on the Photophysical Landscape of Dihydroanthracene: A Comparative Guide
For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular behavior is paramount. The dihydroanthracene scaffold, a non-planar bridged aromatic system, serves as a fascinating case study in this regard. This guide provides an in-depth comparison of the photophysical properties of 9,10-dihydroanthracene and its methyl-substituted derivatives, exploring the electronic and structural consequences of this seemingly simple alkyl substitution. By synthesizing foundational spectroscopic data with theoretical insights, we aim to elucidate the causal relationships between structure and photophysical response in this class of molecules.
The Dihydroanthracene Chromophore: A Departure from Planarity and its Photophysical Consequences
Unlike its fully aromatic and planar counterpart, anthracene, 9,10-dihydroanthracene possesses a bent, three-dimensional structure. This disruption of planarity breaks the extended π-conjugation across the central ring, fundamentally altering its interaction with light.[1] The electronic transitions of dihydroanthracene are more akin to those of substituted benzene rings rather than the larger polycyclic aromatic hydrocarbon.
The ultraviolet (UV) absorption spectrum of 9,10-dihydroanthracene is characterized by fine-structured bands in the UV region, typical of benzenoid systems. The absorption maxima for 9,10-dihydroanthracene in ethanol have been reported at approximately 264 nm and 271 nm.[2]
A crucial aspect of the photophysics of dihydroanthracenes is their generally low fluorescence. Early studies noted that these compounds are typically colorless and non-fluorescent in solution, in stark contrast to the strong fluorescence exhibited by anthracenes.[2] This lack of significant emission is a key characteristic that is influenced by methyl substitution.
The Impact of Methyl Substitution: An Inductive and Hyperconjugative Perturbation
The introduction of methyl groups onto the dihydroanthracene core, particularly at the 9- and 10-positions, introduces electronic and steric perturbations that subtly modify its photophysical properties. Methyl groups are known to be weakly electron-donating through inductive and hyperconjugative effects.[3][4] These effects can influence the energy levels of the molecular orbitals involved in electronic transitions.
The primary observable effect of methyl substitution on the dihydroanthracene chromophore is on its absorption spectrum. Experimental data reveals a slight but discernible shift in the absorption maxima to longer wavelengths (a bathochromic shift) and a change in the molar absorptivity.
Comparative Analysis of Photophysical Data
To objectively assess the impact of methyl substitution, we will compare the available spectroscopic data for 9,10-dihydroanthracene, 9-methyl-9,10-dihydroanthracene, and 9,10-dimethyl-9,10-dihydroanthracene.
Table 1: UV Absorption Maxima of Dihydroanthracene and its Methyl Derivatives in Ethanol [2]
| Compound | λmax 1 (nm) | log ε1 | λmax 2 (nm) | log ε2 |
| 9,10-Dihydroanthracene | ~264 | ~2.9 | ~271 | ~2.9 |
| 9-Methyl-9,10-dihydroanthracene | 264 | 3.11 | 271 | 3.05 |
| 9,10-Dimethyl-9,10-dihydroanthracene | 264 | 3.06 | 272 | 3.00 |
Note: The data for 9,10-Dihydroanthracene is estimated from spectral plots in the cited literature.
From the data, it is evident that methyl substitution does not cause a significant shift in the position of the absorption maxima. However, there is a noticeable increase in the molar absorptivity (log ε) upon the addition of a single methyl group, which then slightly decreases with the addition of a second methyl group. This suggests that methyl substitution influences the probability of the electronic transition.
Regarding the emissive properties, a comprehensive search of modern literature did not yield significant evidence of strong fluorescence from 9-methyl- or 9,10-dimethyl-9,10-dihydroanthracene, supporting the early observations of their non-fluorescent nature.[2] The lack of fluorescence is likely due to efficient non-radiative decay pathways from the excited state, a characteristic feature of this non-planar system.
Theoretical Framework and Mechanistic Insights
The observed photophysical properties can be rationalized by considering the electronic structure of the dihydroanthracene system. The non-planar geometry disrupts the π-system, leading to a higher energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to anthracene. This is consistent with the absorption occurring at shorter wavelengths.
The methyl group's electron-donating nature can raise the energy of the HOMO, which would be expected to cause a red-shift in the absorption spectrum. However, the experimental data shows a negligible shift, indicating that the inductive and hyperconjugative effects of the methyl group have a very subtle influence on the frontier molecular orbitals in this particular non-planar arrangement. The changes in molar absorptivity are likely related to slight alterations in the transition dipole moment upon substitution.
The general lack of fluorescence in dihydroanthracenes can be attributed to rapid internal conversion or other non-radiative decay channels that are facilitated by the flexible, non-planar structure of the molecule. Vibrational modes and conformational flexibility can provide efficient pathways for the dissipation of energy from the excited state without the emission of a photon.
Caption: Jablonski diagram illustrating the dominant de-excitation pathway for dihydroanthracene.
Experimental Protocols
For researchers wishing to replicate or expand upon these findings, the following experimental protocols are provided.
Synthesis of Methyl-Substituted Dihydroanthracenes
The synthesis of 9-methyl-9,10-dihydroanthracene and 9,10-dimethyl-9,10-dihydroanthracene can be achieved through the reduction of the corresponding methyl-substituted anthracenes or anthraquinones.[2]
Example Synthesis of 9-Methyl-9,10-dihydroanthracene: A common method involves the reduction of 9-methylanthracene using a reducing agent such as sodium amalgam in ethanol or through catalytic hydrogenation.
Caption: A generalized workflow for the synthesis of 9-methyl-9,10-dihydroanthracene.
Photophysical Measurements
UV-Vis Absorption Spectroscopy:
-
Prepare solutions of the parent and methyl-substituted dihydroanthracenes in a spectroscopic grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 10-4 to 10-5 M.
-
Use a dual-beam UV-Vis spectrophotometer to record the absorption spectra from 200 to 400 nm.
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Steady-State Fluorescence Spectroscopy:
-
Prepare dilute solutions of the compounds in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Use a spectrofluorometer to record the emission spectra, exciting at a wavelength corresponding to an absorption maximum (e.g., 264 nm).
-
Scan a suitable emission wavelength range (e.g., 270-500 nm).
-
Record the fluorescence quantum yield relative to a well-characterized standard if any emission is observed.
Conclusion
The impact of methyl substitution on the photophysical properties of 9,10-dihydroanthracene is subtle yet informative. While it does not induce a significant shift in the absorption maxima, it does modulate the molar absorptivity, indicating an influence on the transition probability. The overarching characteristic of the dihydroanthracene core, its lack of significant fluorescence, appears to be maintained upon methylation. This is attributed to the non-planar structure which promotes efficient non-radiative decay pathways.
This guide underscores the importance of molecular geometry in dictating photophysical behavior. For researchers in drug development and materials science, understanding that even minor alkyl substitutions on a non-planar scaffold may not drastically alter the core photophysical properties, but can fine-tune absorption cross-sections, is a valuable insight for molecular design and engineering. Future work employing sensitive modern spectroscopic techniques and advanced computational modeling will be instrumental in further delineating the nuanced excited-state dynamics of these and similar bridged aromatic systems.
References
-
Phillips, D. D., & Cason, J. (1952). Ultraviolet Absorption Spectra of 9,10-Dihydroanthracenes. Journal of the American Chemical Society, 74(11), 2931–2934. [Link]
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Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
-
Grokipedia. (n.d.). 9,10-Dihydroanthracene. [Link]
-
Khan Academy. (n.d.). Substituent effects in aromatic substitution I. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Characterization of Anthracene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond a Single Method
Anthracene and its derivatives represent a fascinating class of polycyclic aromatic hydrocarbons (PAHs) with significant applications ranging from organic light-emitting diodes (OLEDs) to pharmaceutical agents and fluorescent probes.[1][2] The precise functionality and safety of these compounds are intrinsically linked to their chemical identity, purity, and concentration. Therefore, a robust analytical characterization is not merely a quality control checkpoint but a fundamental component of research and development.
This guide moves beyond the siloed application of individual analytical techniques. Instead, we will explore the concept of cross-validation , a powerful strategy where orthogonal (different and independent) methods are used to analyze the same sample. This approach provides a multi-faceted view of the analyte, ensuring the highest degree of confidence in the data. By comparing the results from techniques that rely on different physicochemical principles—such as chromatography, mass spectrometry, and spectroscopy—we can uncover potential issues like co-eluting impurities, non-volatile residues, or structural ambiguities that a single method might miss. This guide provides the causal framework and detailed protocols for implementing a rigorous cross-validation workflow for anthracene derivatives, grounded in the principles of scientific integrity and regulatory expectations.
The Regulatory Bedrock: A Lifecycle Approach to Validation
Before delving into specific techniques, it is crucial to understand the regulatory framework that governs analytical methods. Guidelines from the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) and the complementary Q14, advocate for a lifecycle approach to analytical procedures.[3][4][5][6] This modern perspective treats method validation not as a one-time event, but as a continuous process of ensuring a method's fitness for its intended purpose.[5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] Key validation parameters, which we will address for each technique, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] This includes repeatability, intermediate precision, and reproducibility.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][8]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8][9]
The following diagram illustrates the modern, lifecycle approach to analytical methods.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
This document provides essential, step-by-step guidance for the safe and compliant disposal of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. As a substituted polycyclic aromatic hydrocarbon (PAH), this compound requires meticulous handling and disposal protocols to protect laboratory personnel and prevent environmental contamination. Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation for all research professionals.
Hazard Assessment and Regulatory Framework
Understanding the hazard profile of a chemical is the foundation of its safe management. While specific toxicity data for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene is not extensively detailed in readily available literature, its structural class as a PAH warrants significant caution. Many PAHs are known for their potential to cause harmful effects, and related anthracene compounds are classified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, the primary directive is to prevent any release into the environment.[2][3]
All waste generated containing this compound must be treated as hazardous waste. In the United States, the management and disposal of such waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This framework mandates that hazardous waste be managed from its point of generation to its final disposal ("cradle-to-grave"). Key tenets of RCRA compliance in a laboratory setting include:
-
Prohibition of Improper Disposal: Hazardous chemical waste must never be disposed of in the regular trash or discharged into the sewer system via sinks or other drains.[4][5]
-
Waste Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[4][5]
-
Proper Documentation: All waste generation must be documented, and containers must be accurately labeled.[4][6]
-
Designated Storage: Waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[4][7]
Essential Safety and Handling Protocols
Before beginning any work that will generate 9,9,10,10-Tetramethyl-9,10-dihydroanthracene waste, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE): A standard laboratory PPE ensemble is mandatory. This includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (inspect for integrity before each use).
-
A properly fitting lab coat.
Engineering Controls: All handling of solid 9,9,10,10-Tetramethyl-9,10-dihydroanthracene and its solutions should be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of aerosols or fine dust particles and to contain any potential spills.[2][8]
Step-by-Step Waste Collection and Segregation Protocol
Proper collection and segregation at the point of generation are critical for safe and compliant disposal.
Step 1: Designate a Waste Container Select a chemically compatible, leak-proof container with a secure, tight-fitting lid.[4][9] High-density polyethylene (HDPE) or glass containers are recommended.[9] The container must be in good condition, free of cracks or residue.
Step 2: Label the Container Before Use The container must be clearly labeled as "Hazardous Waste" before any waste is added.[6][9] The label must include:
-
The full chemical name: "9,9,10,10-Tetramethyl-9,10-dihydroanthracene" and any solvents present.
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The name of the principal investigator and the laboratory location.
-
The date waste was first added to the container.
Step 3: Segregate and Collect Waste Different forms of waste must be handled appropriately:
-
Solid Waste: Carefully transfer residual powder, contaminated weigh boats, or filter papers into the designated hazardous waste container using a spatula or brush. Avoid creating dust.[2][3]
-
Contaminated Materials: Items such as used gloves, wipes, and bench paper should be placed in a sealed plastic bag before being added to the main solid waste container to minimize exposure and cross-contamination.[9]
-
Liquid Waste (Solutions): Solutions containing 9,9,10,10-Tetramethyl-9,10-dihydroanthracene should be collected in a separate, compatible liquid waste container. Do not mix this waste with other solvent streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9] Halogenated and non-halogenated solvent wastes should generally be kept separate.[10]
Step 4: Store Waste in a Satellite Accumulation Area (SAA) The sealed and labeled waste container must be stored in a designated SAA within the laboratory, at or near the point of waste generation.[6][7] The SAA must:
-
Be under the control of laboratory personnel.[4]
-
Utilize secondary containment (e.g., a tray or bin) to contain potential leaks.[4][5]
-
Be located away from sinks and drains.
-
Not accumulate more than 55 gallons of hazardous waste at any one time.[5][6]
Disposal Pathway and Key Parameters
The following diagram illustrates the decision-making process for managing waste from its generation to its final removal from the laboratory.
Caption: Disposal workflow for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene waste.
Table 1: Summary of Disposal and Safety Parameters
| Parameter | Guideline | Rationale |
| Hazard Class | Hazardous Waste; Environmental Hazard (Aquatic Toxin) | Belongs to the PAH chemical class, with related compounds showing high aquatic toxicity.[1][2] |
| Prohibited Disposal | Sink/Drain, Regular Trash | Prevents environmental contamination and ensures compliance with EPA regulations.[3][4][5] |
| Recommended Container | Tightly sealed HDPE or Glass | Ensures chemical compatibility and prevents leaks or spills.[9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Required by regulation to ensure waste is managed safely at its point of generation.[4][7] |
| SAA Volume Limit | ≤ 55 gallons | Federal limit for hazardous waste accumulation outside of a central storage area.[5][6] |
| Ultimate Disposal | Incineration via Licensed Contractor | The recommended method for destroying organic hazardous waste.[3][10] |
Final Disposal Procedure
Once the waste container is full (no more than 90% capacity) or has been in use for the maximum time allowed by your institution (typically 6-12 months), it must be prepared for final disposal.[6][11][12]
-
Finalize Labeling: Ensure the container label is complete and legible. Fill in the date the container was filled.
-
Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for making a request.[5][6]
-
Transfer of Custody: EHS personnel are the only individuals authorized to transport the hazardous waste from your laboratory to the central accumulation facility.[5] From there, it will be manifested and transported off-site.
-
Ultimate Destruction: The waste will be transported to a licensed hazardous waste disposal facility. The standard and most effective method for this type of organic solid is high-temperature incineration in a unit equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]
Emergency Procedures for Spills
In the event of a small spill within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill: If it is a liquid, use a sorbent material compatible with any solvents present.
-
Clean the Spill: For a solid spill, carefully sweep or wipe up the material to avoid creating dust.[3][8] Place all contaminated cleaning materials (sorbent pads, wipes, etc.) into a new hazardous waste container or bag.
-
Dispose of Cleanup Materials: The cleanup debris is also considered hazardous waste and must be disposed of according to the procedures outlined above.[5][8]
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy. For large spills, evacuate the area and contact EHS or emergency services immediately.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 9,10-DIHYDROANTHRACENE.
- PubMed. (n.d.). [Polycyclic Aromatic Hydrocarbons in Industrial Solid Waste: A Preliminary Evaluation of the Potential Risk of Environmental and Human Contamination in Waste Disposal Areas].
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of 9,10-Di(naphthalen-2-yl)anthracene: A Guide for Laboratory Professionals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Capot Chemical Co., Ltd. (2020, February 26). MSDS of 9,10-Dihydroanthracene.
- Sigma-Aldrich. (2025, June 26). SAFETY DATA SHEET.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Cornell EHS. (n.d.). Chapter 9 - What Happens To The Hazardous Waste Generated.
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A Comprehensive Safety and Handling Guide for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
This guide provides essential safety and logistical information for the handling, use, and disposal of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the necessary knowledge to ensure a safe laboratory environment. The following protocols are based on established best practices and a critical analysis of the available data for structurally similar compounds.
Hazard Assessment: A Proactive Approach to Safety
Due to the absence of a specific Safety Data Sheet (SDS) for 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, a conservative approach to handling is imperative. Our recommendations are extrapolated from the known hazards of the parent compound, 9,10-dihydroanthracene, and the general toxicological considerations for methylated polycyclic aromatic hydrocarbons (PAHs).[1][2][3] Methylation can alter the biological activity of PAHs, and therefore, this compound should be handled with the utmost care until more specific toxicological data becomes available.
Key Considerations:
-
Assume Potential Toxicity: Treat 9,9,10,10-Tetramethyl-9,10-dihydroanthracene as a potentially hazardous substance. This includes potential skin, eye, and respiratory irritation.
-
Solid Form Hazards: As a solid, the primary routes of exposure are inhalation of dust particles and dermal contact.[4][5]
-
Unknown Long-Term Effects: The chronic toxicological properties have not been thoroughly investigated.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to minimize exposure. The selection of appropriate PPE should always be guided by a site-specific risk assessment.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing. | Protects against airborne dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron should be worn at all times. | Prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. | Minimizes the risk of inhaling fine particles of the compound. |
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps for the safe handling of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of 9,9,10,10-Tetramethyl-9,10-dihydroanthracene.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
Preparation:
-
Consult Safety Resources: Before beginning any work, review this guide and the SDS for 9,10-dihydroanthracene.[4]
-
Designate a Work Area: All handling of solid 9,9,10,10-Tetramethyl-9,10-dihydroanthracene should be performed in a designated area, preferably within a certified chemical fume hood, to control dust.
-
Assemble PPE: Don the appropriate PPE as outlined in the table above.
Handling:
-
Weighing: To prevent the generation of dust, weigh the compound on a tared weigh paper or in a suitable container within the fume hood.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.
-
Spill Management: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and consult your institution's Environmental Health and Safety (EHS) office.
Post-Handling:
-
Decontamination: Thoroughly wipe down all surfaces that may have come into contact with the compound using a suitable solvent (e.g., isopropanol or ethanol) and a disposable towel.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with 9,9,10,10-Tetramethyl-9,10-dihydroanthracene, including excess compound, contaminated weigh papers, and disposable PPE, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is used in a solution, the resulting liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS office.
Disposal Procedure:
-
Labeling: The hazardous waste container must be labeled with the full chemical name: "9,9,10,10-Tetramethyl-9,10-dihydroanthracene".
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
By implementing these comprehensive safety and handling procedures, you can effectively manage the risks associated with 9,9,10,10-Tetramethyl-9,10-dihydroanthracene and maintain a safe and productive research environment.
References
-
Methylated polycyclic aromatic hydrocarbons and/or their metabolites are important contributors to the overall estrogenic activity of polycyclic aromatic hydrocarbon-contaminated soils. (2018). Environmental Toxicology and Chemistry. [Link]
-
9,9,10,10-Tetramethyl-9,10-dihydroanthracene. PubChem. [Link]
-
Determination of Polycyclic Aromatic Hydrocarbons and Their Methylated Derivatives in Sewage Sludge from Northeastern China: Occurrence, Profiles and Toxicity Evaluation. (2021). MDPI. [Link]
-
The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. (2018). Oriental Journal of Chemistry. [Link]
-
9,9,10,10-Tetramethyl-9,10-disila-9,10-dihydroanthracene. PubChem. [Link]
-
Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Analysis and toxicity of 59 PAH in petrogenic and pyrogenic environmental samples including dibenzopyrenes, 7 H -benzo[ c ]fluorene, 5-methylchrysene and 1-methylpyrene. (2019). ResearchGate. [Link]
-
The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. (2018). Oriental Journal of Chemistry. [Link]
-
MSDS of 9,10-Dihydroanthracene. Capot Chemical Co., Ltd. [Link]
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- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








